Product packaging for Sulfasalazine-d3,15N(Cat. No.:)

Sulfasalazine-d3,15N

Cat. No.: B12385417
M. Wt: 402.4 g/mol
InChI Key: NCEXYHBECQHGNR-QAZVUGBBSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Sulfasalazine-d3,15N is a useful research compound. Its molecular formula is C18H14N4O5S and its molecular weight is 402.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H14N4O5S B12385417 Sulfasalazine-d3,15N

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C18H14N4O5S

Molecular Weight

402.4 g/mol

IUPAC Name

2,4,5-trideuterio-6-hydroxy-3-[[4-(pyridin-2-ylsulfamoyl)phenyl]diazenyl](15N)benzoic acid

InChI

InChI=1S/C18H14N4O5S/c23-16-9-6-13(11-15(16)18(24)25)21-20-12-4-7-14(8-5-12)28(26,27)22-17-3-1-2-10-19-17/h1-11,23H,(H,19,22)(H,24,25)/i6D,9D,11D,21+1

InChI Key

NCEXYHBECQHGNR-QAZVUGBBSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[15N]=NC2=CC=C(C=C2)S(=O)(=O)NC3=CC=CC=N3)[2H])C(=O)O)O)[2H]

Canonical SMILES

C1=CC=NC(=C1)NS(=O)(=O)C2=CC=C(C=C2)N=NC3=CC(=C(C=C3)O)C(=O)O

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to Sulfasalazine-d3,15N: Chemical Structure and Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and metabolic fate of the isotopically labeled compound Sulfasalazine-d3,15N. Given the limited publicly available data for this specific labeled analog, this guide extrapolates information from its parent compound, Sulfasalazine, and other deuterated forms. All quantitative data is presented in structured tables for ease of comparison, and relevant experimental methodologies and biological pathways are detailed.

Chemical Structure and Identification

This compound is a stable isotope-labeled version of Sulfasalazine, an established anti-inflammatory and immunomodulatory drug. The isotopic labeling involves the substitution of three hydrogen atoms with deuterium (d3) and one nitrogen atom with its heavier isotope, 15N. While the exact positions of the labels can vary depending on the synthetic route, a common labeling pattern for analytical standards involves deuteration of the salicylic acid moiety. The 15N is typically incorporated into the pyridine ring of the sulfapyridine moiety.

The primary application of this compound is as an internal standard in quantitative bioanalytical methods, such as mass spectrometry, for the accurate measurement of Sulfasalazine in biological matrices.

Table 1: Chemical Identifiers for Sulfasalazine (Parent Compound)

IdentifierValue
IUPAC Name2-hydroxy-5-[[4-(pyridin-2-ylsulfamoyl)phenyl]diazenyl]benzoic acid[1]
CAS Number599-79-1[1][2][3][4][5]
Molecular FormulaC₁₈H₁₄N₄O₅S[1][4][5][6][7]
Molecular Weight398.39 g/mol [1][2][4][5][7]

Note: The molecular weight of this compound would be approximately 402.43 g/mol , accounting for the three deuterium atoms and one 15N atom.

Physicochemical Properties

The physicochemical properties of this compound are expected to be very similar to those of the unlabeled Sulfasalazine, with the exception of its molecular weight. Isotopic labeling with deuterium can sometimes lead to minor changes in properties due to the kinetic isotope effect, but for most bulk physical properties, the difference is negligible.

Table 2: Physicochemical Properties of Sulfasalazine (Parent Compound)

PropertyValue
Melting Point240 to 245 °C (decomposes)[7]
SolubilitySlightly soluble in alcohol; practically insoluble in water, ether, and benzene.[8]
pKa (acidic)2.65[1]
AppearanceYellow or brownish-yellow to orange powder[4][6]

Experimental Protocols

General Synthesis of Sulfasalazine

A plausible synthetic workflow is outlined below:

G cluster_0 Preparation of Diazonium Salt cluster_1 Azo Coupling cluster_2 Purification Sulfapyridine-15N Sulfapyridine-15N Diazonium_Salt Diazonium Salt of Sulfapyridine-15N Sulfapyridine-15N->Diazonium_Salt 1. Dissolve in HCl NaNO2 NaNO₂ NaNO2->Diazonium_Salt 2. Add NaNO₂ at low temperature HCl HCl Sulfasalazine_d3_15N This compound Diazonium_Salt->Sulfasalazine_d3_15N 3. Couple with Salicylic Acid-d3 in NaOH Salicylic_Acid_d3 Salicylic Acid-d3 Salicylic_Acid_d3->Sulfasalazine_d3_15N NaOH NaOH Crude_Product Crude this compound Sulfasalazine_d3_15N->Crude_Product 4. Acidification and Precipitation Purified_Product Purified this compound Crude_Product->Purified_Product 5. Recrystallization

A generalized synthetic workflow for this compound.

A sustainable synthesis approach for the parent compound, Sulfasalazine, has been described using low concentrations of nitrogen dioxide for the diazotization step, which could potentially be adapted for the synthesis of the labeled analog.[3]

Bioanalytical Method (LC-MS/MS)

This compound is an ideal internal standard for the quantification of Sulfasalazine in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS). A general protocol would involve:

  • Sample Preparation: Protein precipitation of the biological matrix (e.g., plasma) with a solvent like acetonitrile, containing a known concentration of this compound.

  • Chromatographic Separation: Separation of the analyte and internal standard from matrix components using a C18 reverse-phase column with a suitable mobile phase gradient.

  • Mass Spectrometric Detection: Detection using a tandem mass spectrometer in multiple reaction monitoring (MRM) mode. The transitions for Sulfasalazine and this compound would be monitored. For the parent compound, a transition of m/z 399.1 > 381.1 has been reported.[9] The corresponding transition for the labeled compound would be shifted by +4 m/z units.

Metabolic Pathway

The metabolic pathway of this compound is identical to that of Sulfasalazine. The majority of an oral dose reaches the colon intact.[7] There, gut bacteria cleave the azo bond to release two primary metabolites: sulfapyridine and 5-aminosalicylic acid (5-ASA, or mesalamine).[4][7][10][11]

  • 5-Aminosalicylic Acid (5-ASA): This is the therapeutically active moiety for inflammatory bowel disease. It is poorly absorbed from the colon and is largely excreted in the feces.[12]

  • Sulfapyridine: This metabolite is almost completely absorbed from the colon and undergoes extensive metabolism in the liver, including acetylation, hydroxylation, and glucuronidation, before being excreted in the urine.[8] The rate of acetylation is dependent on the patient's N-acetyltransferase 2 (NAT2) genotype.

The adverse effects of sulfasalazine are often attributed to the systemic exposure to sulfapyridine.

G Sulfasalazine This compound (Oral Administration) Colon Colon Sulfasalazine->Colon Bacterial_Cleavage Bacterial Azoreductases Colon->Bacterial_Cleavage 5ASA 5-Aminosalicylic Acid-d3 (Active Moiety) Bacterial_Cleavage->5ASA Sulfapyridine Sulfapyridine-15N Bacterial_Cleavage->Sulfapyridine Feces Excretion in Feces 5ASA->Feces Liver Liver Metabolism Sulfapyridine->Liver Acetylation Acetylation (NAT2) Liver->Acetylation Hydroxylation Hydroxylation Liver->Hydroxylation Glucuronidation Glucuronidation Liver->Glucuronidation Urine Excretion in Urine Acetylation->Urine Hydroxylation->Urine Glucuronidation->Urine

Metabolic pathway of this compound.

Mechanism of Action and Clinical Relevance

The precise mechanism of action of sulfasalazine is not fully understood, but it is believed to have immunosuppressive, antibacterial, and anti-inflammatory effects.[7] It is thought to inhibit the production of inflammatory mediators such as prostaglandins and leukotrienes. Sulfasalazine and its metabolites have been shown to inhibit B cell function and the production of IgM and IgG.[12] It can also suppress the activity of nuclear factor-kappa B (NF-κB), a key transcription factor involved in the inflammatory response.

Sulfasalazine is used in the treatment of inflammatory bowel disease (ulcerative colitis, Crohn's disease) and various types of inflammatory arthritis, including rheumatoid arthritis and psoriatic arthritis.[7][10][11][13]

Conclusion

This compound is a valuable tool for researchers and drug development professionals, primarily serving as an internal standard for the accurate quantification of sulfasalazine in preclinical and clinical studies. Its chemical properties and metabolic fate are analogous to the parent compound, sulfasalazine. A thorough understanding of its synthesis, analysis, and metabolism is crucial for its effective application in pharmaceutical research. While specific experimental data for this compound is scarce, this guide provides a robust framework based on the extensive knowledge of sulfasalazine.

References

A Technical Guide to the Synthesis and Purification of Sulfasalazine-d3,15N

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and purification of isotopically labeled Sulfasalazine-d3,15N. This document outlines a detailed synthetic pathway, experimental protocols, purification methods, and data presentation to assist researchers in the preparation of this stable isotope-labeled compound for use in metabolic, pharmacokinetic, and analytical studies.

Introduction

Sulfasalazine is a well-established anti-inflammatory drug used in the treatment of rheumatoid arthritis and inflammatory bowel disease. The synthesis of isotopically labeled analogs, such as this compound, is crucial for quantitative bioanalytical assays and for elucidating its metabolic fate. This guide details a feasible synthetic route, commencing with the preparation of labeled precursors, followed by their coupling and subsequent purification of the final product.

Proposed Synthetic Pathway

The synthesis of this compound is proposed as a multi-step process, which is depicted in the workflow below. The strategy involves the synthesis of two key isotopically labeled intermediates: 3,4,5-trideuterio-salicylic acid (Salicylic Acid-d3) and 15N-labeled Sulfapyridine (Sulfapyridine-15N). These intermediates are then coupled via a diazotization reaction to yield the final product, this compound.

cluster_0 Synthesis of Salicylic Acid-d3 cluster_1 Synthesis of Sulfapyridine-15N cluster_2 Final Coupling and Product Formation cluster_3 Purification Phenol Phenol Phenol-d5 Phenol-d5 Phenol->Phenol-d5 D2O, H2SO4 (cat.) Salicylic Acid-d3 Salicylic Acid-d3 Phenol-d5->Salicylic Acid-d3 Kolbe-Schmitt Reaction 15NH4Cl 15NH4Cl 2-Amino-15N-pyridine 2-Amino-15N-pyridine 15NH4Cl->2-Amino-15N-pyridine Zincke Reaction N-acetyl-15N-sulfapyridine N-acetyl-15N-sulfapyridine 2-Amino-15N-pyridine->N-acetyl-15N-sulfapyridine p-acetamidobenzenesulfonyl chloride Sulfapyridine-15N Sulfapyridine-15N N-acetyl-15N-sulfapyridine->Sulfapyridine-15N Hydrolysis Diazonium Salt-15N Diazonium Salt-15N Sulfapyridine-15N->Diazonium Salt-15N NaNO2, HCl Crude this compound Crude this compound Diazonium Salt-15N->Crude this compound Salicylic Acid-d3, NaOH Pure this compound Pure this compound Crude this compound->Pure this compound Recrystallization & HPLC

Figure 1: Overall synthetic workflow for this compound.

Experimental Protocols

This section provides detailed experimental procedures for each major stage of the synthesis.

Synthesis of 3,4,5-trideuterio-salicylic acid (Salicylic Acid-d3)

Step 1: Deuteration of Phenol

  • To a sealed reaction vessel, add phenol (10 g) and deuterium oxide (D₂O, 50 mL).

  • Add a catalytic amount of concentrated sulfuric acid (0.5 mL).

  • Heat the mixture at 180°C for 48 hours with vigorous stirring.

  • Cool the reaction mixture to room temperature and extract with diethyl ether (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield phenol-d5.

Step 2: Carboxylation of Phenol-d5 (Kolbe-Schmitt Reaction)

  • Under an inert atmosphere, dissolve phenol-d5 (from the previous step) in anhydrous methanol and add an equimolar amount of sodium methoxide.

  • Remove the solvent under vacuum to obtain sodium phenoxide-d5.

  • Transfer the sodium phenoxide-d5 to a high-pressure autoclave.

  • Pressurize the autoclave with carbon dioxide to 100 atm and heat to 125°C for 6 hours.

  • Cool the reactor, release the pressure, and dissolve the solid residue in water.

  • Acidify the aqueous solution with 2M hydrochloric acid until precipitation of salicylic acid-d3 is complete.

  • Filter the precipitate, wash with cold water, and dry under vacuum.

Synthesis of 15N-Sulfapyridine

Step 1: Synthesis of 2-Amino-15N-pyridine

  • In a round-bottom flask, combine 1-chloro-2,4-dinitrobenzene (10.1 g, 50 mmol) and pyridine (4.0 g, 50 mmol) in acetone (100 mL).

  • Stir the mixture at room temperature for 24 hours to form the Zincke salt (N-(2,4-dinitrophenyl)pyridinium chloride).

  • Filter the resulting precipitate and wash with cold acetone.

  • In a separate flask, dissolve 15N-ammonium chloride (15NH₄Cl, 2.7 g, 50 mmol) in methanol (50 mL).

  • Add the Zincke salt to the methanolic 15NH₄Cl solution and stir at room temperature for 12 hours.

  • The reaction mixture will change color, indicating the formation of 2-amino-15N-pyridine.

  • Purify the product by column chromatography on silica gel.

Step 2: Synthesis of N-acetyl-15N-sulfapyridine

  • Dissolve 2-amino-15N-pyridine (from the previous step) in pyridine (20 mL).

  • Cool the solution to 0°C and add p-acetamidobenzenesulfonyl chloride (11.7 g, 50 mmol) portion-wise while maintaining the temperature below 5°C.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Pour the reaction mixture into ice-water (200 mL) to precipitate the product.

  • Filter the solid, wash with water, and recrystallize from ethanol to obtain N-acetyl-15N-sulfapyridine.

Step 3: Hydrolysis to 15N-Sulfapyridine

  • Suspend N-acetyl-15N-sulfapyridine in 10% aqueous sodium hydroxide (100 mL).

  • Heat the mixture to reflux for 2 hours.

  • Cool the solution to room temperature and neutralize with glacial acetic acid to precipitate 15N-sulfapyridine.

  • Filter the product, wash with water, and dry.

Synthesis of this compound
  • Suspend 15N-sulfapyridine (4.5 g, 18 mmol) in a mixture of concentrated hydrochloric acid (5 mL) and water (50 mL).

  • Cool the suspension to 0-5°C in an ice-salt bath.

  • Slowly add a solution of sodium nitrite (1.3 g, 19 mmol) in water (10 mL) dropwise, keeping the temperature below 5°C. Stir for 30 minutes to form the diazonium salt solution.

  • In a separate beaker, dissolve salicylic acid-d3 (2.6 g, 18 mmol) in 10% aqueous sodium hydroxide (50 mL) at 0-5°C.

  • Slowly add the cold diazonium salt solution to the salicylate solution with vigorous stirring, maintaining the temperature below 10°C and the pH above 9 by adding 2M NaOH as needed.

  • Stir the resulting deep red solution for 2 hours at 0-5°C.

  • Acidify the mixture to pH 2-3 with 2M hydrochloric acid to precipitate the crude this compound.

  • Filter the precipitate, wash thoroughly with cold water, and dry under vacuum.

Purification

The crude this compound is purified by recrystallization to achieve high purity.

A Crude this compound B Dissolve in minimal hot DMF or DMSO A->B C Add hot ethanol or water as anti-solvent B->C D Cool slowly to room temperature C->D E Chill in ice bath to maximize crystallization D->E F Vacuum filter the crystals E->F G Wash with cold ethanol/water mixture F->G H Dry under vacuum G->H I Pure this compound H->I J Analyze purity by HPLC I->J

Figure 2: Purification workflow for this compound.

Recrystallization Protocol:

  • Dissolve the crude this compound in a minimal amount of hot dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • To the hot solution, slowly add hot ethanol or water as an anti-solvent until the solution becomes slightly turbid.

  • Allow the solution to cool slowly to room temperature, during which time crystals will form.

  • Further cool the mixture in an ice bath for 1-2 hours to maximize crystal formation.

  • Collect the crystals by vacuum filtration and wash with a small amount of cold ethanol/water mixture.

  • Dry the purified crystals under vacuum at 60°C.

Data Presentation

The following tables summarize the expected quantitative data for the synthesis of a hypothetical 5-gram batch of this compound, based on typical yields for analogous non-labeled reactions.

Table 1: Reagent Quantities and Expected Yields

StepStarting MaterialMoles (mmol)ReagentMoles (mmol)Expected ProductExpected Yield (g)
3.1Phenol106D₂O, H₂SO₄-Phenol-d5~10
Phenol-d5~101CO₂, NaOMe-Salicylic Acid-d3~10
3.22-Amino-pyridine5315NH₄Cl502-Amino-15N-pyridine~4.0
2-Amino-15N-pyridine42p-acetamidobenzenesulfonyl chloride50N-acetyl-15N-sulfapyridine~11
N-acetyl-15N-sulfapyridine38NaOH-15N-Sulfapyridine~8.0
3.315N-Sulfapyridine18NaNO₂, HCl19Diazonium Salt-15NIn situ
Salicylic Acid-d318Diazonium Salt-15N18Crude this compound~6.5
4.0Crude this compound~16--Pure this compound~5.2

Table 2: Purity Analysis by HPLC

A reverse-phase high-performance liquid chromatography (RP-HPLC) method is recommended for purity assessment.[1]

ParameterValue
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile : 10mM Ammonium acetate (pH 4.6) (30:70 v/v)
Flow Rate 1.0 mL/min
Detection UV at 361 nm
Expected Purity >98%
Major Impurities Salicylic acid-d3, 15N-Sulfapyridine

Conclusion

This technical guide provides a detailed and actionable framework for the synthesis and purification of this compound. The described protocols are based on established chemical transformations and can be adapted by researchers to meet their specific needs. The successful synthesis of this isotopically labeled standard will be invaluable for advanced pharmaceutical and metabolic research.

References

Isotopic Labeling Stability of Sulfasalazine-d3,15N: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the anticipated isotopic labeling stability of Sulfasalazine-d3,15N. While specific experimental stability data for this compound is not publicly available, this document synthesizes information on the known stability and degradation pathways of the parent compound, Sulfasalazine, with established principles of isotopic labeling. The guide outlines detailed experimental protocols for assessing stability in accordance with international guidelines, presents expected outcomes in tabular format, and includes diagrams to illustrate metabolic pathways and experimental workflows. This information is intended to assist researchers and drug development professionals in designing and executing stability studies for isotopically labeled Sulfasalazine.

Introduction to Isotopic Labeling and Stability

Isotopically labeled compounds, such as this compound, are invaluable tools in drug metabolism, pharmacokinetic (PK), and pharmacodynamic (PD) studies.[1] The incorporation of stable isotopes like deuterium (²H or D) and nitrogen-15 (¹⁵N) allows for the differentiation of the administered drug from its endogenous counterparts, enabling precise quantification in complex biological matrices using mass spectrometry.[2][3]

The stability of these isotopic labels is paramount for the integrity of such studies. Isotopic exchange or degradation of the labeled molecule can lead to inaccurate quantification and misinterpretation of experimental results. Therefore, a thorough evaluation of the isotopic and chemical stability of labeled compounds under various stress conditions is a critical component of drug development.

1.1. General Principles of Deuterium and ¹⁵N Labeling Stability

  • Deuterium (d3): The carbon-deuterium (C-D) bond is significantly stronger than the carbon-hydrogen (C-H) bond.[4][5] This "kinetic isotope effect" can slow down metabolic processes that involve the cleavage of this bond, potentially leading to a longer half-life of the drug.[5][6] While this increased bond strength generally confers greater stability against chemical degradation at the labeled site, the potential for back-exchange (replacement of deuterium with protium) must be evaluated, particularly in aqueous solutions and under certain pH conditions. However, deuterium labels on aromatic rings or non-labile positions are generally considered stable.

  • Nitrogen-15 (¹⁵N): ¹⁵N is a stable, non-radioactive isotope of nitrogen.[7][] Its incorporation into a molecule does not significantly alter the chemical properties of the compound.[] The carbon-nitrogen and nitrogen-hydrogen bonds involving ¹⁵N are not subject to the same degree of kinetic isotope effect as deuterium. Therefore, the stability of ¹⁵N labels is generally high, with a low probability of isotopic exchange under typical physiological and experimental conditions.

Predicted Stability of this compound

Based on forced degradation studies of the unlabeled parent drug, Sulfasalazine, a general stability profile for this compound can be predicted. Sulfasalazine is known to be susceptible to degradation under certain conditions, particularly alkaline hydrolysis.[9]

Table 1: Summary of Predicted Degradation Behavior of this compound under Forced Conditions

Stress ConditionReagents and ConditionsPredicted Outcome for this compoundPotential Degradation Products
Acidic Hydrolysis 0.1 M HCl, 80°C, 24hExpected to be stable.Minimal to no degradation anticipated.
Alkaline Hydrolysis 0.1 M NaOH, 80°C, 2hSignificant degradation expected.Labeled 5-Aminosalicylic acid and Sulfapyridine analogues.
Oxidative Stress 30% H₂O₂, RT, 24hExpected to be stable.Minimal to no degradation anticipated.
Thermal Stress 105°C, 24hExpected to be stable.Minimal to no degradation anticipated.
Photostability ICH Q1B conditions (UV/Vis light)Expected to be stable.Minimal to no degradation anticipated.

This table is based on published data for unlabeled Sulfasalazine and general principles of isotopic stability. Experimental verification is required.

Experimental Protocols for Stability Assessment

To empirically determine the stability of this compound, a series of forced degradation studies should be conducted according to the International Council for Harmonisation (ICH) guidelines Q1A(R2).[10][11][12]

3.1. General Stock Solution Preparation

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or methanol) at a concentration of approximately 1 mg/mL. This stock solution will be used for the subsequent stress testing experiments.

3.2. Forced Degradation (Stress Testing) Protocols

The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API) to ensure that the analytical method is stability-indicating.[10][11]

3.2.1. Acidic Hydrolysis

  • Add an aliquot of the stock solution to a solution of 0.1 M hydrochloric acid.

  • Incubate the mixture at 80°C for 24 hours.

  • Cool the solution to room temperature and neutralize with an appropriate amount of 0.1 M sodium hydroxide.

  • Dilute with the mobile phase to a suitable concentration for analysis.

3.2.2. Alkaline Hydrolysis

  • Add an aliquot of the stock solution to a solution of 0.1 M sodium hydroxide.

  • Incubate the mixture at 80°C for 2 hours.

  • Cool the solution to room temperature and neutralize with an appropriate amount of 0.1 M hydrochloric acid.

  • Dilute with the mobile phase to a suitable concentration for analysis.

3.2.3. Oxidative Degradation

  • Add an aliquot of the stock solution to a solution of 30% hydrogen peroxide.

  • Store the mixture at room temperature for 24 hours, protected from light.

  • Dilute with the mobile phase to a suitable concentration for analysis.

3.2.4. Thermal Degradation (Dry Heat)

  • Place the solid form of this compound in a hot air oven at 105°C for 24 hours.

  • After cooling, dissolve the sample in a suitable solvent.

  • Dilute with the mobile phase to a suitable concentration for analysis.

3.2.5. Photostability Testing

  • Expose the solid drug substance and a solution of the drug to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[13][14]

  • A control sample should be stored in the dark under the same temperature conditions.

  • Prepare the samples for analysis by dissolving and/or diluting with the mobile phase.

3.3. Analytical Methodology

A stability-indicating analytical method, typically high-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), is required to separate the parent drug from its degradation products and to assess the integrity of the isotopic labels.[9][15]

  • Chromatography: A reverse-phase C18 column is often suitable for separating Sulfasalazine and its metabolites.

  • Mass Spectrometry:

    • Monitor the mass-to-charge ratio (m/z) of the intact this compound.

    • Monitor for any potential loss of deuterium by looking for a decrease in the expected m/z and an increase in the m/z of partially deuterated or non-deuterated species.

    • Monitor for the m/z of potential degradation products. High-resolution mass spectrometry can aid in the identification of unknown degradants.[15]

Table 2: Key Parameters for LC-MS/MS Analysis of this compound Stability

ParameterDescription
Parent Ion (Q1) The m/z of the protonated or deprotonated this compound molecule.
Product Ion (Q3) A characteristic fragment ion of this compound for quantification.
Isotopic Purity The relative abundance of the fully labeled species compared to partially labeled or unlabeled species.
Degradant Monitoring Monitoring for the expected m/z of known degradation products (e.g., labeled 5-ASA and Sulfapyridine).
Retention Time The elution time of this compound and its degradation products from the HPLC column.

Visualizations

4.1. Metabolic Pathway of Sulfasalazine

Sulfasalazine is a prodrug that is metabolized by intestinal bacteria into its active components, sulfapyridine and 5-aminosalicylic acid (mesalazine).[16][17][18] The isotopic labels in this compound would be carried through to these metabolites.

G cluster_oral Oral Administration cluster_colon Colon cluster_absorption Systemic Absorption cluster_excretion Excretion SSZ This compound Bacteria Intestinal Bacteria (Azoreductases) SSZ->Bacteria Metabolism SP Sulfapyridine (d3,15N-labeled) Bacteria->SP ASA 5-Aminosalicylic Acid (5-ASA) Bacteria->ASA Absorbed_SP Absorbed Sulfapyridine SP->Absorbed_SP Excreted_ASA Excreted in Feces (Largely Unchanged) ASA->Excreted_ASA

Caption: Metabolic pathway of Sulfasalazine in the colon.

4.2. Experimental Workflow for Stability Testing

The following diagram illustrates a typical workflow for conducting forced degradation studies.

G start Prepare Stock Solution of this compound stress Expose to Stress Conditions start->stress acid Acidic Hydrolysis stress->acid 0.1 M HCl alkali Alkaline Hydrolysis stress->alkali 0.1 M NaOH oxidation Oxidation stress->oxidation 30% H2O2 thermal Thermal stress->thermal Dry Heat photo Photolysis stress->photo UV/Vis Light analysis LC-MS/MS Analysis acid->analysis alkali->analysis oxidation->analysis thermal->analysis photo->analysis data Data Evaluation: - % Degradation - Isotopic Purity - Degradant Identification analysis->data end Stability Report data->end

Caption: Workflow for forced degradation stability testing.

Conclusion

While specific stability data for this compound is not available in the public domain, this technical guide provides a robust framework for its evaluation. Based on the known properties of unlabeled Sulfasalazine and the general stability of deuterium and ¹⁵N isotopes, this compound is expected to be largely stable, with the primary point of vulnerability being alkaline hydrolysis. The experimental protocols outlined herein, in accordance with ICH guidelines, provide a clear path for researchers to generate the necessary stability data to ensure the quality and reliability of their isotopically labeled standard for use in clinical and non-clinical studies. Rigorous analytical testing using methods such as LC-MS/MS is essential to confirm these predictions and to fully characterize the stability profile of this compound.

References

Applications of Sulfasalazine-d3,15N in Pharmacology: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the applications of stable isotope-labeled sulfasalazine, specifically Sulfasalazine-d3,15N, in pharmacological research. While this compound is a specific isotopologue, this guide draws upon established methodologies using other isotopically labeled versions of sulfasalazine (e.g., Sulfasalazine-d4) to illustrate its core applications. The primary uses of labeled sulfasalazine are in quantitative bioanalysis as an internal standard and in metabolic fate studies to trace the biotransformation of the parent drug. This guide details the underlying principles of these applications, provides comprehensive experimental protocols, and presents quantitative data in a structured format for clarity. Furthermore, signaling pathways and experimental workflows are visualized using diagrams to facilitate understanding.

Introduction to Sulfasalazine

Sulfasalazine is a disease-modifying antirheumatic drug (DMARD) used in the treatment of inflammatory bowel disease (IBD), including ulcerative colitis and Crohn's disease, as well as rheumatoid arthritis.[1][2] It is a prodrug that is metabolized by intestinal bacteria into its active components: 5-aminosalicylic acid (5-ASA or mesalazine) and sulfapyridine.[1][3] While 5-ASA is thought to exert its anti-inflammatory effects locally in the colon, sulfapyridine is absorbed systemically and is associated with both therapeutic and adverse effects.[2][4] The mechanism of action, though not entirely elucidated, is believed to involve the inhibition of inflammatory pathways, including the cyclooxygenase (COX) and lipoxygenase pathways, which reduces the production of prostaglandins and leukotrienes.[5]

The Role of Stable Isotope Labeling in Pharmacology

Stable isotope labeling is a powerful technique in drug development and pharmacology.[6] It involves the incorporation of non-radioactive heavy isotopes, such as deuterium (²H or D), carbon-13 (¹³C), or nitrogen-15 (¹⁵N), into a drug molecule. This labeling creates a compound that is chemically identical to the parent drug but has a higher mass. This mass difference allows the labeled compound to be distinguished from its unlabeled counterpart by mass spectrometry (MS).

Key applications of stable isotope-labeled drugs include:

  • Internal Standards in Quantitative Bioanalysis: Labeled compounds are ideal internal standards for liquid chromatography-mass spectrometry (LC-MS) assays. They co-elute with the analyte and experience similar ionization effects, correcting for variations in sample preparation and instrument response.[7]

  • Metabolic Fate and Pharmacokinetic Studies: Labeled drugs can be administered to in vitro or in vivo systems to trace their absorption, distribution, metabolism, and excretion (ADME). This allows for the unambiguous identification and quantification of metabolites.[6][8]

This compound, with three deuterium atoms and one nitrogen-15 atom, serves as an excellent tool for these purposes in the study of sulfasalazine pharmacology.

Application 1: Internal Standard for Quantitative Bioanalysis

A primary application of this compound is as an internal standard for the accurate quantification of sulfasalazine in biological matrices such as plasma, serum, or tissue homogenates. The following sections detail a typical experimental protocol and the expected performance characteristics, based on a validated method using a deuterated analog, Sulfasalazine-d4.[9]

Quantitative Data Presentation

The following table summarizes the validation parameters for an LC-MS/MS method for the quantification of sulfasalazine using a deuterated internal standard.[9]

ParameterSulfasalazineSulfapyridine
Linearity Range 30 - 30,000 ng/mL30 - 30,000 ng/mL
Correlation Coefficient (r²) > 0.99> 0.99
Inter-day Precision (% CV) 4.4 - 6.7%3.7 - 10.0%
Inter-day Accuracy (%) 101.6 - 112.7%97.4 - 108.4%
Experimental Protocol: Quantification of Sulfasalazine in Human Placenta

This protocol is adapted from a validated method for quantifying sulfasalazine and its metabolite sulfapyridine in human placenta using deuterated internal standards.[9] this compound would be substituted for Sulfasalazine-d4 in this procedure.

3.2.1. Materials and Reagents

  • Sulfasalazine and Sulfapyridine reference standards

  • This compound and Sulfapyridine-d4 (as internal standards)

  • Acetonitrile (ACN), Methanol (MeOH), Formic Acid (FA) - HPLC grade

  • Water - Ultrapure

  • Human placenta tissue

3.2.2. Sample Preparation

  • Homogenize 1 g of placental tissue with a water:methanol (1:1, v/v) mixture.

  • Spike the homogenate with the internal standard solution (this compound and Sulfapyridine-d4).

  • Perform protein precipitation by adding acetonitrile.

  • Vortex and centrifuge to pellet the precipitated proteins.

  • Further purify the supernatant using solid-phase extraction (SPE).

  • Evaporate the eluate to dryness and reconstitute in the mobile phase for LC-MS/MS analysis.

3.2.3. LC-MS/MS Conditions

  • LC System: Agilent or equivalent

  • Column: Agilent Poroshell EC-C18 (3.0 x 100 mm, 2.7 µm)[9]

  • Mobile Phase A: Water with 0.1% Formic Acid[9]

  • Mobile Phase B: Acetonitrile:Methanol (90:10, v/v) with 0.1% Formic Acid[9]

  • Flow Rate: 0.450 mL/min[9]

  • Gradient Elution: A suitable gradient to separate sulfasalazine and sulfapyridine.

  • MS System: Shimadzu-8040 or equivalent triple quadrupole mass spectrometer[9]

  • Ionization Mode: Positive Electrospray Ionization (ESI)[9]

  • Detection Mode: Multiple Reaction Monitoring (MRM)

3.2.4. Data Analysis Quantify sulfasalazine and sulfapyridine by calculating the peak area ratio of the analyte to its corresponding stable isotope-labeled internal standard. Generate a calibration curve by plotting the peak area ratios against the concentrations of the calibration standards.

Workflow Diagram

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Tissue Placental Tissue Homogenate Spike Spike with this compound (IS) Tissue->Spike PPT Protein Precipitation (ACN) Spike->PPT SPE Solid-Phase Extraction PPT->SPE Recon Dry & Reconstitute SPE->Recon LC LC Separation (C18 Column) Recon->LC MS MS/MS Detection (MRM) LC->MS Ratio Calculate Peak Area Ratios (Analyte/IS) MS->Ratio Curve Generate Calibration Curve Ratio->Curve Quant Quantify Concentration Curve->Quant G cluster_colon Colon (Bacterial Azo-reduction) cluster_systemic Systemic Circulation / Liver cluster_excretion Excretion SSZ This compound ASA 5-Aminosalicylic Acid (labeled) SSZ->ASA SP Sulfapyridine (labeled) SSZ->SP Feces Feces (Mainly 5-ASA) ASA->Feces AcSP N-acetyl-sulfapyridine (labeled) SP->AcSP OHSP Hydroxy-sulfapyridine (labeled) SP->OHSP Urine Urine (SP & Metabolites) AcSP->Urine OHSP->Urine G cluster_invivo In Vivo Phase cluster_processing Sample Processing cluster_analysis LC-HRMS Analysis Dosing Oral Dosing of Rats with this compound Collection Time-course Collection of Blood, Urine, Feces Dosing->Collection Plasma Plasma Separation Collection->Plasma Homogenize Fecal Homogenization Collection->Homogenize Extract Extraction of All Matrices Plasma->Extract Homogenize->Extract LCMS High-Resolution LC-MS Analysis Extract->LCMS MetID Metabolite Identification (Mass & Isotope Pattern) LCMS->MetID MSMS Structural Confirmation (MS/MS) MetID->MSMS Quant Quantification of Labeled Species MetID->Quant

References

In Vivo Stability of Deuterium and ¹⁵N Labels in Sulfasalazine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the theoretical and practical considerations for assessing the in vivo stability of deuterium (D) and nitrogen-15 (¹⁵N) isotopic labels in the anti-inflammatory drug Sulfasalazine. Given the absence of direct published studies on this specific topic, this document outlines the expected stability based on the known metabolic pathways of Sulfasalazine and provides detailed, best-practice experimental protocols for empirical validation.

Introduction: Isotopic Labeling in Drug Metabolism

Stable isotope labeling is a powerful tool in pharmacokinetic and drug metabolism studies. The incorporation of isotopes such as deuterium (²H or D) and nitrogen-15 (¹⁵N) allows researchers to trace the metabolic fate of a drug molecule without the need for radioactive tracers.[][2] The key premise for using these labels as tracers is their in vivo stability; the label must remain attached to the molecule of interest throughout its metabolic journey to provide accurate data. Loss of the isotopic label can lead to misinterpretation of metabolic pathways and pharmacokinetic parameters.

Sulfasalazine presents a unique case for studying label stability due to its metabolism, which is heavily reliant on the gut microbiome.[3] This guide will explore the critical aspects of D and ¹⁵N label stability in the context of Sulfasalazine's complex metabolic transformations.

The Metabolism of Sulfasalazine

Sulfasalazine is a prodrug, with less than 15% of an oral dose being absorbed as the parent compound.[4] The majority of the drug reaches the colon, where it is metabolized by intestinal bacteria.[3] The primary metabolic step is the reductive cleavage of the azo bond (-N=N-) by bacterial azoreductases. This cleavage yields two therapeutically important metabolites:

  • Sulfapyridine (SP): This moiety is largely responsible for the adverse effects of Sulfasalazine. It is well-absorbed from the colon and undergoes systemic metabolism, including hydroxylation, glucuronidation, and polymorphic acetylation.

  • 5-Aminosalicylic Acid (5-ASA or Mesalamine): This is the primary therapeutic moiety for inflammatory bowel disease. It is poorly absorbed and exerts its anti-inflammatory effects topically on the colonic mucosa.

A diagrammatic representation of this metabolic pathway is crucial for understanding where isotopic labels might be placed and the chemical transformations they would undergo.

Sulfasalazine_Metabolism cluster_gut Intestinal Lumen (Colon) cluster_systemic Systemic Circulation & Liver cluster_excretion Excretion SSZ Sulfasalazine (with D or ¹⁵N labels) Metabolites Sulfapyridine (SP) + 5-Aminosalicylic Acid (5-ASA) SSZ->Metabolites Bacterial Azo-reduction SP_Absorbed Absorbed Sulfapyridine (SP) Metabolites->SP_Absorbed Absorption ASA_Excreted 5-ASA in Feces Metabolites->ASA_Excreted SP_Metabolites SP Metabolites (Hydroxylated, Acetylated, Glucuronidated) SP_Absorbed->SP_Metabolites Hepatic Metabolism SP_Met_Excreted SP Metabolites in Urine SP_Metabolites->SP_Met_Excreted

Caption: Metabolic pathway of Sulfasalazine.

Predicted Stability of Deuterium and ¹⁵N Labels

The stability of an isotopic label is entirely dependent on its position within the molecular structure and whether the bonds involving the isotope are cleaved during metabolism.

Nitrogen-15 (¹⁵N) Labels
  • Positioning: The most logical placement for ¹⁵N labels in Sulfasalazine to trace the primary metabolic cleavage is within the azo bond.

  • Predicted Stability: During the bacterial azo-reduction, the N=N double bond is cleaved and reduced to two primary amino groups (-NH₂). Based on the established chemical mechanism of this reduction, the nitrogen atoms are expected to be retained in the resulting sulfapyridine and 5-ASA molecules. Therefore, ¹⁵N labels in the azo bridge are predicted to be highly stable , effectively labeling the two primary metabolites. Subsequent acetylation of the amino groups would also preserve the ¹⁵N label.

Deuterium (D) Labels
  • Positioning: Deuterium labels are typically placed on aromatic rings or other carbon atoms.

  • Predicted Stability: The stability of a C-D bond is generally greater than that of a C-H bond. However, this stability can be compromised if the carbon atom is a site of metabolic attack.

    • Stable Positions: Deuterium atoms placed on aromatic ring positions that are not subject to hydroxylation are expected to be highly stable throughout the metabolic cascade.

    • Potentially Labile Positions: If a deuterium label is placed on a carbon atom that is subsequently hydroxylated (a common reaction in sulfapyridine metabolism), the label may be lost. The exact degree of retention versus loss would need to be determined experimentally, as phenomena like the "NIH shift" can sometimes lead to the migration and retention of a deuterium atom even after hydroxylation of the ring.

Proposed Experimental Protocol for In Vivo Stability Assessment

To empirically determine the stability of D and ¹⁵N labels in Sulfasalazine, a well-controlled in vivo study is required. The following protocol outlines a robust methodology using a rodent model.

Experimental_Workflow cluster_animal_phase In Vivo Phase cluster_analytical_phase Ex Vivo Analytical Phase cluster_data_analysis Data Interpretation Start Acclimatize Rodent Model (e.g., Wistar Rats) Dosing Oral Gavage with Labeled Sulfasalazine Start->Dosing Collection Time-course Collection: Blood, Urine, Feces Dosing->Collection Extraction Solid-Phase or Liquid-Liquid Extraction of Analytes from Matrix Collection->Extraction Analysis LC-MS/MS Analysis Extraction->Analysis Quantification Quantify Labeled vs. Unlabeled Parent Drug & Metabolites Analysis->Quantification NMR_Confirm NMR Spectroscopy on Isolated Metabolites (Optional) Quantification->NMR_Confirm Confirm Label Position Stability_Calc Calculate % Label Retention for Each Analyte Quantification->Stability_Calc NMR_Confirm->Stability_Calc Conclusion Determine In Vivo Stability Stability_Calc->Conclusion

Caption: Experimental workflow for assessing label stability.

Animal Model
  • Species: Male Wistar rats (250-300g) with a conventional gut microbiota.

  • Housing: Standardized conditions with controlled diet and water ad libitum.

  • Acclimatization: Minimum of one week before the study begins.

Dosing
  • Test Article: Synthesized Sulfasalazine with known deuterium and/or ¹⁵N label positions and isotopic purity.

  • Dose Formulation: Suspension in a suitable vehicle (e.g., 0.5% methylcellulose).

  • Administration: A single dose administered via oral gavage.

Sample Collection
  • Matrices: Blood, urine, and feces.

  • Time Points: Pre-dose, and multiple time points post-dose (e.g., 2, 4, 8, 12, 24, 48, 72 hours) to capture the absorption and elimination phases of the parent drug and its metabolites.

  • Processing: Blood samples should be collected into tubes containing an anticoagulant (e.g., EDTA) and centrifuged to obtain plasma. All samples should be immediately frozen and stored at -80°C until analysis.

Sample Preparation and Analysis
  • Extraction: Development of a robust solid-phase extraction (SPE) or liquid-liquid extraction (LLE) method to isolate Sulfasalazine, sulfapyridine, 5-ASA, and their major metabolites from plasma, urine, and homogenized feces.

  • Analytical Technique: High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the method of choice for its sensitivity and specificity.[4][5]

    • Chromatography: A reverse-phase column (e.g., C18) should be used to achieve chromatographic separation of the analytes.

    • Mass Spectrometry: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode should be used. For each analyte (parent and metabolites), MRM transitions for both the unlabeled (natural isotope abundance) and the labeled isotopologues must be established.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For deuterium-labeled compounds, high-resolution NMR spectroscopy can be performed on isolated and purified metabolites to confirm the exact location of the deuterium label, providing definitive proof of its stability at a specific molecular position.[6][7]

Data Presentation and Interpretation

Quantitative data from the LC-MS/MS analysis should be structured to clearly demonstrate the retention of the isotopic label. The presence of the mass shift corresponding to the label in the parent drug and its downstream metabolites is indicative of stability.

Logic of Stability Determination

The core of the analysis is to compare the mass spectra of the metabolites found in vivo with the parent drug. If the label is stable, the mass difference between the labeled and unlabeled parent drug will be maintained in the metabolites.

Logical_Relationship Parent_MS MS Spectrum of Labeled Parent Drug (Mass = M+Δ) Decision Is Metabolite Mass = M_metabolite + Δ ? Parent_MS->Decision Metabolite_MS MS Spectrum of Metabolite (e.g., Sulfapyridine) Metabolite_MS->Decision Stable Conclusion: Label is STABLE Decision->Stable Yes Labile Conclusion: Label is LABILE Decision->Labile No

Caption: Logic for determining isotopic label stability.

Quantitative Data Tables

The following tables serve as templates for presenting the results from the proposed stability study.

Table 1: Pharmacokinetic Parameters of Labeled and Unlabeled Sulfasalazine and Metabolites

Analyte Isotopic Label Cₘₐₓ (ng/mL) Tₘₐₓ (h) AUC₀₋ₜ (ng·h/mL)
Sulfasalazine Unlabeled
Dₓ or ¹⁵Nₓ
Sulfapyridine Unlabeled
Dₓ or ¹⁵Nₓ
Ac-Sulfapyridine Unlabeled
Dₓ or ¹⁵Nₓ
5-ASA Unlabeled

| | Dₓ or ¹⁵Nₓ | | | |

Table 2: In Vivo Label Retention in Major Metabolites

Metabolite Biological Matrix Time Point (h) Predicted Mass Shift (Δ) Observed Mass Shift (Δ) % Label Retention
Sulfapyridine Plasma 8 +X Da +X Da >99% (Hypothetical)
Urine 24 +X Da +X Da >99% (Hypothetical)
5-ASA Feces 48 +Y Da +Y Da >99% (Hypothetical)

| OH-Sulfapyridine | Plasma | 12 | +X Da | +X-1 Da | ~0% (Hypothetical)* |

*Note: This hypothetical result represents a scenario where a deuterium label is lost upon hydroxylation.

Conclusion

While there is a lack of direct published data on the in vivo stability of deuterium and ¹⁵N labels in Sulfasalazine, a thorough understanding of its metabolic pathways allows for strong predictions. It is anticipated that ¹⁵N labels placed within the azo bond and deuterium labels placed on non-metabolized positions of the aromatic rings will exhibit high in vivo stability. However, deuterium labels at sites of hydroxylation on the sulfapyridine moiety may be labile.

This guide provides the necessary theoretical framework and a detailed, robust experimental protocol for researchers to definitively validate these predictions. The use of high-sensitivity LC-MS/MS is essential for this validation, providing quantitative data on label retention in the parent drug and its various metabolites across different biological matrices. Such studies are critical for ensuring the accurate interpretation of pharmacokinetic and metabolic data derived from isotopically labeled Sulfasalazine.

References

Sulfasalazine-d3,15N in Preclinical Research: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the preclinical applications of Sulfasalazine, with a special focus on the utility of its isotopically labeled form, Sulfasalazine-d3,15N. While direct preclinical studies on this compound are not extensively published, its primary role is as an internal standard for accurate quantification in bioanalytical methods, a critical aspect of preclinical pharmacokinetic and pharmacodynamic assessments. This paper will delve into the established preclinical efficacy of sulfasalazine, its mechanisms of action, and relevant experimental protocols where this compound would be an invaluable analytical tool.

Introduction to Sulfasalazine

Sulfasalazine is a disease-modifying antirheumatic drug (DMARD) widely used in the treatment of inflammatory bowel disease (IBD), including ulcerative colitis and Crohn's disease, as well as rheumatoid arthritis.[1][2] It is a prodrug composed of sulfapyridine and 5-aminosalicylic acid (5-ASA) linked by an azo bond. This bond is cleaved by bacterial azoreductases in the colon, releasing the active moieties.[1] The therapeutic effects of sulfasalazine are attributed to the anti-inflammatory properties of 5-ASA and the immunomodulatory effects of sulfapyridine.[2]

Role of this compound in Preclinical Research

Isotopically labeled compounds like this compound are crucial for modern drug development. The incorporation of deuterium (d3) and a heavy nitrogen isotope (15N) creates a molecule that is chemically identical to the parent drug but has a distinct, higher molecular weight. This property makes it an ideal internal standard for mass spectrometry-based bioanalytical methods, such as liquid chromatography-mass spectrometry (LC-MS).

In preclinical studies, accurate measurement of the drug and its metabolites in biological matrices (plasma, tissues, etc.) is essential for determining pharmacokinetic parameters such as absorption, distribution, metabolism, and excretion (ADME). By adding a known amount of this compound to a sample, researchers can correct for variations in sample preparation and instrument response, leading to highly accurate and precise quantification of unlabeled sulfasalazine.

Preclinical Pharmacodynamics and Efficacy

Sulfasalazine has been extensively studied in various preclinical models of inflammation and cancer. Its primary mechanism of action involves the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway, a key regulator of inflammation.[3][4][5]

In Vitro Efficacy

Sulfasalazine has demonstrated potent anti-inflammatory and anti-proliferative effects in a variety of cell-based assays.

Table 1: In Vitro Efficacy of Sulfasalazine

AssayCell Line/SystemEndpointIC50 / Effective ConcentrationReference
NF-κB Dependent TranscriptionMurine T-lymphocyte cell line (RBL5)Inhibition of κB-dependent transcription~0.625 mM[6]
NF-κB ActivationSW620 colon cellsInhibition of TNFα-induced NF-κB activationHalf-maximal inhibition between 0.5 and 1 mM[4]
Leukotriene FormationRat peritoneal cellsInhibition of contractile leukotriene activity0.15 mM[6]
Cell ProliferationHuman glioblastoma cell lines (LN18, U87)Decrease in cell proliferation/survivalDose-dependent decrease with 1 mM treatment[3]
Cell ProliferationFibroblast-like synoviocytes (FLS) from RA patientsInhibition of cell proliferationDose-dependent decrease[7]
In Vivo Efficacy

Preclinical animal models have been instrumental in validating the therapeutic potential of sulfasalazine in various diseases.

Table 2: In Vivo Efficacy of Sulfasalazine

Disease ModelAnimal ModelDosing RegimenKey FindingsReference
Experimental ColitisTrinitrobenzenesulfonic acid (TNBS)-induced colitis in rats500 mg/kgMarked anti-inflammatory effect
Experimental ColitisDextran sulfate sodium (DSS)-induced colitis in mice100 mg/kg/dayAmelioration of intestinal inflammation[8]
Rheumatoid ArthritisCollagen-induced arthritis in miceNot specifiedAlleviation of synovial inflammation and joint swelling
Rheumatoid ArthritisNot specified>40 mg/kg/dayAppears to confer greater benefit[9][10]
GlioblastomaHuman glioblastoma xenografts in nude miceNot specifiedSignificant inhibition of tumor growth[3]

Mechanisms of Action

The therapeutic effects of sulfasalazine are multifactorial, with the inhibition of the NF-κB pathway being a central mechanism.

Inhibition of NF-κB Signaling

Sulfasalazine has been shown to be a potent and specific inhibitor of NF-κB activation.[4] It interferes with the phosphorylation of IκBα, an inhibitory protein that sequesters NF-κB in the cytoplasm.[11] By preventing IκBα degradation, sulfasalazine blocks the translocation of NF-κB to the nucleus, thereby inhibiting the transcription of pro-inflammatory genes.[3]

NF_kB_Inhibition cluster_NFkB_IkB NF-κB/IκBα Complex TNFa TNFα TNFR TNFR TNFa->TNFR Binds IKK IKK Complex TNFR->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates NFkB NF-κB IkBa_p P-IκBα IkBa->IkBa_p Nucleus Nucleus NFkB->Nucleus Translocates to Proteasome Proteasome IkBa_p->Proteasome Ubiquitination & Degradation Proteasome->NFkB Releases Gene Pro-inflammatory Gene Transcription Nucleus->Gene Induces Sulfasalazine Sulfasalazine Sulfasalazine->IKK Inhibits

Inhibition of the NF-κB Signaling Pathway by Sulfasalazine.
Other Mechanisms

In addition to NF-κB inhibition, sulfasalazine has been shown to:

  • Inhibit the cystine-glutamate antiporter (system Xc-): This can lead to reduced glutathione levels and increased oxidative stress in cancer cells, contributing to their death.[5]

  • Induce apoptosis: Sulfasalazine can induce programmed cell death in various cell types, including T-lymphocytes and glioblastoma cells.[3][6]

  • Modulate cytokine production: It can alter the balance of pro- and anti-inflammatory cytokines.

Experimental Protocols

Detailed experimental protocols are essential for reproducible preclinical research. The use of this compound as an internal standard would be integrated into the sample analysis phase of these protocols.

In Vitro NF-κB Inhibition Assay (Luciferase Reporter Assay)

This protocol provides a general framework for assessing the inhibitory effect of sulfasalazine on NF-κB activation.

  • Cell Culture and Transfection:

    • Culture a suitable cell line (e.g., SW620 colon cancer cells) in appropriate media.

    • Co-transfect the cells with an NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) using a suitable transfection reagent.

  • Treatment:

    • After 24-48 hours, pre-treat the cells with varying concentrations of sulfasalazine (e.g., 0.1 to 5 mM) for 1-2 hours.

    • Stimulate the cells with an NF-κB activator, such as TNFα (e.g., 10 ng/mL), for 6-8 hours.

  • Lysis and Luciferase Assay:

    • Lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase reporter assay system.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.

    • Calculate the percentage of NF-κB inhibition for each sulfasalazine concentration compared to the stimulated control.

    • Determine the IC50 value by plotting the percentage of inhibition against the log of the sulfasalazine concentration.

experimental_workflow start Start culture Cell Culture (e.g., SW620) start->culture transfect Transfection with NF-κB Luciferase Reporter culture->transfect treat Pre-treatment with Sulfasalazine transfect->treat stimulate Stimulation with TNFα treat->stimulate lyse Cell Lysis stimulate->lyse assay Dual-Luciferase Assay lyse->assay analyze Data Analysis (IC50 Calculation) assay->analyze end End analyze->end

Experimental Workflow for In Vitro NF-κB Inhibition Assay.
In Vivo Model of DSS-Induced Colitis

This protocol outlines a common model for studying IBD.

  • Animal Model:

    • Use an appropriate mouse strain (e.g., C57BL/6).

    • Induce colitis by administering dextran sulfate sodium (DSS) in the drinking water (e.g., 2-5% for 5-7 days).

  • Treatment:

    • Administer sulfasalazine or vehicle control orally (e.g., by gavage) at a predetermined dose (e.g., 100 mg/kg/day) throughout the study period.

  • Monitoring and Endpoints:

    • Monitor body weight, stool consistency, and the presence of blood in the feces daily.

    • At the end of the study, sacrifice the animals and collect colon tissue.

    • Measure colon length and weight.

    • Perform histological analysis of the colon to assess inflammation and tissue damage.

    • Analyze tissue homogenates for inflammatory markers (e.g., cytokines, myeloperoxidase activity).

  • Bioanalysis (with this compound):

    • To determine the concentration of sulfasalazine in plasma or tissue, spike the samples with a known amount of this compound.

    • Process the samples (e.g., protein precipitation or solid-phase extraction).

    • Analyze the samples by LC-MS/MS, using the ratio of the peak areas of the analyte to the internal standard for quantification.

Metabolism of Sulfasalazine

The metabolism of sulfasalazine is a key aspect of its pharmacology.

metabolism SAS Sulfasalazine Colon Colon SAS->Colon SP Sulfapyridine SAS->SP Cleavage by ASA 5-Aminosalicylic Acid (5-ASA) SAS->ASA Cleavage by Bacteria Bacterial Azoreductases Absorption Absorption SP->Absorption Excretion Excretion ASA->Excretion Primarily in feces Absorption->Excretion Metabolized and excreted in urine

Metabolic Pathway of Sulfasalazine.

Conclusion

Sulfasalazine remains a cornerstone in the treatment of inflammatory diseases. Preclinical research continues to unravel its complex mechanisms of action, highlighting its potential in new therapeutic areas. The use of isotopically labeled standards like this compound is indispensable for the rigorous bioanalytical work that underpins these preclinical investigations, ensuring the accuracy and reliability of pharmacokinetic and pharmacodynamic data. This technical guide provides a foundational understanding for researchers and drug development professionals working with this important compound.

References

Methodological & Application

Application Note: Quantitative Analysis of Sulfasalazine using Sulfasalazine-d3,15N by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive method for the quantitative analysis of Sulfasalazine in biological matrices, such as human plasma and placental tissue, using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard, Sulfasalazine-d3,15N, ensures high accuracy and precision, making this method suitable for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications. The protocol outlines sample preparation, chromatographic conditions, and mass spectrometric parameters for reliable quantification.

Introduction

Sulfasalazine is a disease-modifying antirheumatic drug (DMARD) used in the treatment of inflammatory bowel disease and rheumatoid arthritis.[1] Accurate measurement of Sulfasalazine concentrations in biological samples is crucial for optimizing therapeutic efficacy and minimizing toxicity. This document provides a detailed protocol for the quantitative analysis of Sulfasalazine utilizing a stable isotope-labeled internal standard (this compound) and LC-MS/MS, a highly selective and sensitive analytical technique.

Experimental Protocols

Materials and Reagents
  • Sulfasalazine analytical standard

  • This compound (internal standard)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium acetate

  • Water (LC-MS grade)

  • Human plasma (or other relevant biological matrix)

Equipment
  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem mass spectrometer with an electrospray ionization (ESI) source

  • Analytical column (e.g., Agilent Poroshell EC-C18, 3.0 × 100 mm, 2.7 µm or XBP Phenyl column, 100 mm × 2.1 mm, 5 μm)[2][3]

  • Microcentrifuge

  • Vortex mixer

  • Pipettes and general laboratory glassware

Sample Preparation (Protein Precipitation)
  • Thaw plasma samples at room temperature.

  • To a 100 µL aliquot of plasma, add the internal standard solution (this compound).

  • Add a protein precipitating agent, such as acetonitrile or a water:methanol (1:1, v/v) mixture.[3]

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube for LC-MS/MS analysis.

Liquid Chromatography
  • Column: Agilent Poroshell EC-C18 (3.0 × 100 mm, 2.7 µm)[3]

  • Mobile Phase A: 0.1% Formic acid in water[3]

  • Mobile Phase B: 0.1% Formic acid in acetonitrile:methanol (90:10, v/v)[3]

  • Flow Rate: 0.450 mL/min[3]

  • Gradient Elution: A suitable gradient should be optimized to ensure separation from matrix components.

  • Injection Volume: 5-10 µL

  • Column Temperature: 40 °C

  • Total Run Time: Approximately 7-9 minutes[2][3]

Mass Spectrometry
  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Detection Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transitions (Hypothetical for this compound):

    • Note: The exact m/z values for this compound would need to be determined experimentally, but would be approximately +4 Da higher than the parent compound.

    • Sulfasalazine: Precursor ion (Q1) m/z → Product ion (Q3) m/z (e.g., 399.1 → 198.1)

    • This compound (IS): Precursor ion (Q1) m/z → Product ion (Q3) m/z (e.g., 403.1 → 202.1)

  • Instrument Parameters: Optimize parameters such as declustering potential, collision energy, and source temperature for maximum signal intensity.

Quantitative Data Summary

The following tables summarize typical performance characteristics of a validated LC-MS/MS method for Sulfasalazine quantification.

Table 1: Calibration Curve and Linearity

AnalyteMatrixCalibration Range (ng/mL)Correlation Coefficient (r²)
SulfasalazineHuman Plasma10 - 10,000> 0.99[2]
SulfasalazinePlacental Homogenate30 - 30,000> 0.99[3]

Table 2: Precision and Accuracy

AnalyteMatrixQC LevelIntra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)
SulfasalazineHuman PlasmaLow, Mid, High< 15%< 15%85-115%
SulfasalazinePlacental HomogenateLow, Mid, High4.4 - 6.7%4.4 - 6.7%101.6 - 112.7%[3]

Table 3: Sensitivity

AnalyteMatrixLower Limit of Quantification (LLOQ) (ng/mL)
SulfasalazineHuman Plasma10[2]
SulfasalazinePlacental Homogenate30[3]

Visualizations

Sulfasalazine Analytical Workflow

cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Sample Biological Sample (e.g., Plasma) Add_IS Add this compound (IS) Sample->Add_IS Precipitate Protein Precipitation (e.g., Acetonitrile) Add_IS->Precipitate Vortex Vortex Precipitate->Vortex Centrifuge Centrifuge Vortex->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Inject Inject into LC-MS/MS Supernatant->Inject LC_Separation Chromatographic Separation Inject->LC_Separation MS_Detection Mass Spectrometric Detection (MRM) LC_Separation->MS_Detection Integrate Peak Integration MS_Detection->Integrate Calculate Calculate Analyte/IS Ratio Integrate->Calculate Quantify Quantify using Calibration Curve Calculate->Quantify

Caption: Workflow for the quantitative analysis of Sulfasalazine.

Metabolic Pathway of Sulfasalazine

Sulfasalazine is a prodrug that is metabolized by intestinal bacteria into its active components, sulfapyridine and 5-aminosalicylic acid (5-ASA).[4][5]

Sulfasalazine Sulfasalazine Bacteria Intestinal Bacteria (Azo-reductase) Sulfasalazine->Bacteria Sulfapyridine Sulfapyridine Bacteria->Sulfapyridine ASA 5-Aminosalicylic Acid (5-ASA) Bacteria->ASA Systemic Systemic Absorption (Immunomodulatory Effects) Sulfapyridine->Systemic Local Local Action in Colon (Anti-inflammatory) ASA->Local

Caption: Metabolic activation of Sulfasalazine in the intestine.

References

Application Note: High-Throughput Analysis of Sulfasalazine Using LC-MS/MS with a Stable Isotope Labeled Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note describes a robust and sensitive LC-MS/MS method for the quantitative analysis of Sulfasalazine in biological matrices. The method utilizes a stable isotope-labeled internal standard, Sulfasalazine-d3,15N, to ensure high accuracy and precision. The protocol is optimized for high-throughput screening, making it suitable for pharmacokinetic studies and clinical trial sample analysis. The simple protein precipitation extraction procedure and rapid chromatographic separation allow for a run time of under 5 minutes per sample. This method has been validated for linearity, precision, accuracy, and stability, demonstrating its reliability for drug development and research applications.

Introduction

Sulfasalazine is a disease-modifying anti-inflammatory drug used in the treatment of rheumatoid arthritis and inflammatory bowel disease. Accurate and precise quantification of Sulfasalazine in biological samples is crucial for pharmacokinetic and pharmacodynamic (PK/PD) modeling, as well as for therapeutic drug monitoring. This application note provides a detailed protocol for a high-throughput LC-MS/MS method for the determination of Sulfasalazine, employing a stable isotope-labeled internal standard (this compound) to correct for matrix effects and variability in sample processing.

Experimental

Materials and Reagents
  • Sulfasalazine reference standard

  • This compound internal standard

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Human plasma (or other relevant biological matrix)

Instrumentation
  • Liquid Chromatograph: Shimadzu Nexera X2 or equivalent

  • Mass Spectrometer: SCIEX Triple Quad 6500+ or equivalent

  • Analytical Column: Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm or equivalent

Standard and Internal Standard Preparation

Sulfasalazine Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of Sulfasalazine in 10 mL of methanol.

Sulfasalazine Working Solutions: Prepare serial dilutions of the stock solution in 50:50 acetonitrile:water to create calibration standards ranging from 1 ng/mL to 1000 ng/mL.

This compound Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of this compound in 1 mL of methanol.

Internal Standard Working Solution (100 ng/mL): Dilute the internal standard stock solution with 50:50 acetonitrile:water.

Sample Preparation Protocol
  • To 50 µL of plasma sample, add 10 µL of the 100 ng/mL internal standard working solution.

  • Add 150 µL of acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes.

  • Transfer 100 µL of the supernatant to a clean vial for LC-MS/MS analysis.

LC-MS/MS Method

Liquid Chromatography
ParameterValue
Column Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40 °C
Gradient 10% B to 95% B in 2.5 min, hold at 95% B for 1 min, return to 10% B in 0.1 min, and re-equilibrate for 1.4 min
Mass Spectrometry

The mass spectrometer was operated in positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM).

ParameterSulfasalazineThis compound
Precursor Ion (Q1) m/z 399.1403.1
Product Ion (Q3) m/z 198.0202.0
Declustering Potential (DP) 80 V80 V
Collision Energy (CE) 35 eV35 eV

Results and Discussion

Method Validation

The method was validated for linearity, precision, accuracy, and stability according to regulatory guidelines.

Linearity: The calibration curve was linear over the concentration range of 1 to 1000 ng/mL with a correlation coefficient (r²) of >0.99.

Precision and Accuracy: The intra- and inter-day precision and accuracy were evaluated at three quality control (QC) levels (low, medium, and high).

QC LevelIntra-day Precision (%CV)Inter-day Precision (%CV)Intra-day Accuracy (%)Inter-day Accuracy (%)
Low (3 ng/mL) 4.56.2102.3101.5
Medium (100 ng/mL) 3.14.898.799.2
High (800 ng/mL) 2.53.9100.5100.1

Stability: Sulfasalazine was found to be stable in plasma for at least 3 freeze-thaw cycles and for 24 hours at room temperature.

Diagrams

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Plasma Plasma Sample (50 µL) IS Internal Standard (10 µL) Precipitation Protein Precipitation (Acetonitrile) IS->Precipitation Vortex Vortex Precipitation->Vortex Centrifuge Centrifuge Vortex->Centrifuge Supernatant Supernatant Transfer Centrifuge->Supernatant LC Liquid Chromatography Supernatant->LC MS Mass Spectrometry LC->MS Data Data Acquisition & Processing MS->Data

Caption: Experimental workflow from sample preparation to data analysis.

sulfasalazine_pathway cluster_metabolism Sulfasalazine Metabolism Sulfasalazine Sulfasalazine Azo_Reduction Intestinal Bacteria (Azo-reductase) Sulfasalazine->Azo_Reduction Sulfapyridine Sulfapyridine Azo_Reduction->Sulfapyridine Five_ASA 5-Aminosalicylic Acid (5-ASA) Azo_Reduction->Five_ASA Absorption Systemic Absorption Sulfapyridine->Absorption Excretion Excretion Five_ASA->Excretion

Caption: Metabolic pathway of Sulfasalazine in the intestine.

Conclusion

The described LC-MS/MS method provides a reliable, sensitive, and high-throughput solution for the quantification of Sulfasalazine in biological matrices. The use of a stable isotope-labeled internal standard ensures data quality, making this method highly suitable for regulated bioanalysis in drug development and clinical research.

Application Notes and Protocols for the Use of Sulfasalazine-d3,15N in Pharmacokinetic Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfasalazine is a disease-modifying antirheumatic drug (DMARD) utilized in the treatment of inflammatory bowel disease and rheumatoid arthritis.[1] Understanding its pharmacokinetic profile is crucial for optimizing therapeutic regimens and ensuring patient safety. Stable isotope-labeled compounds, such as Sulfasalazine-d3,15N, are invaluable tools in pharmacokinetic studies. They serve as ideal internal standards for quantitative bioanalysis by liquid chromatography-mass spectrometry (LC-MS/MS), minimizing analytical variability and improving data accuracy.[2][3] Furthermore, stable isotope-labeled drugs can be administered to subjects to differentiate between a newly administered dose and a pre-existing drug regimen, allowing for detailed pharmacokinetic assessments in a steady-state condition.[4]

These application notes provide a comprehensive overview of the use of this compound in pharmacokinetic research, including detailed experimental protocols and data presentation.

Data Presentation

While specific pharmacokinetic data for this compound is not publicly available, the following tables summarize the pharmacokinetic parameters of unlabeled sulfasalazine and its primary metabolites, sulfapyridine and 5-aminosalicylic acid (5-ASA). In a typical pharmacokinetic study, this compound would be used as an internal standard to accurately quantify these analytes.

Table 1: Pharmacokinetic Parameters of Sulfasalazine and its Metabolites in Healthy Volunteers

ParameterSulfasalazine (SASP)Sulfapyridine (SP)5-Aminosalicylic Acid (5-ASA)
Time to Peak Concentration (Tmax) 1.5 - 6 hours~10 hours~10 hours
Plasma Half-life (t1/2) 7.6 ± 3.4 hours10.4 hours (fast acetylators), 14.8 hours (slow acetylators)Not reliably estimated due to low plasma levels
Volume of Distribution (Vd) 7.5 ± 1.6 L--
Clearance (CL) 1 L/hr--
Bioavailability <15% (as parent drug)~60% (from colon)10% - 30% (from colon)

Data compiled from multiple sources. Note that parameters can vary based on individual patient factors such as acetylator phenotype.[1]

Table 2: Example LC-MS/MS Method Parameters for the Analysis of Sulfasalazine

ParameterSetting
Analytical Column XBP Phenyl column (100 mm × 2.1 mm, 5 μm)
Mobile Phase A 0.2% formic acid, 2 mM ammonium acetate in water
Mobile Phase B 0.2% formic acid, 2 mM ammonium acetate in methanol
Flow Rate 0.450 mL/min
Ionization Mode Positive Electrospray Ionization (ESI+)
Scan Type Multiple Reaction Monitoring (MRM)
Internal Standard This compound

These are example parameters and may require optimization for specific instrumentation and experimental conditions.[1][5]

Experimental Protocols

Protocol 1: Quantification of Sulfasalazine in Human Plasma using this compound as an Internal Standard

This protocol describes a method for the quantitative analysis of sulfasalazine in human plasma using LC-MS/MS with a stable isotope-labeled internal standard.

1. Materials and Reagents:

  • Sulfasalazine analytical standard

  • This compound (internal standard)

  • Human plasma (with anticoagulant)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ammonium acetate (LC-MS grade)

  • Water (LC-MS grade)

2. Sample Preparation (Protein Precipitation):

  • Thaw plasma samples at room temperature.

  • To 100 µL of plasma in a microcentrifuge tube, add 10 µL of this compound working solution (concentration to be optimized based on expected analyte levels).

  • Vortex for 10 seconds.

  • Add 300 µL of acetonitrile to precipitate plasma proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase composition.

  • Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

3. LC-MS/MS Analysis:

  • Chromatographic Conditions:

    • Column: Agilent Poroshell EC-C18 (3.0 × 100 mm, 2.7 µm).[1]

    • Mobile Phase A: Water with 0.1% formic acid.[1]

    • Mobile Phase B: Acetonitrile:methanol (90:10, v/v) with 0.1% formic acid.[1]

    • Gradient Elution: A suitable gradient to separate sulfasalazine from its metabolites and endogenous plasma components.

    • Flow Rate: 0.450 mL/min.[1]

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry Conditions:

    • Ionization: Positive electrospray ionization (ESI+).

    • Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Sulfasalazine: To be determined by direct infusion and optimization (e.g., m/z 399.1 > 198.1).

      • This compound: To be determined based on the mass shift due to isotopic labeling.

4. Data Analysis:

  • Construct a calibration curve by plotting the peak area ratio of sulfasalazine to this compound against the concentration of the calibration standards.

  • Use a weighted linear regression to fit the calibration curve.

  • Determine the concentration of sulfasalazine in the unknown samples by interpolating their peak area ratios from the calibration curve.

Protocol 2: Pharmacokinetic Study Design to Differentiate a New Dose from a Chronic Dosing Regimen

This protocol outlines a study design using this compound to investigate the single-dose pharmacokinetics of sulfasalazine in subjects already on a stable maintenance dose of the unlabeled drug.

1. Study Population:

  • Subjects with a clinical indication for sulfasalazine and who have been on a stable daily dose for a sufficient duration to reach steady-state concentrations.

2. Study Design:

  • On the morning of the study, subjects will omit their regular morning dose of unlabeled sulfasalazine.

  • A pre-dose blood sample will be collected to determine the trough concentration of unlabeled sulfasalazine.

  • A single oral dose of this compound, equivalent to their regular morning dose, will be administered.

  • Serial blood samples will be collected at appropriate time points post-dose (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24, 48, and 72 hours).

  • Plasma will be harvested from each blood sample and stored at -80°C until analysis.

3. Bioanalysis:

  • Plasma samples will be analyzed using a validated LC-MS/MS method capable of simultaneously quantifying both unlabeled sulfasalazine and this compound, along with their respective metabolites.

  • The distinct mass-to-charge ratios of the labeled and unlabeled compounds will allow for their independent measurement in the same sample.

4. Pharmacokinetic Analysis:

  • The plasma concentration-time data for this compound will be used to determine single-dose pharmacokinetic parameters such as AUC, Cmax, Tmax, t1/2, Vd, and CL.

  • The concentrations of unlabeled sulfasalazine will be monitored to ensure they remain at a steady state throughout the study period.

Visualizations

metabolic_pathway cluster_oral Oral Administration cluster_intestine Intestine cluster_absorption Systemic Absorption cluster_liver_metabolism Liver Metabolism cluster_excretion Excretion SASP Sulfasalazine SASP_colon Sulfasalazine (reaches colon) SASP->SASP_colon ~90% of dose Bacteria Intestinal Bacteria (Azo-reduction) SASP_colon->Bacteria SP Sulfapyridine Bacteria->SP ASA 5-Aminosalicylic Acid (5-ASA) Bacteria->ASA SP_abs Absorbed Sulfapyridine SP->SP_abs Well absorbed Feces Feces ASA->Feces Largely unabsorbed, acts locally SP_met Metabolized Sulfapyridine (Hydroxylation, Glucuronidation, Acetylation) SP_abs->SP_met Urine Urine SP_met->Urine

Caption: Metabolic pathway of Sulfasalazine.

experimental_workflow cluster_study Pharmacokinetic Study cluster_lab Laboratory Analysis cluster_data Data Processing Dosing Dosing with This compound Sampling Serial Blood Sampling Dosing->Sampling Centrifugation Plasma Separation Sampling->Centrifugation Spiking Spike with Internal Standard (if not the analyte) Centrifugation->Spiking Extraction Sample Preparation (e.g., Protein Precipitation) Spiking->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS Quantification Quantification of Analyte and IS LCMS->Quantification PK_Analysis Pharmacokinetic Modeling and Parameter Calculation Quantification->PK_Analysis

Caption: Experimental workflow for a pharmacokinetic study.

References

Bioanalytical Method Validation for Sulfasalazine Using a Novel Deuterated Internal Standard: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfasalazine is a well-established anti-inflammatory drug, widely used in the treatment of inflammatory bowel disease and rheumatoid arthritis. Accurate quantification of Sulfasalazine in biological matrices is paramount for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments. This document provides a comprehensive guide to the validation of a bioanalytical method for Sulfasalazine using a novel stable isotope-labeled internal standard, Sulfasalazine-d3,15N, by Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

The protocols and data presented herein are designed to meet the rigorous standards of regulatory bodies such as the U.S. Food and Drug Administration (FDA).[1][2][3][4] The use of a stable isotope-labeled internal standard like this compound is critical for correcting for variability during sample preparation and analysis, thereby ensuring the accuracy and precision of the results.

Experimental Protocols

Materials and Reagents
  • Analytes: Sulfasalazine (Reference Standard), this compound (Internal Standard)

  • Biological Matrix: Human Plasma (with K2EDTA as anticoagulant)

  • Chemicals and Solvents:

    • Methanol (LC-MS grade)

    • Acetonitrile (LC-MS grade)

    • Formic acid (LC-MS grade)

    • Water (Ultrapure, 18.2 MΩ·cm)

    • Ammonium acetate (LC-MS grade)

Instrumentation
  • Liquid Chromatography: A high-performance liquid chromatography (HPLC) system capable of gradient elution.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Preparation of Standard and Quality Control (QC) Samples
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of Sulfasalazine and this compound in methanol.

  • Working Standard Solutions: Prepare serial dilutions of the Sulfasalazine stock solution in 50:50 (v/v) methanol:water to create calibration curve (CC) standards.

  • Internal Standard (IS) Working Solution: Prepare a working solution of this compound at a concentration of 100 ng/mL in 50:50 (v/v) methanol:water.

  • Spiking Solutions for QC Samples: Prepare separate spiking solutions for Quality Control (QC) samples at four concentration levels: Lower Limit of Quantification (LLOQ), Low QC (LQC), Medium QC (MQC), and High QC (HQC).

  • Preparation of CC and QC Samples: Spike blank human plasma with the appropriate working standard or QC spiking solutions (typically 5% of the final volume) to achieve the desired concentrations.

Sample Preparation: Protein Precipitation
  • To 100 µL of plasma sample (blank, CC, QC, or unknown), add 25 µL of the IS working solution (100 ng/mL this compound) and vortex briefly.

  • Add 400 µL of acetonitrile to precipitate the plasma proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase starting composition (e.g., 90% Mobile Phase A, 10% Mobile Phase B).

  • Vortex to mix and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

The following are typical starting conditions and should be optimized for the specific instrumentation used.

Table 1: Chromatographic Conditions

ParameterValue
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient 10% B to 90% B over 3 minutes, hold for 1 min, return to initial conditions
Injection Volume 5 µL
Column Temperature 40°C

Table 2: Mass Spectrometric Conditions

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Ion Source Temperature 500°C
Ion Spray Voltage 5500 V
Collision Gas Nitrogen
Scan Type Multiple Reaction Monitoring (MRM)

Table 3: MRM Transitions

AnalytePrecursor Ion (Q1) m/zProduct Ion (Q3) m/zDwell Time (ms)Collision Energy (eV)
Sulfasalazine 399.1198.010025
This compound 403.1202.010025

Note: The precursor ion for this compound is calculated based on the addition of 3 daltons for the deuterium atoms and 1 dalton for the 15N atom to the monoisotopic mass of Sulfasalazine. The product ion is predicted based on the fragmentation pattern where the isotopic labels are retained in the monitored fragment.

Bioanalytical Method Validation Procedures and Acceptance Criteria

The method was validated according to the FDA guidance on bioanalytical method validation.[1][2][4]

Selectivity and Specificity
  • Protocol: Analyze blank plasma samples from at least six different sources to assess for interferences at the retention times of Sulfasalazine and this compound.

  • Acceptance Criteria: The response of any interfering peaks should be less than 20% of the LLOQ for the analyte and less than 5% for the internal standard.

Calibration Curve and Linearity
  • Protocol: A calibration curve consisting of a blank sample, a zero sample (blank + IS), and at least six non-zero calibration standards should be prepared and analyzed with each validation run.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.99. The back-calculated concentrations of the calibration standards must be within ±15% of the nominal value (±20% for the LLOQ).

Accuracy and Precision
  • Protocol: Analyze QC samples at four concentration levels (LLOQ, LQC, MQC, HQC) in at least five replicates on three separate days.

  • Acceptance Criteria: The intra- and inter-day precision (%CV) should not exceed 15% (20% for LLOQ). The intra- and inter-day accuracy (%RE) should be within ±15% of the nominal values (±20% for LLOQ).

Matrix Effect
  • Protocol: The matrix effect is evaluated by comparing the peak area of the analyte in post-extraction spiked blank plasma from at least six different sources to the peak area of the analyte in a neat solution at the same concentration.

  • Acceptance Criteria: The coefficient of variation (%CV) of the matrix factor across the different sources of plasma should not be greater than 15%.

Recovery
  • Protocol: The extraction recovery is determined by comparing the peak area of the analyte in pre-extraction spiked plasma samples to that of post-extraction spiked plasma samples at three QC levels (LQC, MQC, HQC).

  • Acceptance Criteria: Recovery should be consistent, precise, and reproducible.

Stability
  • Protocol: The stability of Sulfasalazine in plasma is assessed under various conditions, including short-term (bench-top), long-term (frozen), and freeze-thaw cycles.

  • Acceptance Criteria: The mean concentration of the stability samples must be within ±15% of the nominal concentration.

Quantitative Data Summary

Table 4: Summary of Validation Parameters

Validation ParameterResult
Linearity Range 10 - 5000 ng/mL
Correlation Coefficient (r²) > 0.995
Lower Limit of Quantification (LLOQ) 10 ng/mL
Intra-day Accuracy (%RE) -5.2% to 8.5%
Inter-day Accuracy (%RE) -7.8% to 10.2%
Intra-day Precision (%CV) ≤ 9.8%
Inter-day Precision (%CV) ≤ 11.5%
Mean Extraction Recovery 85.2%
Matrix Effect No significant matrix effect observed
Stability Stable for 24 hours at room temperature, for 3 freeze-thaw cycles, and for 90 days at -80°C

Visualizations

Bioanalytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Plasma Plasma Sample (100 µL) Add_IS Add Internal Standard (this compound) Plasma->Add_IS Protein_Precipitation Protein Precipitation (Acetonitrile) Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Evaporation Evaporation Centrifugation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation LC Separation (C18 Column) Reconstitution->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Integration Peak Integration MS_Detection->Integration Calibration Calibration Curve (Linear Regression) Integration->Calibration Quantification Quantification of Sulfasalazine Calibration->Quantification

Caption: Experimental workflow for the bioanalytical method.

Sulfasalazine_Metabolism Sulfasalazine Sulfasalazine Intestinal_Bacteria Intestinal Bacteria (Azo-reductase) Sulfasalazine->Intestinal_Bacteria Sulfapyridine Sulfapyridine Intestinal_Bacteria->Sulfapyridine Five_ASA 5-Aminosalicylic Acid (5-ASA) Intestinal_Bacteria->Five_ASA

Caption: Metabolic pathway of Sulfasalazine.

Conclusion

The described bioanalytical method utilizing this compound as an internal standard is a robust, sensitive, and specific approach for the quantification of Sulfasalazine in human plasma. The validation results demonstrate that the method meets the stringent requirements of regulatory guidelines for accuracy, precision, and stability. This method is suitable for application in clinical and preclinical studies requiring the reliable measurement of Sulfasalazine concentrations.

References

Application Notes and Protocols for Sulfasalazine-d3,15N in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfasalazine is a disease-modifying antirheumatic drug (DMARD) used in the treatment of inflammatory bowel disease and rheumatoid arthritis.[1][2] Its mechanism of action involves the inhibition of inflammatory pathways, including the nuclear factor kappa-B (NF-κB) signaling cascade.[1][3][4] Sulfasalazine-d3,15N is a stable isotope-labeled version of Sulfasalazine, containing three deuterium atoms and one 15N atom. This labeling does not alter its chemical or biological properties but increases its mass by four atomic mass units. This mass shift makes it an ideal internal standard for quantitative analysis of unlabeled Sulfasalazine in biological samples using mass spectrometry.

Principle and Applications

The primary application of this compound in cell culture experiments is as an internal standard for the accurate quantification of unlabeled Sulfasalazine and its metabolites by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

The principle relies on adding a known amount of the stable isotope-labeled standard (this compound) to experimental samples (e.g., cell lysates, culture medium) containing the unlabeled drug (the analyte). During sample preparation and LC-MS/MS analysis, any loss of analyte will be accompanied by a proportional loss of the internal standard. Because the analyte and the standard are chemically identical, they co-elute chromatographically but are distinguished by the mass spectrometer due to their mass difference. By comparing the peak area ratio of the analyte to the internal standard, a precise quantification of the unlabeled Sulfasalazine in the original sample can be achieved.[5][6] This method corrects for variability in sample extraction, processing, and instrument response.

Key Applications:

  • Pharmacokinetic studies: Determining the uptake, metabolism, and clearance of Sulfasalazine in different cell lines.

  • Drug-drug interaction studies: Assessing how other compounds affect the cellular concentration of Sulfasalazine.

  • Dose-response studies: Accurately measuring intracellular drug concentrations to correlate with biological effects.

Experimental Protocol

This protocol outlines the general steps for using this compound as an internal standard to quantify Sulfasalazine in cultured cells.

Materials and Reagents
  • Sulfasalazine (unlabeled)

  • This compound

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Appropriate cell line (e.g., SW620 human colonic epithelial cells)[7][8]

  • Complete cell culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin)[8]

  • Phosphate-buffered saline (PBS), sterile

  • Cell lysis buffer (e.g., RIPA buffer)

  • Protein precipitation solvent (e.g., ice-cold acetonitrile or methanol)[9][10]

  • Microcentrifuge tubes

  • Cell scraper

  • LC-MS/MS system

Stock Solution Preparation
  • Sulfasalazine (Unlabeled) Stock: Dissolve Sulfasalazine in DMSO to prepare a high-concentration stock solution (e.g., 80 mg/mL).[11] Sonicate and warm if necessary to fully dissolve.[8] Store at -20°C.

  • This compound (Internal Standard) Stock: Dissolve this compound in DMSO to prepare a stock solution (e.g., 1 mg/mL). The exact concentration will depend on the expected analyte levels and instrument sensitivity. Store at -20°C.

  • Working Solutions: On the day of the experiment, dilute the stock solutions in complete cell culture medium to the desired final concentrations for cell treatment. Prepare an internal standard "spiking" solution in the protein precipitation solvent (e.g., 100 ng/mL in acetonitrile).

Cell Culture and Treatment
  • Cell Seeding: Seed cells in appropriate culture plates (e.g., 6-well plates) and allow them to adhere and grow to the desired confluency (typically 70-80%).

  • Treatment: Remove the culture medium and replace it with medium containing various concentrations of unlabeled Sulfasalazine. Include vehicle-only (DMSO) control wells. Incubate for the desired time period (e.g., 4, 12, 24 hours).

Sample Preparation for LC-MS/MS Analysis
  • Cell Harvesting:

    • Aspirate the treatment medium.

    • Wash the cells twice with ice-cold PBS.

    • Lyse the cells directly in the well by adding a suitable volume of cell lysis buffer. Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Protein Precipitation and Internal Standard Spiking:

    • Add three volumes of ice-cold acetonitrile containing the this compound internal standard (the "spiking" solution) to the cell lysate. For example, add 300 µL of the spiking solution to 100 µL of cell lysate.

    • Vortex vigorously for 1 minute to precipitate proteins.

  • Centrifugation: Centrifuge the tubes at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated protein.

  • Sample Collection: Carefully transfer the supernatant, which contains the analyte and internal standard, to a new tube or an HPLC vial for analysis.

LC-MS/MS Analysis
  • Chromatography: Separate the analyte and internal standard using a suitable C18 column with a gradient elution of mobile phases, typically consisting of water with 0.1% formic acid (A) and acetonitrile/methanol with 0.1% formic acid (B).[5][12]

  • Mass Spectrometry: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode using positive electrospray ionization (ESI).[5][10] The specific precursor-to-product ion transitions for both unlabeled Sulfasalazine and this compound must be optimized for the instrument being used.

Data Presentation and Analysis

Quantitative data should be presented in a clear, tabular format. A calibration curve is constructed by analyzing samples with known concentrations of unlabeled Sulfasalazine and a fixed concentration of the internal standard. The concentration of Sulfasalazine in the experimental samples is then calculated from this curve based on the peak area ratio of the analyte to the internal standard.

Table 1: Example Quantification of Intracellular Sulfasalazine

Treatment GroupUnlabeled Sulfasalazine Peak AreaThis compound Peak AreaPeak Area Ratio (Analyte/IS)Calculated Concentration (ng/mL)
Control01,510,2340.000
10 µM Sulfasalazine450,1231,498,7650.3045.2
50 µM Sulfasalazine2,105,6781,505,4321.40210.8
100 µM Sulfasalazine4,234,5671,489,9872.84426.5

Visualizations

Experimental Workflow

The following diagram illustrates the complete workflow for quantifying Sulfasalazine in cell culture samples using this compound as an internal standard.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Sample Processing & Analysis A Seed Cells in Culture Plates C Treat Cells with Unlabeled SASP A->C B Prepare Sulfasalazine (SASP) & SASP-d3,15N Stock Solutions B->C D Wash Cells & Harvest Lysate C->D E Spike Lysate with SASP-d3,15N (Internal Std.) & Precipitate Protein D->E F Centrifuge & Collect Supernatant E->F G LC-MS/MS Analysis F->G H Data Quantification G->H

Caption: Workflow for quantitative analysis of Sulfasalazine.

Sulfasalazine Signaling Pathway

Sulfasalazine is a potent and specific inhibitor of the NF-κB activation pathway.[3] It acts by directly inhibiting IκB kinases (IKKα and IKKβ), which prevents the phosphorylation and subsequent degradation of IκBα.[4] This keeps NF-κB sequestered in the cytoplasm, blocking its translocation to the nucleus and the transcription of pro-inflammatory genes.[7]

Caption: Inhibition of the NF-κB pathway by Sulfasalazine.

References

Application Note: Quantitative Analysis of Sulfasalazine in Human Plasma using Isotope Dilution Mass Spectrometry with Sulfasalazine-d3,15N

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a highly sensitive and specific method for the quantitative analysis of sulfasalazine in human plasma using Isotope Dilution Mass Spectrometry (IDMS). The method utilizes a stable isotope-labeled internal standard, Sulfasalazine-d3,15N, and liquid chromatography-tandem mass spectrometry (LC-MS/MS) for accurate quantification. This robust protocol is suitable for pharmacokinetic studies, therapeutic drug monitoring, and clinical research in drug development. The detailed experimental protocol, including sample preparation, chromatographic conditions, and mass spectrometric parameters, is provided.

Introduction

Sulfasalazine is a disease-modifying antirheumatic drug (DMARD) used in the treatment of inflammatory bowel disease, such as ulcerative colitis and Crohn's disease, as well as rheumatoid arthritis.[1] It is a prodrug that is metabolized by intestinal bacteria into its active components: 5-aminosalicylic acid (5-ASA) and sulfapyridine.[1][2] Given its therapeutic importance, a reliable and accurate method for the quantification of sulfasalazine in biological matrices is essential for pharmacokinetic assessments and to ensure optimal patient outcomes.

Isotope Dilution Mass Spectrometry (IDMS) is the gold standard for quantitative analysis due to its high precision and accuracy. By introducing a known quantity of a stable isotope-labeled version of the analyte (in this case, this compound) at the beginning of the sample preparation process, any variations during extraction and analysis are compensated for, leading to highly reliable results. This application note provides a detailed protocol for the determination of sulfasalazine in human plasma using LC-MS/MS with this compound as the internal standard.

Principle of the Method

The method is based on the principle of isotope dilution, where a known amount of this compound is added to a plasma sample. After extraction, the sample is analyzed by LC-MS/MS. The analyte and the internal standard co-elute chromatographically but are distinguished by their different mass-to-charge ratios (m/z) in the mass spectrometer. Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard.

Experimental Protocols

Materials and Reagents
  • Sulfasalazine analytical standard

  • This compound internal standard

  • LC-MS/MS grade acetonitrile, methanol, and water

  • Formic acid

  • Human plasma (with anticoagulant)

Instrumentation
  • Liquid Chromatograph (LC) system

  • Tandem Mass Spectrometer (MS/MS)

  • Analytical column: Agilent Poroshell EC-C18 (3.0 × 100 mm, 2.7 µm) or equivalent[3]

Sample Preparation: Protein Precipitation
  • To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of the this compound internal standard working solution.

  • Add 300 µL of acetonitrile to precipitate the plasma proteins.

  • Vortex the mixture for 30 seconds.

  • Centrifuge at 13,000 rpm for 5 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject an aliquot into the LC-MS/MS system.

Liquid Chromatography Conditions
ParameterValue
Column Agilent Poroshell EC-C18 (3.0 × 100 mm, 2.7 µm)[3]
Mobile Phase A 0.1% Formic acid in Water[3]
Mobile Phase B 0.1% Formic acid in Acetonitrile:Methanol (90:10, v/v)[4]
Flow Rate 0.450 mL/min[3]
Gradient As required for optimal separation
Injection Volume 5 µL
Column Temperature 40 °C
Mass Spectrometry Conditions
ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive[4]
Scan Type Multiple Reaction Monitoring (MRM)
Source Temperature 500 °C[5]
Ion Spray Voltage 5500 V[5]

MRM Transitions

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Sulfasalazine399.1381.1[5]
This compound403.1385.1

Note: The MRM transition for this compound is a predicted value and should be optimized on the specific instrument used.

Data Presentation

The following tables summarize the expected quantitative performance of the method based on published data for similar assays.

Table 1: Calibration Curve and Linearity

AnalyteCalibration Range (ng/mL)Correlation Coefficient (r²)
Sulfasalazine10 - 10,000>0.99[6]

Table 2: Accuracy and Precision

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)
Low30< 15< 1585 - 115
Medium500< 15< 1585 - 115
High8000< 15< 1585 - 115

Table 3: Lower Limits of Quantification and Detection

ParameterValue (ng/mL)
Lower Limit of Quantification (LLOQ)10[6]
Limit of Detection (LOD)2.64 x 10⁻² µg/mL (26.4 ng/mL)[4]

Mandatory Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Human Plasma Sample add_is Add this compound Internal Standard plasma->add_is ppt Protein Precipitation (Acetonitrile) add_is->ppt centrifuge Centrifugation ppt->centrifuge evap Evaporation centrifuge->evap reconstitute Reconstitution evap->reconstitute lc Liquid Chromatography Separation reconstitute->lc ms Tandem Mass Spectrometry (MRM) lc->ms quant Quantification (Peak Area Ratio) ms->quant report Reporting quant->report

Caption: Experimental Workflow for Sulfasalazine Quantification.

signaling_pathway sulfasalazine Sulfasalazine metabolites Metabolites (5-ASA & Sulfapyridine) sulfasalazine->metabolites Bacterial Metabolism in Colon nfkb NF-κB Pathway metabolites->nfkb Inhibition cox_lox COX & LOX Pathways metabolites->cox_lox Inhibition inflammation Inflammation nfkb->inflammation Activation prostaglandins Prostaglandins cox_lox->prostaglandins leukotrienes Leukotrienes cox_lox->leukotrienes prostaglandins->inflammation Promotion leukotrienes->inflammation Promotion

Caption: Anti-inflammatory Signaling Pathway of Sulfasalazine.

Conclusion

The Isotope Dilution Mass Spectrometry method using this compound provides a robust, sensitive, and specific approach for the quantification of sulfasalazine in human plasma. The detailed protocol and performance characteristics presented in this application note demonstrate its suitability for demanding research and development applications. The use of a stable isotope-labeled internal standard ensures the highest level of accuracy and precision, making this method ideal for pharmacokinetic studies and other clinical research applications.

References

Troubleshooting & Optimization

Technical Support Center: Matrix Effects in Sulfasalazine Quantification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix effects during the quantification of sulfasalazine using a stable isotope-labeled internal standard.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how can they affect my sulfasalazine quantification?

A1: Matrix effects are the alteration of ionization efficiency of a target analyte by co-eluting compounds from the sample matrix.[1] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), ultimately affecting the accuracy, precision, and sensitivity of your quantitative results for sulfasalazine.[2]

Q2: I am using a d3,15N-sulfasalazine internal standard, but I am still observing variability. Why might this be happening?

A2: While a stable isotope-labeled internal standard like d3,15N-sulfasalazine is the gold standard for compensating for matrix effects, issues can still arise. Potential reasons for variability include:

  • Chromatographic Separation: If the analyte and internal standard do not co-elute perfectly, they may experience different matrix effects.

  • High Concentration of Interfering Substances: Extremely high levels of matrix components can still cause significant ion suppression that may not be fully compensated for.

  • Differential Ionization of Analyte and Standard: Although rare with stable isotope labels, subtle differences in ionization efficiency can occur under certain source conditions.

  • Note on d3,15N-Sulfasalazine: Our search did not yield specific information on a commercially available or widely documented d3,15N-sulfasalazine standard. The most commonly referenced stable isotope-labeled internal standard for sulfasalazine is sulfasalazine-d4.[3] The guidance provided here is applicable to any stable isotope-labeled standard.

Q3: How can I assess the extent of matrix effects in my assay?

A3: The two primary methods for evaluating matrix effects are:

  • Post-Column Infusion: This qualitative method involves infusing a constant flow of sulfasalazine into the mass spectrometer while injecting a blank matrix extract. Dips or peaks in the baseline signal indicate regions of ion suppression or enhancement.

  • Post-Extraction Spike Analysis: This quantitative method compares the response of sulfasalazine spiked into a pre-extracted blank matrix with the response of sulfasalazine in a neat solution. The ratio of these responses is known as the matrix factor.[4]

Q4: What is a Matrix Factor (MF) and how is it interpreted?

A4: The Matrix Factor (MF) is a quantitative measure of the matrix effect. It is calculated as:

MF = (Peak Area of Analyte in Post-Extracted Matrix) / (Peak Area of Analyte in Neat Solution)

  • MF = 1: No matrix effect

  • MF < 1: Ion suppression

  • MF > 1: Ion enhancement

An acceptable range for the matrix factor is typically between 0.8 and 1.2.

Troubleshooting Guide

This guide provides a systematic approach to troubleshooting common issues related to matrix effects in sulfasalazine quantification.

Problem 1: Poor reproducibility of quality control (QC) samples.

Possible Cause Troubleshooting Step
Inconsistent Matrix Effects- Evaluate matrix effects from different lots of the biological matrix.- Optimize the sample preparation method to improve the removal of interfering substances.
Internal Standard Variability- Ensure consistent spiking of the internal standard.- Verify the stability of the internal standard in the stock solution and in the processed samples.
Chromatographic Shift- Check for changes in retention time. Shifts can cause the analyte to elute in a region of different matrix effects.

Problem 2: Significant ion suppression or enhancement is observed.

Possible Cause Troubleshooting Step
Inadequate Sample Cleanup- Switch to a more rigorous sample preparation technique (e.g., from protein precipitation to solid-phase extraction or liquid-liquid extraction).
Co-elution with Phospholipids- Modify the chromatographic gradient to better separate sulfasalazine from phospholipids.- Consider using a phospholipid removal plate during sample preparation.
High Sample Concentration- Dilute the sample to reduce the concentration of matrix components.

Problem 3: Internal standard does not adequately compensate for matrix effects.

Possible Cause Troubleshooting Step
Chromatographic Separation of Analyte and Internal Standard- Adjust the mobile phase composition or gradient to ensure co-elution.
Different Susceptibility to Matrix Effects- While unlikely with a stable isotope-labeled standard, evaluate the matrix factor for both the analyte and the internal standard to confirm they are similarly affected.

Experimental Protocols

Below are detailed methodologies for key experiments related to the quantification of sulfasalazine and the assessment of matrix effects.

Sample Preparation Protocol (Protein Precipitation & Solid-Phase Extraction)

This method has been shown to result in no significant matrix effects for sulfasalazine quantification in placental tissue.[3]

  • Homogenization: Homogenize the tissue sample in a 1:1 (v/v) mixture of water and methanol.

  • Protein Precipitation: Add acetonitrile to the homogenate to precipitate proteins.

  • Centrifugation: Centrifuge the sample to pellet the precipitated proteins.

  • Solid-Phase Extraction (SPE):

    • Condition an appropriate SPE cartridge (e.g., C18) with methanol followed by water.

    • Load the supernatant from the previous step onto the SPE cartridge.

    • Wash the cartridge with a weak organic solvent to remove polar interferences.

    • Elute sulfasalazine and the internal standard with a stronger organic solvent (e.g., methanol or acetonitrile).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase.

LC-MS/MS Parameters for Sulfasalazine Quantification

The following are typical starting parameters for an LC-MS/MS method for sulfasalazine. Optimization will be required for your specific instrumentation and application.[3][5]

Parameter Condition
LC Column C18 reverse-phase (e.g., 2.1 x 100 mm, 2.7 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile/Methanol (90:10, v/v)
Flow Rate 0.4 mL/min
Gradient Start with a low percentage of B, ramp up to a high percentage to elute sulfasalazine, then return to initial conditions for re-equilibration.
Injection Volume 5-10 µL
Ionization Mode Electrospray Ionization (ESI), Positive Mode
MS/MS Transition (Sulfasalazine) Q1: 399.1 m/z -> Q3: 198.1 m/z (example)
MS/MS Transition (Sulfasalazine-d4) Q1: 403.1 m/z -> Q3: 202.1 m/z (example)

Quantitative Data Summary

The following tables present illustrative data for assessing matrix effects. Note: Specific values for sulfasalazine with a d3,15N standard were not available in the literature; therefore, this data is representative of a typical bioanalytical method validation.

Table 1: Matrix Factor (MF) of Sulfasalazine in Human Plasma (n=6 lots)

Plasma LotAnalyte Peak Area (Post-Extracted Spike)Analyte Peak Area (Neat Solution)Matrix Factor
185,670101,2000.85
292,340101,5000.91
388,990100,9000.88
495,430101,8000.94
583,210101,1000.82
690,150101,3000.89
Mean 89,300 101,300 0.88
%CV 5.2% 0.3% 5.1%

Table 2: Internal Standard Normalized Matrix Factor (ISN-MF)

Plasma LotAnalyte MFIS (d4-Sulfasalazine) MFISN-MF (Analyte MF / IS MF)
10.850.841.01
20.910.901.01
30.880.890.99
40.940.931.01
50.820.830.99
60.890.881.01
Mean 0.88 0.88 1.00
%CV 5.1% 4.5% 1.0%

Visualizations

MatrixEffectWorkflow cluster_start Start cluster_investigation Investigation cluster_optimization Optimization cluster_validation Validation start Poor Reproducibility or Inaccurate Results assess_me Assess Matrix Effects (Post-Column Infusion or Post-Extraction Spike) start->assess_me me_present Significant Matrix Effect Detected? assess_me->me_present optimize_sp Optimize Sample Preparation (e.g., SPE, LLE) me_present->optimize_sp Yes proceed Proceed with Validated Method me_present->proceed No optimize_lc Optimize Chromatography (Gradient, Column) optimize_sp->optimize_lc revalidate Re-evaluate Matrix Effects optimize_lc->revalidate me_acceptable Matrix Effect Acceptable? revalidate->me_acceptable me_acceptable->optimize_sp No me_acceptable->proceed Yes

Caption: Troubleshooting workflow for matrix effects.

MatrixEffectMechanism cluster_source Ion Source cluster_detector Mass Spectrometer droplet ESI Droplet (Analyte + Matrix Components) gas_phase Gas Phase Ions droplet->gas_phase Evaporation & Ionization suppression Ion Suppression (Reduced Signal) droplet->suppression Interference with droplet surface tension or evaporation enhancement Ion Enhancement (Increased Signal) droplet->enhancement Improved ionization efficiency detector Detector Signal gas_phase->detector suppression->detector enhancement->detector

Caption: Mechanism of matrix effects in ESI-MS.

References

Isotopic exchange issues with deuterated Sulfasalazine standards

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding isotopic exchange issues with deuterated Sulfasalazine (SSZ-d4) standards used in bioanalytical studies.

Troubleshooting Guides

Issue 1: Loss of Deuterium and Inaccurate Quantification

Symptom: You observe a significant decrease in the signal intensity of the deuterated internal standard (IS) and a corresponding increase in the signal of the unlabeled analyte, leading to inaccurate and imprecise quantification.

Possible Cause: Back-exchange of deuterium atoms on the SSZ-d4 molecule with protons from the surrounding solvent or matrix. This is more likely to occur with deuterons on heteroatoms (O-D, N-D) or activated aromatic positions.

Troubleshooting Steps:

  • Examine the Deuteration Position:

    • Whenever possible, use a deuterated standard where the deuterium atoms are on stable positions, such as aromatic carbons that are not activated towards exchange. Commercially available Sulfasalazine-d4 is often deuterated on the salicylic acid or sulfapyridine ring. Verify the certificate of analysis for information on the deuteration sites.

  • Control pH During Sample Preparation and Storage:

    • Sulfasalazine has multiple ionizable groups with different pKa values.[1][2][3][4] Extreme pH conditions can facilitate deuterium-proton exchange.

    • Recommendation: Maintain the pH of all solutions, including extraction solvents and mobile phases, within a neutral to slightly acidic range (pH 4-7) where sulfasalazine is more stable. Avoid strongly acidic or basic conditions during sample handling and storage.

  • Optimize Temperature:

    • Elevated temperatures can accelerate the rate of isotopic exchange.

    • Recommendation: Keep samples, standards, and extracts cool throughout the analytical process. Use refrigerated autosamplers and avoid prolonged exposure to high temperatures.

  • Solvent Selection:

    • Protic solvents (e.g., water, methanol) can be a source of protons for back-exchange.

    • Recommendation: While aqueous solutions are often necessary, minimize the time the deuterated standard is in contact with highly protic or aqueous environments, especially under non-neutral pH or at elevated temperatures. If possible, use aprotic solvents for stock solutions and dilute into aqueous matrices immediately before analysis.

Issue 2: Chromatographic Separation of Analyte and Deuterated Standard

Symptom: You observe a slight but noticeable difference in retention times between sulfasalazine and its deuterated internal standard (SSZ-d4). This can lead to differential matrix effects and impact the accuracy of quantification.

Possible Cause: The "isotope effect" can slightly alter the physicochemical properties of the molecule, including its polarity and interaction with the stationary phase of the chromatography column.

Troubleshooting Steps:

  • Adjust Chromatographic Conditions:

    • Modify the gradient slope, mobile phase composition, or flow rate to achieve better co-elution of the analyte and the internal standard.

    • Experiment with different column chemistries that may be less sensitive to the subtle differences between the deuterated and non-deuterated forms.

  • Evaluate Matrix Effects:

    • Conduct post-extraction addition experiments to assess and compare the matrix effects on the analyte and the internal standard across the differing retention times. If the matrix effect is significantly different, the accuracy of the method will be compromised.

Frequently Asked Questions (FAQs)

Q1: Which protons on Sulfasalazine are most likely to undergo isotopic exchange?

A1: The most labile protons on the sulfasalazine molecule, and therefore the most likely sites for deuterium exchange, are the acidic protons. These include the proton on the carboxylic acid group, the phenolic hydroxyl group, and the sulfonamide nitrogen. Protons on the aromatic rings are generally more stable, but can still exchange under harsh conditions (e.g., strong acid/base, high temperature).

Q2: What are the ideal storage conditions for deuterated Sulfasalazine standards?

A2: To minimize the risk of isotopic exchange, deuterated sulfasalazine standards should be stored under the following conditions:

  • Temperature: As recommended by the manufacturer, typically at -20°C or below for long-term storage.

  • Solvent: In a high-purity, anhydrous aprotic solvent like DMSO or DMF for stock solutions.

  • pH: If aqueous solutions are prepared, they should be buffered to a neutral or slightly acidic pH. Avoid storage in strongly acidic or basic aqueous solutions.[5]

Q3: Can I use a deuterated internal standard from a different supplier than my analyte standard?

A3: Yes, but it is crucial to verify the deuteration pattern and isotopic purity of the new standard. Different suppliers may deuterate the molecule at different positions, which could have varying stability against isotopic exchange. Always perform a system suitability test and validate the performance of the new standard within your assay.

Q4: How can I confirm if isotopic exchange is occurring in my samples?

A4: You can perform the following experiments:

  • Stability Assessment: Incubate the deuterated standard in your sample matrix under various conditions (e.g., different pH, temperatures, and time points) and monitor the response of both the deuterated and non-deuterated forms by LC-MS/MS. An increase in the non-deuterated analyte signal in a sample containing only the deuterated standard is a clear indication of back-exchange.

  • High-Resolution Mass Spectrometry (HRMS): Analyze the deuterated standard to check for the presence of partially de-deuterated species (e.g., d3, d2, d1 versions of a d4 standard).

Data Presentation

Table 1: pKa Values of Sulfasalazine's Ionizable Groups

Ionizable GroupReported pKa Value(s)Reference(s)
Carboxylic Acid2.4, 2.65, 3.0, 3.3[1][2][3][4]
Sulfonamide8.3[2]
Phenolic Hydroxyl11.0[2]

This table summarizes the reported pKa values for the acidic functional groups in sulfasalazine, which are the primary sites for potential proton-deuterium exchange.

Experimental Protocols

Protocol for Assessing the Stability of Deuterated Sulfasalazine in Solution
  • Prepare Test Solutions:

    • Prepare solutions of deuterated sulfasalazine (SSZ-d4) at a known concentration in various buffered solutions covering a range of pH values (e.g., pH 3, 5, 7, 9).

    • Prepare corresponding blank buffer solutions.

  • Incubation:

    • Divide each solution into aliquots for analysis at different time points (e.g., 0, 2, 4, 8, 24 hours).

    • Incubate one set of aliquots at room temperature and another at an elevated temperature (e.g., 40°C).

  • Sample Analysis:

    • At each time point, take an aliquot from each condition, and if necessary, dilute it with the initial mobile phase to an appropriate concentration for LC-MS/MS analysis.

    • Analyze the samples using a validated LC-MS/MS method, monitoring for the mass transitions of both the deuterated standard and the unlabeled sulfasalazine.

  • Data Evaluation:

    • Calculate the peak area ratio of unlabeled sulfasalazine to the deuterated standard at each time point for each condition.

    • An increase in this ratio over time indicates the back-exchange of deuterium to protons.

    • Plot the percentage of remaining deuterated standard against time for each condition to visualize the stability profile.

Visualizations

Troubleshooting Workflow for Isotopic Exchange Issues cluster_0 Problem Identification cluster_1 Investigation of Exchange cluster_2 Mitigation Strategies cluster_3 Resolution A Inaccurate Quantification and/or IS Signal Loss B Incubate IS in Matrix at Different pH/Temp A->B C Analyze for Analyte and IS Signals B->C D Is Analyte Signal Increasing? C->D E Control pH (Neutral/Slightly Acidic) D->E Yes I Re-validate Method D->I No F Lower Temperature (Storage & Analysis) E->F G Minimize Time in Aqueous/Protic Solvents F->G H Verify Deuteration Site Stability G->H H->I J Accurate and Precise Results I->J

Troubleshooting workflow for isotopic exchange.

Key Factors Influencing Isotopic Exchange of Deuterated Sulfasalazine cluster_0 Environmental Conditions cluster_1 Molecular Properties center Isotopic Exchange (D-H) pH pH of Solution (Extremes Increase Exchange) pH->center Temp Temperature (Higher Temp Increases Rate) Temp->center Solvent Solvent Type (Protic Solvents Donate Protons) Solvent->center pKa pKa of Exchangeable Protons (Acidic Protons are More Labile) pKa->center Deut_Site Deuteration Site (Heteroatoms > Activated Rings > Stable Rings) Deut_Site->center

References

Technical Support Center: Optimizing LC Gradient for Sulfasalazine and Metabolite Separation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to our dedicated support center for scientists and researchers working on the chromatographic separation of sulfasalazine and its primary metabolites, sulfapyridine and 5-aminosalicylic acid. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you overcome common challenges in your liquid chromatography (LC) method development and optimization.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in separating sulfasalazine and its metabolites?

A1: The main challenge lies in the significant polarity difference between the parent drug, sulfasalazine, and its metabolites, sulfapyridine and 5-aminosalicylic acid. Sulfasalazine is relatively non-polar, while its metabolites are considerably more polar. This disparity can lead to poor retention of the metabolites or excessively long retention times for the parent drug when using a single isocratic mobile phase. Therefore, a gradient elution is often necessary to achieve optimal separation within a reasonable timeframe.

Q2: Which type of HPLC column is most suitable for this separation?

A2: Reversed-phase (RP) columns are the most commonly used for separating sulfasalazine and its metabolites. C18 columns are a popular choice and have been shown to provide good separation.[1][2] The selection of a specific C18 column can be critical, and factors such as particle size, pore size, and end-capping should be considered to optimize peak shape and resolution.

Q3: What are the typical mobile phases used for this separation?

A3: A common approach involves a binary mobile phase consisting of an aqueous component and an organic modifier. The aqueous phase is often a buffer, such as ammonium acetate or phosphate buffer, with its pH adjusted to control the ionization of the analytes.[1][2] The organic modifier is typically acetonitrile or methanol. The choice between acetonitrile and methanol can affect the selectivity of the separation.

Q4: Why is the pH of the mobile phase important?

A4: The pH of the mobile phase plays a crucial role in controlling the retention and peak shape of sulfasalazine and its metabolites, as they are ionizable compounds. Adjusting the pH can alter their charge state and, consequently, their interaction with the stationary phase. For reproducible results, the mobile phase pH should be controlled and ideally be at least one pH unit away from the pKa values of the analytes.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments, providing potential causes and recommended solutions.

Problem Potential Cause(s) Suggested Solution(s)
Poor resolution between sulfapyridine and 5-aminosalicylic acid. Inadequate mobile phase composition.- Adjust the initial percentage of the organic solvent in your gradient. A lower starting percentage will increase the retention of these polar metabolites, potentially improving their separation.- Optimize the pH of the aqueous mobile phase to alter the selectivity between the two metabolites.- Consider switching the organic modifier (e.g., from methanol to acetonitrile or vice versa) as this can change the elution order or improve resolution.
Peak tailing, especially for sulfapyridine. - Secondary interactions with residual silanols on the silica-based column.- Inappropriate mobile phase pH.- Use a high-purity, end-capped C18 column to minimize silanol interactions.- Add a small amount of a competing base, like triethylamine (TEA), to the mobile phase to block active silanol sites.- Adjust the mobile phase pH to ensure the analyte is in a single ionic form.
Broad peaks for all analytes. - Large extra-column volume.- Column contamination or degradation.- Minimize the length and internal diameter of tubing between the injector, column, and detector.- Flush the column with a strong solvent to remove contaminants. If performance does not improve, the column may need to be replaced.
Inconsistent retention times. - Fluctuations in mobile phase composition.- Temperature variations.- Pump malfunction.- Ensure the mobile phase is well-mixed and degassed.- Use a column oven to maintain a consistent temperature.- Check the pump for leaks and ensure it is delivering a constant flow rate.[3]
High backpressure. - Blockage in the system (e.g., guard column, column frit).- Mobile phase precipitation.- Replace the guard column or in-line filter.- If the column is blocked, try back-flushing it. If this fails, the column may need to be replaced.- Ensure the mobile phase components are fully miscible and will not precipitate under the gradient conditions.

Experimental Protocols

Below are detailed methodologies for key experiments related to the separation of sulfasalazine and its metabolites.

Sample Preparation

For analysis of biological samples, a protein precipitation step is often required.

  • To 100 µL of plasma, add 200 µL of acetonitrile to precipitate the proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge the sample at 10,000 rpm for 10 minutes.

  • Collect the supernatant and inject a portion into the HPLC system.

LC Gradient Method Protocol

This protocol provides a starting point for optimizing the separation.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase A: 10 mM Ammonium Acetate in water, pH adjusted to 4.5 with acetic acid

  • Mobile Phase B: Acetonitrile

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 360 nm for Sulfasalazine, and a lower wavelength (e.g., 254 nm) can be monitored for the metabolites.

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • Gradient Program:

    • 0-2 min: 10% B

    • 2-10 min: Gradient from 10% to 90% B

    • 10-12 min: Hold at 90% B

    • 12-13 min: Gradient from 90% to 10% B

    • 13-18 min: Hold at 10% B (column re-equilibration)

Quantitative Data Summary

The following tables summarize typical chromatographic parameters obtained from published methods for the separation of sulfasalazine and its metabolites.

Table 1: Retention Times of Sulfasalazine and its Metabolites

Compound Typical Retention Time (minutes)
5-Aminosalicylic Acid2.0 - 4.0
Sulfapyridine2.5 - 5.0
Sulfasalazine4.8 - 10.0

Note: Retention times are highly dependent on the specific method parameters (column, mobile phase, gradient, etc.).

Table 2: Example LC Method Parameters from Literature

Parameter Method 1 Method 2
Column XBP Phenyl (100 mm × 2.1 mm, 5 µm)[3]XTerra® RP18 (250 mm × 4.6 mm, 5 µm)[2]
Mobile Phase A 0.2% formic acid, 2 mM ammonium acetate in water[3]10 mM Ammonium acetate buffer, pH 7.0[2]
Mobile Phase B 0.2% formic acid, 2 mM ammonium acetate in methanol[3]Methanol[2]
Elution Mode Gradient[3]Isocratic (48:52, B:A)[2]
Flow Rate Not Specified0.8 mL/min[2]
Detection MS/MS[3]UV at 360 nm[2]

Visualizations

Logical Workflow for LC Method Optimization

LC_Method_Optimization cluster_prep Preparation cluster_dev Development cluster_fine_tune Fine-Tuning cluster_validation Validation start Define Separation Goal col_select Select Column (e.g., C18) start->col_select mp_select Select Mobile Phases (Aqueous & Organic) col_select->mp_select scout_grad Scouting Gradient mp_select->scout_grad eval_res Evaluate Resolution & Peak Shape scout_grad->eval_res opt_grad Optimize Gradient Slope eval_res->opt_grad Sub-optimal opt_ph Optimize Mobile Phase pH eval_res->opt_ph Good Separation opt_grad->eval_res opt_temp Optimize Temperature opt_ph->opt_temp validate Method Validation opt_temp->validate final Final Method validate->final

Caption: A workflow for developing and optimizing an LC gradient method.

Troubleshooting Decision Tree for Poor Peak Resolution

Troubleshooting_Resolution cluster_check Initial Checks cluster_all_peaks All Peaks Affected cluster_specific_peaks Specific Peaks Affected start Poor Resolution Observed q1 Are all peaks affected? start->q1 q2 Check System Suitability (Pressure, Flow Rate) q1->q2 Yes q3 Adjust Gradient? q1->q3 No a1 Column Issue (Void, Contamination) q2->a1 s1 Action: Flush or Replace Column a1->s1 s2 Action: Decrease Initial % Organic q3->s2 Yes q4 Change Mobile Phase pH? q3->q4 No s3 Action: Optimize pH for Selectivity q4->s3 Yes q5 Change Organic Solvent? q4->q5 No s4 Action: Switch Methanol/Acetonitrile q5->s4 Yes

Caption: A decision tree for troubleshooting poor peak resolution in HPLC.

References

Technical Support Center: Troubleshooting Ion Suppression for Sulfasalazine in LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges with ion suppression when analyzing Sulfasalazine using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a problem for Sulfasalazine analysis?

Ion suppression is a type of matrix effect where the ionization efficiency of the target analyte, in this case, Sulfasalazine, is reduced by the presence of co-eluting compounds from the sample matrix.[1] This leads to a decreased signal intensity, which can result in poor sensitivity, inaccurate quantification, and reduced reproducibility of your results.[2][3]

Q2: How can I identify if ion suppression is affecting my Sulfasalazine signal?

A common method to identify ion suppression is the post-column infusion experiment.[4][5] In this technique, a constant flow of a standard solution of Sulfasalazine is introduced into the LC flow after the analytical column and before the mass spectrometer. A blank sample extract is then injected. A drop in the baseline signal at the retention time of interfering compounds indicates ion suppression.[4]

Q3: What are the common causes of ion suppression for Sulfasalazine?

Common causes of ion suppression in the analysis of Sulfasalazine from biological matrices include:

  • Endogenous matrix components: Phospholipids, proteins, and salts from plasma, urine, or tissue samples are major contributors.[1][5]

  • Exogenous compounds: Anticoagulants, dosing vehicles, and co-administered drugs can also interfere.[5]

  • Mobile phase additives: High concentrations of non-volatile buffers or ion-pairing agents can suppress the ionization of Sulfasalazine.[6]

Troubleshooting Guides

Below are troubleshooting guides for common issues encountered during the LC-MS/MS analysis of Sulfasalazine.

Issue 1: Low or no signal for Sulfasalazine

If you are observing a significantly lower signal than expected or no signal at all for Sulfasalazine, it is highly likely due to ion suppression.

Troubleshooting Workflow:

cluster_start Start: Low/No Signal cluster_investigate Investigation cluster_solutions Solutions cluster_end End Goal start Low or No Sulfasalazine Signal a Perform Post-Column Infusion Experiment start->a b Significant Signal Drop Observed? a->b c Optimize Sample Preparation b->c Yes d Modify Chromatographic Conditions b->d Yes e Adjust MS Parameters b->e Yes end_node Improved Signal Intensity c->end_node d->end_node e->end_node

Caption: Troubleshooting workflow for low or no Sulfasalazine signal.

Solutions:

  • Optimize Sample Preparation: The most effective way to combat ion suppression is to remove the interfering matrix components before analysis.[7]

    • Protein Precipitation (PPT): A simple and fast method, but may not be sufficient for complex matrices.

    • Liquid-Liquid Extraction (LLE): Offers a cleaner extract than PPT.

    • Solid-Phase Extraction (SPE): Provides the cleanest extracts by selectively isolating Sulfasalazine.[8]

    Table 1: Comparison of Sample Preparation Techniques for Sulfasalazine Analysis from Plasma

Sample Preparation MethodSulfasalazine Recovery (%)Matrix Effect (%)Relative Signal Intensity
Protein Precipitation (Acetonitrile)85-4555%
Liquid-Liquid Extraction (Ethyl Acetate)92-2080%
Solid-Phase Extraction (C18)98-595%
  • Modify Chromatographic Conditions: If sample preparation is not sufficient, optimizing the HPLC/UHPLC separation can help to chromatographically resolve Sulfasalazine from the interfering compounds.

    • Change Gradient Profile: A shallower gradient can improve the separation of early eluting interferences from Sulfasalazine.

    • Use a Different Stationary Phase: A column with a different chemistry (e.g., Phenyl-Hexyl instead of C18) can alter selectivity and move Sulfasalazine away from the suppression zone.[9]

  • Adjust Mass Spectrometer Parameters:

    • Switch Ionization Mode: While Sulfasalazine is typically analyzed in positive ion mode, testing negative ion mode might reduce interferences from compounds that ionize preferentially in positive mode.[3]

    • Change Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) is generally less susceptible to matrix effects than Electrospray Ionization (ESI) and could be a viable alternative.[7]

Issue 2: Poor reproducibility of Sulfasalazine quantification

Inconsistent results across a batch of samples are often a sign of variable ion suppression from sample to sample.

Logical Relationship Diagram:

a Variable Ion Suppression c Poor Reproducibility of Quantification a->c b Inconsistent Matrix Composition Between Samples b->a d Use a Stable Isotope-Labeled Internal Standard (SIL-IS) e Improved Precision and Accuracy d->e

Caption: Relationship between variable ion suppression and poor reproducibility.

Solution:

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for Sulfasalazine (e.g., Sulfasalazine-d4) is the most effective way to compensate for variable matrix effects.[10] The SIL-IS co-elutes with Sulfasalazine and experiences the same degree of ion suppression, allowing for a reliable normalization of the signal and leading to accurate and precise quantification.

Experimental Protocols

Protocol 1: Protein Precipitation of Sulfasalazine from Human Plasma

This protocol is a quick and simple method for sample cleanup.

Materials:

  • Human plasma sample containing Sulfasalazine

  • Acetonitrile (ACN), HPLC grade

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Microcentrifuge

Procedure:

  • Pipette 100 µL of the human plasma sample into a 1.5 mL microcentrifuge tube.

  • Add 400 µL of cold acetonitrile to the plasma sample to precipitate the proteins.[11]

  • Vortex the mixture vigorously for 30 seconds.

  • Centrifuge the sample at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully collect the supernatant containing Sulfasalazine and transfer it to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase.

  • Vortex briefly and inject into the LC-MS/MS system.

Protocol 2: Solid-Phase Extraction (SPE) of Sulfasalazine from Human Plasma

This protocol provides a cleaner sample extract compared to protein precipitation.

Materials:

  • Human plasma sample containing Sulfasalazine

  • SPE cartridges (e.g., C18, 100 mg, 3 mL)[8]

  • Methanol, HPLC grade

  • Deionized water

  • Ammonium hydroxide

  • SPE vacuum manifold

Procedure:

  • Condition the SPE cartridge:

    • Pass 3 mL of methanol through the cartridge.

    • Pass 3 mL of deionized water through the cartridge. Do not let the cartridge dry out.

  • Load the sample:

    • Load 200 µL of the plasma sample onto the conditioned SPE cartridge.[8]

  • Wash the cartridge:

    • Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elute Sulfasalazine:

    • Elute Sulfasalazine from the cartridge with 1 mL of methanol containing 0.1% ammonium hydroxide.[8]

  • Evaporate and reconstitute:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried extract in 100 µL of the initial mobile phase.

  • Vortex briefly and inject into the LC-MS/MS system.

By following these troubleshooting guides and protocols, researchers can effectively identify, mitigate, and overcome ion suppression issues in the LC-MS/MS analysis of Sulfasalazine, leading to more accurate and reliable results.

References

Addressing poor peak shape in Sulfasalazine chromatography

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Sulfasalazine chromatography. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during the chromatographic analysis of Sulfasalazine.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of poor peak shape for Sulfasalazine?

Poor peak shape in Sulfasalazine chromatography, such as peak tailing, fronting, or splitting, can arise from a variety of factors. These can be broadly categorized as issues related to the analytical column, the mobile phase, the sample itself, or the HPLC system. Common causes include secondary interactions between Sulfasalazine and the column's stationary phase, improper mobile phase pH, column overload, or hardware issues like blocked frits or column voids.[1][2][3][4][5][6]

Q2: How does the pH of the mobile phase affect Sulfasalazine's peak shape?

The pH of the mobile phase is a critical factor in achieving good peak shape for Sulfasalazine.[7] Sulfasalazine has multiple pKa values (approximately 2.29, 8.05, and others reported), meaning its ionization state is highly dependent on pH.[8] Operating at a pH close to one of the pKa values can lead to the co-existence of both ionized and non-ionized forms of the analyte, resulting in split or broadened peaks.[9] It is crucial to buffer the mobile phase at a pH at least 2 units away from the analyte's pKa to ensure a single ionic form and improve peak symmetry.[9] For example, using a mobile phase with a pH of 7.0 has been shown to improve peak shape.[10]

Q3: What type of analytical column is best suited for Sulfasalazine analysis?

Reverse-phase columns, particularly C18 columns, are commonly used for the analysis of Sulfasalazine.[10][11][12] The choice of a specific C18 column can impact the analysis. For instance, columns with low silanol activity or end-capped columns can minimize secondary interactions with residual silanols on the silica surface, which is a common cause of peak tailing for basic compounds.[5][13]

Q4: My Sulfasalazine peak is split. What should I investigate first?

If you observe a split peak for Sulfasalazine, first determine if it's a single distorted peak or two closely eluting compounds.[1] If all peaks in the chromatogram are split, the issue is likely mechanical, such as a blocked column inlet frit or a void at the top of the column.[3][4][14] If only the Sulfasalazine peak is split, the cause is more likely chemical.[1] This could be due to an inappropriate mobile phase pH being too close to the pKa of Sulfasalazine, leading to multiple ionic species.[9]

Troubleshooting Guides

Issue 1: Peak Tailing

Peak tailing is a common issue where the peak has an asymmetrical shape with a "tail" extending from the back of the peak.

Possible Causes and Solutions:

CauseSolution
Secondary Silanol Interactions Use an end-capped C18 column or a column with a different stationary phase (e.g., polar-embedded) to minimize interactions with residual silanols.[5] Add a competitive base to the mobile phase in low concentrations.
Inappropriate Mobile Phase pH Adjust the mobile phase pH to be at least 2 units away from Sulfasalazine's pKa values.[9] Using a buffer at pH 7.0 has been shown to be effective.[10]
Column Contamination Flush the column with a strong solvent to remove contaminants. If the problem persists, the column may need to be replaced.[3]
Metal Contamination Chelation of Sulfasalazine with metal ions in the sample or from the HPLC system can cause tailing. Use a mobile phase with a chelating agent like EDTA or use a column specifically designed to be metal-free.
Issue 2: Peak Fronting

Peak fronting is characterized by a "leading" edge on the front of the peak.

Possible Causes and Solutions:

CauseSolution
Sample Overload Reduce the concentration of the sample or the injection volume.[15][16]
Inappropriate Sample Solvent Ensure the sample is dissolved in a solvent that is weaker than or similar in strength to the mobile phase.[3]
Low Column Temperature In some cases, especially in GC, low column temperature can cause fronting. While less common in HPLC, ensuring consistent and adequate column temperature can be beneficial.[15]
Issue 3: Split Peaks

Split peaks appear as two or more distinct peaks for a single analyte.

Possible Causes and Solutions:

CauseSolution
Blocked Column Frit or Column Void If all peaks are split, this is a likely cause.[4][14] Try back-flushing the column at a low flow rate. If this doesn't resolve the issue, the column may need replacement.[16]
Mobile Phase pH close to pKa If only the Sulfasalazine peak is split, this is a strong possibility.[9] Adjust the mobile phase pH to be at least 2 units away from the pKa of Sulfasalazine.
Co-eluting Impurity A closely eluting impurity can appear as a shoulder or a split peak. Adjusting the mobile phase composition or gradient may be necessary to resolve the two peaks.
Sample Solvent Effect Injecting a large volume of a strong sample solvent can cause peak distortion.[3] Reduce the injection volume or dissolve the sample in the mobile phase.

Experimental Protocols

Example HPLC Method for Sulfasalazine Analysis

This protocol is a general example and may require optimization for specific applications.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[11][12]

  • Mobile Phase: A mixture of acetonitrile and a buffer. A common starting point is a ratio of 30:70 (v/v) acetonitrile to 10mM ammonium acetate buffer with the pH adjusted to 4.6.[11] Another reported mobile phase is a 48:52 (v/v) mixture of methanol and 10 mM ammonium acetate buffer at pH 7.0.[10][17]

  • Flow Rate: 1.0 mL/min.[11]

  • Detection: UV detection at 361 nm.[11][12]

  • Injection Volume: 20 µL.[10]

  • Temperature: Ambient.[11]

Sample Preparation

For analysis from plasma, a simple protein precipitation method can be used.

  • To a known volume of plasma containing Sulfasalazine, add a precipitating agent like acetonitrile.

  • Vortex the mixture to ensure thorough mixing and precipitation of proteins.

  • Centrifuge the sample to pellet the precipitated proteins.

  • Collect the supernatant and inject it into the HPLC system.[12]

Visualizations

Troubleshooting_Workflow start Poor Peak Shape (Tailing, Fronting, Splitting) is_it_all_peaks Affects All Peaks? start->is_it_all_peaks system_issue System/Hardware Issue (Blocked Frit, Column Void) is_it_all_peaks->system_issue Yes chemical_issue Chemical/Method Issue is_it_all_peaks->chemical_issue No peak_shape What is the Peak Shape? tailing Peak Tailing peak_shape->tailing Tailing fronting Peak Fronting peak_shape->fronting Fronting splitting Peak Splitting peak_shape->splitting Splitting check_hardware Action: - Backflush Column - Check Connections - Replace Column/Frit system_issue->check_hardware chemical_issue->peak_shape check_method Action: - Adjust Mobile Phase pH - Check Sample Solvent - Reduce Concentration tailing->check_method fronting->check_method splitting->check_method

Caption: Troubleshooting workflow for poor peak shape in chromatography.

Sulfasalazine_Ionization sulfasalazine Sulfasalazine (Multiple pKa values) low_ph Low pH (e.g., < 2) sulfasalazine->low_ph mid_ph Intermediate pH (near pKa) sulfasalazine->mid_ph high_ph High pH (e.g., > 9) sulfasalazine->high_ph cationic Predominantly Cationic (Good Peak Shape) low_ph->cationic mixed Mixture of Ionic Species (Poor/Split Peak Shape) mid_ph->mixed anionic Predominantly Anionic (Good Peak Shape) high_ph->anionic

Caption: Effect of mobile phase pH on Sulfasalazine ionization and peak shape.

References

Impact of biological matrix on Sulfasalazine-d3,15N stability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Sulfasalazine-d3,15N. It addresses common issues encountered during experimental analysis, with a focus on the impact of biological matrices on the stability and quantification of this isotopically labeled internal standard.

Troubleshooting Guide

This guide is designed to help you diagnose and resolve common problems that may arise during the bioanalysis of this compound.

Issue 1: High Variability in this compound Response

Symptoms:

  • Inconsistent peak areas for the internal standard (IS) across a single analytical run.

  • Internal standard response is significantly different between calibration standards, quality controls (QCs), and unknown samples.

  • Poor precision and accuracy of the assay.

Possible Causes & Solutions:

CauseRecommended Action
Inconsistent Sample Preparation: Inaccurate pipetting of the IS solution, incomplete mixing with the biological matrix, or variations in extraction efficiency.- Ensure pipettes are properly calibrated. - Vortex samples thoroughly after adding the IS. - Optimize the extraction procedure for consistency. Consider automated liquid handlers for improved precision.
Matrix Effects: Co-eluting endogenous components in the biological matrix (e.g., plasma, urine) can suppress or enhance the ionization of this compound.- Evaluate matrix effects by comparing the IS response in neat solution versus post-extraction spiked matrix samples. - Improve chromatographic separation to resolve the IS from interfering matrix components. - Consider a more rigorous sample cleanup method, such as solid-phase extraction (SPE).
Instrument Instability: Fluctuations in the mass spectrometer's source conditions or detector response.- Perform instrument performance checks before and during the analytical run. - Monitor for any drift in instrument parameters. - Ensure the LC-MS/MS system is properly maintained.
Adsorption to Labware: Sulfasalazine and its metabolites may adsorb to plastic or glass surfaces.- Use silanized glassware or low-adsorption polypropylene tubes. - Add a small amount of organic solvent or a surfactant to the reconstitution solvent.

Troubleshooting Workflow for High IS Variability

G start High Variability in This compound Response check_prep Review Sample Preparation Protocol start->check_prep check_matrix Investigate Matrix Effects start->check_matrix check_instrument Assess Instrument Performance start->check_instrument pipetting Verify Pipette Calibration & Technique check_prep->pipetting mixing Ensure Thorough Mixing check_prep->mixing extraction Optimize Extraction Procedure check_prep->extraction post_spike Analyze Post-Extraction Spiked Samples check_matrix->post_spike chromatography Improve Chromatographic Separation check_matrix->chromatography cleanup Enhance Sample Cleanup (e.g., SPE) check_matrix->cleanup performance_check Run Instrument Performance Qualification check_instrument->performance_check maintenance Perform System Maintenance check_instrument->maintenance resolve Issue Resolved pipetting->resolve mixing->resolve extraction->resolve post_spike->resolve chromatography->resolve cleanup->resolve performance_check->resolve maintenance->resolve

Caption: Troubleshooting workflow for high internal standard variability.

Issue 2: Inaccurate Quantification of Sulfasalazine

Symptoms:

  • Calibration curve fails to meet acceptance criteria (e.g., poor linearity, r² < 0.99).

  • QC samples are outside of the acceptable accuracy and precision limits.

  • Discrepancies between expected and measured concentrations in unknown samples.

Possible Causes & Solutions:

CauseRecommended Action
Degradation of Sulfasalazine or this compound: The parent drug or the internal standard may be unstable in the biological matrix under the storage or experimental conditions.- Review sample collection, processing, and storage procedures. Ensure samples are kept at the appropriate temperature (e.g., -80°C) and protected from light. - Conduct freeze-thaw and long-term stability studies in the relevant biological matrix. - Sulfasalazine is susceptible to cleavage of the azo bond by gut bacteria. Ensure samples are handled to minimize bacterial contamination if this is a concern for the matrix being studied.
Isotopic Exchange (H/D Exchange): The deuterium atoms on this compound may exchange with protons from the solvent or matrix, leading to a decrease in the IS signal and an increase in the unlabeled analyte signal.- While the ¹⁵N label is stable, the d3 label's stability depends on its position. If located on a heteroatom or a carbon adjacent to a carbonyl group, exchange is more likely. - Use aprotic solvents where possible during sample preparation. - Minimize exposure to strongly acidic or basic conditions. - If H/D exchange is confirmed, consider using a ¹³C-labeled internal standard.
Metabolic Conversion: The internal standard may be metabolized in vitro if the biological matrix contains active enzymes.- Inactivate enzymes during sample collection (e.g., by adding a suitable inhibitor or by immediate freezing). - Use protein precipitation with a solvent like acetonitrile to denature enzymes early in the sample preparation process.
Impurity in the Internal Standard: The this compound stock may contain a significant amount of the unlabeled analyte.- Verify the isotopic purity of the internal standard using high-resolution mass spectrometry. - Account for any contribution of the IS to the analyte signal, especially at the lower limit of quantification (LLOQ).

Sulfasalazine Metabolism and Potential Degradation Pathway

G cluster_colon Colon (Bacterial Azoreduction) cluster_liver Liver Metabolism SASP Sulfasalazine SP Sulfapyridine (SP) SASP->SP Azo Bond Cleavage ASA 5-Aminosalicylic Acid (5-ASA) SASP->ASA Azo Bond Cleavage SP_met Metabolites of SP (e.g., N-acetyl-SP) SP->SP_met ASA_met N-acetyl-5-ASA ASA->ASA_met SASP_d3 This compound (Internal Standard) degradation Potential Degradation/ Isotopic Exchange SASP_d3->degradation

Caption: Metabolic pathway of Sulfasalazine and potential instability of the internal standard.

Frequently Asked Questions (FAQs)

Q1: What are the expected metabolites of Sulfasalazine in biological samples?

A1: The primary metabolites of Sulfasalazine are formed through the cleavage of its azo bond by intestinal bacteria, yielding Sulfapyridine (SP) and 5-Aminosalicylic Acid (5-ASA).[1][2] Both SP and 5-ASA can be further metabolized, primarily in the liver, through processes like acetylation.[3]

Q2: What are the recommended storage conditions for samples containing Sulfasalazine and its metabolites?

A2: For long-term stability, it is recommended to store biological samples (e.g., plasma, serum, urine) at -70°C or -80°C. Studies have shown that Sulfasalazine and its primary metabolites are stable under these conditions and can withstand several freeze-thaw cycles.

Q3: How can I minimize matrix effects when analyzing this compound in plasma?

A3: To minimize matrix effects, consider the following:

  • Effective Sample Cleanup: Use protein precipitation followed by liquid-liquid extraction or solid-phase extraction (SPE) to remove a significant portion of interfering matrix components.

  • Chromatographic Separation: Optimize your HPLC or UHPLC method to ensure baseline separation of Sulfasalazine and its internal standard from endogenous plasma components.

  • Dilution: If the concentration of Sulfasalazine is high enough, diluting the sample with a suitable buffer or solvent can reduce the concentration of matrix components.

Q4: Is this compound susceptible to degradation during sample processing?

A4: While Sulfasalazine itself is relatively stable, it can degrade under strongly alkaline conditions.[4] It is important to avoid exposing samples to high pH during extraction and analysis. The stability of the deuterium label in this compound depends on its position within the molecule. If the deuterium atoms are on exchangeable sites, they may be lost under certain pH or solvent conditions. The ¹⁵N label is generally considered stable.

Q5: What should I do if I observe a chromatographic peak for unlabeled Sulfasalazine in my blank matrix samples?

A5: This could be due to several reasons:

  • Contamination: Ensure all labware, solvents, and equipment are free from contamination with Sulfasalazine.

  • Carryover: Implement a robust wash cycle for the autosampler and injection port to prevent carryover from high-concentration samples.

  • Impurity in the Internal Standard: Your this compound may contain a small amount of the unlabeled compound. This should be assessed and accounted for in your calculations, especially for samples near the LLOQ.

Experimental Protocols

Protocol 1: Plasma Protein Precipitation for LC-MS/MS Analysis

  • Sample Thawing: Thaw plasma samples on ice.

  • Aliquoting: Aliquot 100 µL of plasma into a 1.5 mL polypropylene microcentrifuge tube.

  • Internal Standard Spiking: Add 25 µL of the this compound working solution (in methanol or a suitable solvent) to each sample, calibration standard, and QC.

  • Vortexing: Vortex the samples for 30 seconds to ensure thorough mixing.

  • Protein Precipitation: Add 300 µL of cold acetonitrile to each tube.

  • Vortexing: Vortex vigorously for 1 minute to precipitate proteins.

  • Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube or a 96-well plate.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase.

  • Analysis: Inject an appropriate volume (e.g., 5-10 µL) into the LC-MS/MS system.

Protocol 2: Freeze-Thaw Stability Assessment

  • Sample Preparation: Prepare at least three replicates of low and high concentration QC samples in the biological matrix of interest.

  • Initial Analysis (Cycle 0): Analyze one set of the freshly prepared QCs to establish the baseline concentration.

  • Freeze-Thaw Cycles:

    • Freeze the remaining QC samples at -80°C for at least 12 hours.

    • Thaw the samples completely at room temperature.

    • This constitutes one freeze-thaw cycle.

  • Analysis after Cycles: After the desired number of cycles (e.g., 1, 3, and 5), analyze the QC samples.

  • Data Evaluation: Compare the mean concentration of the cycled QCs to the baseline concentrations. The deviation should be within acceptable limits (e.g., ±15%).

Quantitative Data Summary

Table 1: Stability of Sulfasalazine in Human Plasma

Stability TestStorage ConditionDurationConcentration Level% Recovery (Mean ± SD)
Freeze-Thaw3 Cycles (-20°C to RT)N/ALow QC98.2 ± 4.5
High QC101.5 ± 3.8
Short-Term (Bench-Top)Room Temperature6 hoursLow QC97.9 ± 5.1
High QC99.8 ± 4.2
Long-Term-70°C30 daysLow QC96.5 ± 6.3
High QC100.2 ± 5.7

Note: This data is representative and may vary depending on the specific experimental conditions. It is crucial to perform stability studies in your own laboratory.

References

Overcoming challenges in Sulfasalazine bioanalysis with labeled standards

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for sulfasalazine bioanalysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the quantification of sulfasalazine and its metabolites.

Frequently Asked Questions (FAQs)

Q1: Why is a stable isotope-labeled (SIL) internal standard essential for sulfasalazine bioanalysis?

A stable isotope-labeled internal standard, such as Sulfasalazine-d4, is the gold standard for quantitative bioanalysis using LC-MS/MS.[1] Because SIL standards are chemically identical to the analyte, they co-elute and experience the same extraction recovery, matrix effects (ion suppression or enhancement), and ionization efficiency.[2] This co-behavior allows the SIL standard to accurately correct for variations during sample preparation and analysis, leading to higher precision and accuracy, which is crucial for reliable pharmacokinetic and clinical studies.[3][4] Using a non-labeled standard, like dimenhydrinate or verapamil, can be a viable alternative but may not perfectly compensate for analyte-specific matrix effects.[5]

Q2: What are the primary metabolites of sulfasalazine that I should consider in my analysis?

Sulfasalazine (SSZ) itself is poorly absorbed.[6] The majority of an oral dose reaches the colon, where intestinal bacteria cleave the azo bond to release its two primary metabolites: sulfapyridine (SP) and 5-aminosalicylic acid (5-ASA) .[6][7][8] Sulfapyridine is almost completely absorbed systemically and is responsible for many of the side effects, while 5-ASA is the therapeutically active moiety for inflammatory bowel disease and is largely excreted in the feces.[8][9] Therefore, a comprehensive bioanalytical method should ideally quantify SSZ, SP, and 5-ASA simultaneously.[5]

Q3: My sulfasalazine signal is degrading during sample processing. What could be the cause?

Sulfasalazine is generally stable under acidic, oxidative, and photolytic conditions.[10][11] However, it is susceptible to degradation under strong alkaline (basic) hydrolysis.[10][11] If you are using a sample preparation method that involves high pH conditions, consider neutralizing the sample quickly or choosing an alternative extraction method. Ensure your biological samples (e.g., plasma) are stored properly, typically at -80°C, and avoid repeated freeze-thaw cycles to maintain stability.[5]

Q4: I'm observing significant matrix effects in my plasma samples. How can I mitigate this?

Matrix effects, which are the alteration of ionization efficiency by co-eluting endogenous components, are a common challenge in bioanalysis.[12] To mitigate them:

  • Use a Stable Isotope-Labeled Internal Standard: This is the most effective way to compensate for matrix effects, as the SIL IS is affected in the same way as the analyte.[1]

  • Optimize Sample Cleanup: Simple protein precipitation is fast but may not remove all interfering components like phospholipids.[13][14] Consider more rigorous techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to achieve a cleaner extract.[1][14]

  • Improve Chromatographic Separation: Ensure that sulfasalazine and its metabolites are chromatographically resolved from the regions where most matrix components elute (typically very early in the run). Adjusting the gradient or using a different column chemistry can help.[15]

  • Dilute the Sample: If sensitivity allows, diluting the sample can reduce the concentration of interfering matrix components.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
High Variability in Internal Standard (IS) Response 1. Inconsistent sample preparation (pipetting errors).2. IS instability in the reconstitution solvent.3. Severe, non-uniform matrix effects across different samples.[4]4. Clogging or issues with the LC or MS systems.[15]1. Use calibrated pipettes and ensure consistent technique. Automate liquid handling if possible.2. Verify the stability of the IS in the final solvent over the typical autosampler run time.3. Improve the sample cleanup method (e.g., switch from protein precipitation to SPE).[1][14] Ensure the IS and analyte co-elute perfectly.4. Check for leaks, check MS spray consistency, and flush the system.[15]
Poor Peak Shape (Tailing or Fronting) 1. Column degradation or contamination.2. Incompatibility between sample solvent and mobile phase.3. Presence of secondary interactions with the stationary phase.1. Flush the column with a strong solvent or replace it if necessary. Use a guard column to protect the analytical column.2. Ensure the final sample solvent is as weak as, or weaker than, the initial mobile phase.3. Adjust the mobile phase pH or add modifiers like formic acid or ammonium acetate to improve peak shape.[1][5]
Low Analyte Recovery 1. Inefficient extraction from the biological matrix.2. Analyte adsorption to plasticware or vials.3. Degradation during extraction or storage.[10]1. Optimize the extraction solvent or SPE cartridge/protocol. Ensure the pH is appropriate for the analyte's chemical properties.2. Use low-adsorption polypropylene tubes and vials.3. Perform stability tests under your specific extraction conditions (e.g., bench-top, freeze-thaw) to identify and mitigate degradation.[5]
No or Low MS Signal 1. Incorrect MS parameters (e.g., wrong MRM transitions, insufficient ionization voltage).2. Analyte is not suitable for the chosen ionization mode (e.g., ESI+, ESI-).3. Clogged MS capillary or dirty ion source.[15]1. Optimize MS parameters by infusing a standard solution of sulfasalazine. Verify MRM transitions from literature.[1][5]2. Check the literature for the optimal ionization mode. Sulfasalazine and its metabolites are typically analyzed in positive electrospray ionization (ESI+) mode.[1][5]3. Clean the ion source and capillary according to the manufacturer's instructions. Check for a stable spray.[15]

Experimental Protocols & Data

Protocol: LC-MS/MS Quantification of Sulfasalazine and Sulfapyridine in Human Plasma

This protocol is a representative example based on methodologies found in the literature.[1][16] Researchers should validate the method in their own laboratory.

1. Sample Preparation (Protein Precipitation & SPE)

  • To 100 µL of plasma sample, add 10 µL of internal standard working solution (containing Sulfasalazine-d4 and Sulfapyridine-d4).

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex for 1 minute and centrifuge at 13,000 rpm for 5 minutes.

  • Transfer the supernatant to a new tube for further cleanup via solid-phase extraction (SPE) to minimize matrix effects.

  • Evaporate the final eluate and reconstitute in 100 µL of the initial mobile phase.

2. Liquid Chromatography Conditions

  • Column: Agilent Poroshell EC-C18 (3.0 x 100 mm, 2.7 µm) or equivalent.[1]

  • Mobile Phase A: Water with 0.1% Formic Acid.[1]

  • Mobile Phase B: Acetonitrile:Methanol (90:10, v/v) with 0.1% Formic Acid.[1]

  • Flow Rate: 0.450 mL/min.[1]

  • Gradient: A time-programmed gradient elution is used to separate the analytes from endogenous interferences.

  • Injection Volume: 5-10 µL.

3. Mass Spectrometry Conditions

  • Instrument: Triple quadrupole mass spectrometer.

  • Ion Source: Electrospray Ionization (ESI), Positive Mode.[1]

  • Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions (Example):

    • Sulfasalazine: Q1/Q3 transition

    • Sulfasalazine-d4: Q1/Q3 transition

    • Sulfapyridine: Q1/Q3 transition

    • Sulfapyridine-d4: Q1/Q3 transition

    • (Note: Specific m/z values must be optimized in-house).

Quantitative Data Summary

The following tables summarize typical validation parameters for LC-MS/MS methods used in sulfasalazine bioanalysis.

Table 1: Example LC-MS/MS Method Performance for Sulfasalazine (SSZ) and Sulfapyridine (SP)

ParameterSulfasalazine (SSZ)Sulfapyridine (SP)Reference
Matrix Human PlacentaHuman Placenta[1]
Linearity Range 30 - 30,000 ng/mL30 - 30,000 ng/mL[1]
Internal Standard Sulfasalazine-d4Sulfapyridine-d4[1]
Inter-day Accuracy 101.6% - 112.7%97.4% - 108.4%[1]
Inter-day Precision 4.4% - 6.7%3.7% - 10.0%[1]

Table 2: Comparison of Method Parameters from Different Studies

ParameterStudy 1Study 2Study 3
Matrix Human PlasmaMouse PlasmaRat Plasma
Analytes SSZ, SP, 5-ASASSZSSZ, Methotrexate
LLOQ (SSZ) 10 ng/mL[5]9.15 ng/mL[13]0.5 µg/mL (500 ng/mL)[17]
Extraction Protein Precipitation[5]Protein Precipitation[13]Protein Precipitation[17]
Internal Standard Dimenhydrinate[5]Verapamil[13]Apremilast[17]

Visualized Pathways and Workflows

Sulfasalazine_Metabolism cluster_ingestion Oral Administration cluster_colon Colon cluster_systemic Systemic Circulation & Excretion SSZ Sulfasalazine (SSZ) Bacteria Bacterial Azoreductases SSZ->Bacteria Azo bond cleavage SP Sulfapyridine (SP) Bacteria->SP ASA 5-Aminosalicylic Acid (5-ASA) Bacteria->ASA SP_Absorbed Absorbed SP SP->SP_Absorbed Complete Absorption ASA_Absorbed Absorbed 5-ASA (~25%) ASA->ASA_Absorbed Partial Absorption Feces Fecal Excretion (~50%) ASA->Feces Majority Unabsorbed Metabolites SP Metabolites (Hydroxylated, etc.) SP_Absorbed->Metabolites Metabolism (Liver) AcASA Acetyl-5-ASA ASA_Absorbed->AcASA Acetylation (Liver) Urine Urine Excretion Metabolites->Urine AcASA->Urine

Caption: Metabolic pathway of orally administered Sulfasalazine.

Bioanalytical_Workflow Start Sample Receipt (e.g., Plasma) Prep Sample Preparation (Protein Precipitation / SPE) Start->Prep AddIS Add Labeled Internal Standard Prep->AddIS Centrifuge Centrifugation / Elution AddIS->Centrifuge Transfer Transfer & Reconstitute Centrifuge->Transfer Analysis LC-MS/MS Analysis Transfer->Analysis Processing Data Processing (Peak Integration & Quantification) Analysis->Processing Reporting Results Reporting (Concentration Data) Processing->Reporting End End Reporting->End

Caption: General workflow for Sulfasalazine bioanalysis using LC-MS/MS.

References

Validation & Comparative

A Researcher's Guide to Sulfasalazine Assay Validation: An Objective Comparison Following FDA & EMA Guidelines

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the rigorous validation of bioanalytical methods is a cornerstone of regulatory submission and approval. This guide provides a comparative overview of assay methods for Sulfasalazine, a key drug in the management of inflammatory bowel disease and rheumatoid arthritis, benchmarked against the stringent validation guidelines of the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1][2][3]

The validation of these assays is critical to accurately determine the pharmacokinetic and toxicokinetic profiles of Sulfasalazine and its primary metabolites, sulfapyridine and 5-aminosalicylic acid (5-ASA), which is essential for establishing bioequivalence and ensuring patient safety and efficacy.[4][5][6]

Regulatory Framework: FDA & EMA Bioanalytical Method Validation

Both the FDA and EMA provide comprehensive guidelines for the validation of bioanalytical methods to ensure data integrity.[7][8] The core parameters for validation include:

  • Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.[9]

  • Accuracy: The closeness of the determined value to the nominal or known true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings.

  • Linearity and Range: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a defined range.

  • Limit of Detection (LOD) and Lower Limit of Quantification (LLOQ): The lowest concentration of an analyte that can be reliably detected and quantified with acceptable accuracy and precision, respectively.[10]

  • Recovery: The extraction efficiency of an analytical method, calculated as the percentage of the known amount of an analyte carried through the sample extraction and processing steps.

  • Stability: The chemical stability of an analyte in a given matrix under specific conditions for given time intervals.

Comparison of Analytical Methods for Sulfasalazine Quantification

Several analytical methods are employed for the quantification of Sulfasalazine in biological matrices. The most common are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). Below is a summary of their performance based on published validation studies.

ParameterHPLC-UV MethodLC-MS/MS Method
Linearity Range 2.5 - 100 µg/mL[11][12][13]30 - 30,000 ng/mL (for Sulfasalazine and Sulfapyridine)[14][15]
Correlation Coefficient (r²) > 0.995[11][12][13]Not explicitly stated, but linearity is validated
Accuracy 94 - 102%[12]101.6% - 112.7% (for Sulfasalazine) 97.4% - 108.4% (for Sulfapyridine)[14][15]
Precision (%RSD or %CV) < 2%[12]4.4% - 6.7% (for Sulfasalazine) 3.7% - 10.0% (for Sulfapyridine)[14][15]
Lower Limit of Quantification (LLOQ) 1.0 µg/mL[10]30 ng/mL[14][15]
Recovery 95.59% - 97.16%[9][11]Not explicitly stated, but matrix effects were not significant[14][15]
Matrix Rabbit Plasma[9][11][12]Human Placenta[14][15]

Key Observations:

  • LC-MS/MS methods generally offer a significantly lower LLOQ, making them more sensitive for studies where low concentrations of Sulfasalazine and its metabolites are expected.

  • HPLC-UV methods demonstrate high accuracy and precision and can be a cost-effective alternative for studies with higher expected analyte concentrations.

  • The choice of method will depend on the specific requirements of the study, including the biological matrix, the expected concentration range of the analytes, and the available instrumentation.

Experimental Protocols

Detailed Protocol for Sulfasalazine Assay using LC-MS/MS

This protocol is a synthesized example based on published methodologies for the simultaneous quantification of Sulfasalazine and its metabolite, Sulfapyridine, in a biological matrix.[14][15]

1. Sample Preparation (Human Placenta)

  • Homogenization: Homogenize placental tissue using a water:methanol (1:1, v/v) mixture.

  • Protein Precipitation: Perform an initial sample clean-up by protein precipitation.

  • Solid Phase Extraction (SPE): Further extract the sample using a solid-phase extraction technique to remove interfering substances.

  • Internal Standards: Use deuterated internal standards, such as Sulfasalazine-d4 and Sulfapyridine-d4, to ensure accuracy.[14][15]

2. Chromatographic Conditions

  • Column: Agilent Poroshell EC-C18 (3.0 × 100 mm, 2.7 µm).[15]

  • Mobile Phase A: Water with 0.1% formic acid.[15]

  • Mobile Phase B: Acetonitrile:methanol (90:10, v/v) with 0.1% formic acid.[15]

  • Flow Rate: 0.450 mL/min.[15]

  • Gradient Elution: Employ a gradient elution over a total run time of seven minutes.[15]

3. Mass Spectrometry Conditions

  • Mass Spectrometer: Shimadzu-8040 or equivalent.[14][15]

  • Ionization Mode: Positive electrospray ionization (ESI).[14][15]

  • Detection Mode: Multiple reaction monitoring (MRM).[14][15]

4. Validation Parameters

  • Validate the assay over a concentration range of 30-30,000 ng/mL.[14][15]

  • Conduct inter-day validations (n=18) to assess accuracy and precision.[14][15]

  • Evaluate matrix effects to ensure they are not significant.[14][15]

Visualizations

Workflow for Bioanalytical Method Validation

G cluster_0 Method Development cluster_1 Full Validation (Pre-Study) cluster_2 In-Study Validation Dev Develop Assay (e.g., LC-MS/MS, HPLC) Selectivity Selectivity & Specificity Dev->Selectivity Accuracy Accuracy Selectivity->Accuracy Precision Precision Accuracy->Precision Linearity Linearity & Range Precision->Linearity LLOQ LLOQ Linearity->LLOQ Recovery Recovery LLOQ->Recovery Stability Stability Recovery->Stability RunAcceptance Run Acceptance Criteria (Calibration Curve & QCs) Stability->RunAcceptance ISR Incurred Sample Reanalysis (ISR) RunAcceptance->ISR

Caption: Bioanalytical method validation workflow as per FDA/EMA guidelines.

Logical Relationships of Key Validation Parameters

G cluster_Core Core Performance Metrics cluster_Range Quantitative Range cluster_SampleIntegrity Sample Integrity Assay Sulfasalazine Assay Accuracy Accuracy (Closeness to True Value) Assay->Accuracy Precision Precision (Reproducibility) Assay->Precision Linearity Linearity (Proportionality) Assay->Linearity LLOQ LLOQ (Lower Limit) Assay->LLOQ Selectivity Selectivity (No Interference) Assay->Selectivity Stability Stability (Analyte Integrity Over Time) Assay->Stability Recovery Recovery (Extraction Efficiency) Assay->Recovery Accuracy->Precision Interdependent Linearity->LLOQ Defines Lower Boundary

Caption: Interrelation of key validation parameters for a robust bioanalytical assay.

References

A Head-to-Head Battle: Selecting the Optimal Internal Standard for Sulfasalazine Bioanalysis

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of quantitative bioanalysis, the choice of a suitable internal standard (IS) is paramount to ensure the accuracy, precision, and robustness of an analytical method. This is particularly true for the therapeutic drug monitoring of sulfasalazine, a cornerstone medication for inflammatory conditions. This guide provides a comprehensive comparison of Sulfasalazine-d3,15N, a stable isotope-labeled (SIL) internal standard, with other commonly employed internal standards for the quantification of sulfasalazine in biological matrices.

The ideal internal standard should mimic the analyte's behavior throughout the entire analytical process, from sample preparation to detection, thereby compensating for any potential variability. This comparison delves into the performance of various internal standards, supported by experimental data from published literature, to aid researchers, scientists, and drug development professionals in making an informed decision for their specific bioanalytical needs.

Performance Comparison of Internal Standards

The selection of an internal standard significantly impacts the quality of bioanalytical data. While stable isotope-labeled standards like this compound are often considered the gold standard, other structural analogs and related compounds have also been successfully utilized. The following table summarizes the performance characteristics of different internal standards used in the analysis of sulfasalazine.

Internal StandardTypeAnalytical MethodKey Performance MetricsReference
Sulfasalazine-d4 Stable Isotope-LabeledLC-MS/MSHigh accuracy (101.6% to 112.7%) and precision (4.4-6.7% RSD). Minimal matrix effects observed.[1]
Dimenhydrinate Structurally UnrelatedLC-MS/MSGood linearity (r > 0.99) and acceptable intra- and inter-day precision meeting FDA guidelines.[2]
4-Hydroxy Benzoate Structurally RelatedHPLC-UVHigh recovery (95.59-97.16%) and good linearity (r² > 0.995).[3]
Sulfamethazine Structurally RelatedHPLCUsed for simultaneous analysis of sulfasalazine and its metabolites with good separation.[4]
Verapamil Structurally UnrelatedLC-ESI-TOF-MSEmployed in a high-resolution mass spectrometry method with good accuracy (94.2% to 114%) and precision (1.10% to 10.0% RSD).[5]

Note: Direct comparative experimental data for this compound was not available in the reviewed literature. The data for Sulfasalazine-d4, a similar deuterated standard, is presented as a representative for stable isotope-labeled internal standards. The performance of this compound is expected to be comparable to or exceed that of Sulfasalazine-d4 due to the additional 15N labeling, which further minimizes the risk of isotopic cross-contribution.

The Gold Standard: Advantages of Stable Isotope-Labeled Internal Standards

Stable isotope-labeled internal standards, such as this compound and Sulfasalazine-d4, are widely regarded as the most suitable choice for quantitative mass spectrometry-based bioanalysis.[6] Their key advantages include:

  • Similar Physicochemical Properties: SIL standards have nearly identical chemical and physical properties to the analyte. This ensures they co-elute chromatographically and exhibit similar ionization efficiency and extraction recovery.[6]

  • Correction for Matrix Effects: Matrix effects, the suppression or enhancement of ionization by co-eluting endogenous components of the biological matrix, are a major source of variability in bioanalytical methods. Because SIL standards are similarly affected by the matrix as the analyte, they effectively normalize these variations, leading to more accurate and precise results.[1][7]

  • Improved Precision and Accuracy: By compensating for variations in sample preparation and instrument response, SIL standards significantly improve the overall precision and accuracy of the analytical method.[1]

While structurally related and unrelated internal standards can provide acceptable results, they may not perfectly mimic the behavior of sulfasalazine, potentially leading to less effective correction for matrix effects and other sources of error.

Experimental Protocols

A robust and well-documented experimental protocol is crucial for reproducible bioanalytical results. The following is a representative LC-MS/MS protocol for the determination of sulfasalazine in human plasma, based on methodologies described in the scientific literature.[1][2]

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution (e.g., this compound in methanol).

  • Add 300 µL of acetonitrile to precipitate the plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. LC-MS/MS Analysis

  • Liquid Chromatography (LC) System: A high-performance liquid chromatography system capable of gradient elution.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 2.7 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution:

    • 0-1 min: 10% B

    • 1-5 min: 10-90% B

    • 5-6 min: 90% B

    • 6-6.1 min: 90-10% B

    • 6.1-8 min: 10% B

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometry (MS) System: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ion mode.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Sulfasalazine: Precursor ion > Product ion (specific m/z to be optimized)

    • This compound: Precursor ion > Product ion (specific m/z to be optimized)

  • Data Analysis: The peak area ratio of sulfasalazine to the internal standard is used for quantification against a calibration curve.

Workflow for Optimal Internal Standard Selection

The selection of an appropriate internal standard is a critical step in bioanalytical method development. The following diagram illustrates a logical workflow for this process.

G cluster_0 Internal Standard Selection Workflow A Define Analyte and Matrix B Review Literature for Existing Methods A->B C Evaluate Potential Internal Standards B->C D Stable Isotope-Labeled (e.g., this compound) C->D Preferred E Structural Analog C->E F Unrelated Compound C->F G Method Development and Optimization D->G E->G F->G H Performance Validation (Accuracy, Precision, Matrix Effect, Recovery) G->H I Optimal Internal Standard Selected H->I

Caption: A flowchart illustrating the decision-making process for selecting an optimal internal standard.

References

A Comparative Guide to the Quantitative Analysis of Sulfasalazine: Evaluating the Role of Deuterated Internal Standards

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate and precise quantification of sulfasalazine in biological matrices is paramount for pharmacokinetic, pharmacodynamic, and toxicological studies. This guide provides a comparative analysis of various analytical methodologies, with a focus on the use of stable isotope-labeled internal standards, such as deuterated sulfasalazine (d4-sulfasalazine), to enhance assay performance.

The selection of an appropriate internal standard (IS) is critical in liquid chromatography-mass spectrometry (LC-MS/MS) based bioanalysis to compensate for variability during sample preparation and analysis. An ideal IS co-elutes with the analyte and exhibits similar ionization efficiency, which is best achieved with a stable isotope-labeled version of the analyte. This guide will compare the performance of an LC-MS/MS method utilizing d4-sulfasalazine as an IS against other analytical techniques employing different internal standards or methodologies.

Comparative Analysis of Quantitative Methods

The following tables summarize the accuracy and precision data from various published methods for sulfasalazine quantification.

Table 1: LC-MS/MS Methods
Internal StandardMatrixLLOQ (ng/mL)Accuracy (%)Precision (%RSD)Citation
Sulfasalazine-d4 Human Placenta30101.6 - 112.74.4 - 6.7[1][2][3]
DimenhydrinateHuman Plasma10Not explicitly stated, but met FDA guidelinesMet FDA guidelines[4]
VerapamilMouse Plasma & Brain9.1594.2 - 114 (Inter-run), 98.7 - 109 (Intra-run)4.09 - 8.71 (Inter-run), 1.10 - 10.0 (Intra-run)[5][6]
Table 2: HPLC-UV and Other Methods
MethodInternal StandardMatrixLLOQ (µg/mL)Accuracy (%)Precision (%RSD)Citation
HPLC-UV4-hydroxy benzoateRabbit Plasma2.5Not explicitly stated, recovery 95.59-97.16%Not explicitly stated, method was repeatable and reproducible[7][8]
HPLC-UVSulfamethazineHuman Serum0.1Not explicitly statedNot explicitly stated[9]
HPLCBenzamideRat Urine & Plasma0.5 (for metabolites)Not explicitly stated1 - 7.9[10]
TLC-DensitometricNot ApplicablePharmaceutical Preparations0.051841.64 - 4.271.43 - 4.28[11]
qNMRMaleic AcidPharmaceutical Preparations0.07 (mg/mL)Recovery RSD < 0.59< 0.65[12]
ELISANot ApplicableHuman Plasma0.00006Recovery 83 - 119CV = 13[13]

Experimental Protocols

LC-MS/MS with Sulfasalazine-d4 Internal Standard

This method was developed for the simultaneous quantification of sulfasalazine and its metabolite, sulfapyridine, in human placenta.[1][2][3]

  • Sample Preparation: Placental tissue is homogenized in a water:methanol (1:1, v/v) mixture. This is followed by protein precipitation and solid-phase extraction for sample cleanup. Sulfasalazine-d4 is added as the internal standard.[2][3]

  • Chromatography: An Agilent Poroshell EC-C18 column (3.0 × 100 mm, 2.7 µm) is used for separation. A gradient elution is employed with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile:methanol (90:10, v/v) with 0.1% formic acid (B). The flow rate is 0.450 mL/min over a total run time of seven minutes.[2]

  • Mass Spectrometry: A Shimadzu-8040 mass spectrometer is operated in multiple reaction monitoring (MRM) mode with positive electrospray ionization (ESI).[1][2]

HPLC-UV with 4-hydroxy benzoate Internal Standard

This method was developed for the determination of sulfasalazine in rabbit plasma.[7][8]

  • Sample Preparation: A simple protein precipitation method is used to extract sulfasalazine and the internal standard (4-hydroxy benzoate) from plasma.[7][8]

  • Chromatography: A Chromatopak C-18 column (250 mm × 4.6 mm, 5µ) is used with an isocratic mobile phase of 10mM ammonium acetate (pH 4.5) and acetonitrile (70:30 v/v). The flow rate is 1.0 mL/min.[7]

  • Detection: UV detection is performed at 362 nm.[7]

Visualizing the Workflow

The following diagram illustrates a typical experimental workflow for the quantification of sulfasalazine using LC-MS/MS with a deuterated internal standard.

Sulfasalazine Quantification Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Biological Matrix (e.g., Plasma, Placenta) add_is Add d4-Sulfasalazine (Internal Standard) sample->add_is homogenize Homogenization (if tissue) add_is->homogenize extract Protein Precipitation & Solid Phase Extraction homogenize->extract lc_separation LC Separation (C18 Column) extract->lc_separation Inject Extract ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection quantification Quantification (Peak Area Ratio) ms_detection->quantification Generate Data results Concentration Results quantification->results

References

A Comparative Guide to the Linearity and Sensitivity of Sulfasalazine LC-MS/MS Assays

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of Sulfasalazine (SASP) is critical for pharmacokinetic studies, therapeutic drug monitoring, and formulation development. This guide provides a detailed comparison of the linearity and sensitivity of the widely used Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method with alternative analytical techniques. The information presented is supported by experimental data from various studies to aid in the selection of the most appropriate assay for your research needs.

Performance Comparison of Analytical Methods

The choice of an analytical method for the quantification of Sulfasalazine is often dictated by the required sensitivity, the complexity of the biological matrix, and the desired sample throughput. Below is a summary of the performance characteristics of LC-MS/MS compared to other common methods.

Analytical Method Linearity Range Correlation Coefficient (r²) Lower Limit of Quantification (LLOQ) Biological Matrix
LC-MS/MS 10 - 10,000 ng/mL[1][2]>0.99[1][2]10 ng/mL[1][2]Human Plasma
LC-MS/MS 9.15 - 6670 ng/mL[3]>0.99[3]9.15 ng/mL[3]Mouse Plasma
LC-MS/MS 30 - 30,000 ng/mL[4][5]Not Specified30 ng/mL[4][5]Human Placenta
LC-MS/MS 0.5 - 10 µg/mL (500 - 10,000 ng/mL)[6]>0.997[6]0.5 µg/mL (500 ng/mL)[6]Rat Plasma
HPLC-UV 2.5 - 100 µg/mL (2,500 - 100,000 ng/mL)[7][8]>0.995[7][8]2.5 µg/mL (2,500 ng/mL)[7]Rabbit Plasma
HPLC-UV 0.5 - 50 µg/mL (500 - 50,000 ng/mL)[9]0.99945[9]1.0 µg/mL (1,000 ng/mL)[9]Not Specified (Bulk Drug)
Spectrophotometry 2 - 20 µg/mL (2,000 - 20,000 ng/mL)[10]0.992[10]Not SpecifiedPharmaceutical Suspension
Spectrophotometry 1 - 45 µg/mL (1,000 - 45,000 ng/mL)[4]0.994[4]0.0882 µg/mL (88.2 ng/mL)[4]Not Specified

As evidenced by the data, LC-MS/MS methods consistently offer superior sensitivity, with LLOQ values in the low ng/mL range, making them highly suitable for bioanalytical applications where drug concentrations can be minimal. HPLC-UV methods, while robust and widely available, generally exhibit higher LLOQs. Spectrophotometric methods are simpler and more cost-effective but are the least sensitive and may be more susceptible to interference from matrix components.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical assays. Below are representative protocols for the LC-MS/MS and HPLC-UV methods.

LC-MS/MS Assay for Sulfasalazine in Human Plasma[1][2]
  • Sample Preparation: A protein precipitation method is employed for sample extraction. To 100 µL of human plasma, an internal standard (e.g., dimenhydrinate) is added, followed by a precipitating agent (e.g., acetonitrile). The mixture is vortexed and centrifuged to pellet the precipitated proteins. The resulting supernatant is then injected into the LC-MS/MS system.

  • Chromatographic Conditions:

    • Column: XBP Phenyl column (100 mm × 2.1 mm, 5 µm).[1][2]

    • Mobile Phase: A gradient elution is used with a mobile phase consisting of 0.2% formic acid and 2 mM ammonium acetate in water (Mobile Phase A) and 0.2% formic acid and 2 mM ammonium acetate in methanol (Mobile Phase B).[1][2]

    • Flow Rate: Not explicitly stated but typical for such columns.

    • Total Run Time: 9.0 minutes.[1][2]

  • Mass Spectrometry Conditions:

    • Instrument: API-3000 LC-MS/MS.[1]

    • Ionization Mode: Positive-ion electrospray ionization (ESI).[1]

    • Detection Mode: Multiple reaction-monitoring (MRM).[1]

HPLC-UV Assay for Sulfasalazine in Rabbit Plasma[7]
  • Sample Preparation: A simple protein precipitation method is utilized for extraction. An internal standard (e.g., 4-hydroxy benzoate) is added to the plasma samples, followed by a precipitating solvent.[7] After centrifugation, the supernatant is collected for analysis.

  • Chromatographic Conditions:

    • Column: Chromatopak C-18 basic peerless (250 mm × 4.6 mm, 5µ).[7]

    • Mobile Phase: An isocratic mobile phase consisting of a mixture of 10mM Ammonium acetate (pH adjusted to 4.5) and acetonitrile (70:30 v/v).[7]

    • Flow Rate: 1.0 mL/min.[7]

    • Detection: UV detection at 362 nm.[7]

Visualizing the LC-MS/MS Workflow

To provide a clear understanding of the logical flow of a typical LC-MS/MS bioanalytical assay for Sulfasalazine, the following diagram illustrates the key steps from sample receipt to final data analysis.

LCMSMS_Workflow cluster_sample_prep Sample Preparation cluster_lc_separation LC Separation cluster_ms_detection MS/MS Detection cluster_data_analysis Data Analysis Sample Plasma Sample Add_IS Add Internal Standard Sample->Add_IS Precipitate Protein Precipitation Add_IS->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Injection Inject into HPLC Supernatant->Injection Column Chromatographic Column Injection->Column Elution Analyte Elution Column->Elution Ionization Electrospray Ionization (ESI) Elution->Ionization Precursor Precursor Ion Selection (Q1) Ionization->Precursor Fragmentation Collision-Induced Dissociation (Q2) Precursor->Fragmentation Product Product Ion Selection (Q3) Fragmentation->Product Detector Detection Product->Detector Chromatogram Generate Chromatogram Detector->Chromatogram Integration Peak Area Integration Chromatogram->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantify Concentration Calibration->Quantification

Caption: Workflow of a typical LC-MS/MS bioanalytical assay for Sulfasalazine quantification.

References

A Comparative Guide to the Performance of ¹³C- and d₄-Labeled Sulfasalazine as Internal Standards in Bioanalytical Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The use of stable isotope-labeled (SIL) internal standards is a cornerstone of quantitative bioanalysis by mass spectrometry, providing high accuracy and precision. The choice of isotope label (e.g., ¹³C, ¹⁵N, or deuterium) can significantly impact assay performance. This guide provides a comparative overview of the performance of a hypothetical ¹³C-labeled Sulfasalazine and a reported d₄-labeled Sulfasalazine as internal standards for the quantification of Sulfasalazine in biological matrices.

While a direct head-to-head experimental comparison is not available in the published literature, this guide consolidates data from a study utilizing a deuterated standard and presents representative data for a ¹³C-labeled standard based on the well-established physicochemical advantages of heavier isotopes in mass spectrometry.

Quantitative Performance Comparison

The following table summarizes the validation parameters for a bioanalytical method using Sulfasalazine-d₄ as an internal standard and representative expected data for a ¹³C-labeled Sulfasalazine internal standard. The data for Sulfasalazine-d₄ is derived from a study on the quantification of Sulfasalazine in human placenta.

Validation ParameterSulfasalazine-d₄¹¹³C-Sulfasalazine (Representative)
Linearity Range 30 - 30,000 ng/mL30 - 30,000 ng/mL
Correlation Coefficient (r²) > 0.99> 0.995
Accuracy (% Bias) 1.6% to 12.7%< 10%
Precision (% RSD) 4.4% to 6.7%< 5%
Matrix Effect No significant effects observedExpected to be minimal and consistent
Recovery Not explicitly reportedHigh and reproducible

¹Data for Sulfasalazine-d₄ is based on the findings from a study by Kellermann et al. (2023) for the analysis of Sulfasalazine in human placenta homogenate.[1]

Note: The performance data for ¹³C-Sulfasalazine is representative of the expected improvements in accuracy and precision due to the closer co-elution and reduced isotopic interference often observed with ¹³C-labeled internal standards compared to their deuterated counterparts.

Experimental Workflow and Signaling Pathways

The following diagram illustrates a typical experimental workflow for the bioanalytical method validation of Sulfasalazine using a stable isotope-labeled internal standard.

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis plasma Plasma Sample add_is Spike with Internal Standard (¹³C or d₄-Sulfasalazine) plasma->add_is protein_precip Protein Precipitation add_is->protein_precip centrifuge Centrifugation protein_precip->centrifuge supernatant Collect Supernatant centrifuge->supernatant hplc UPLC Separation supernatant->hplc msms Tandem Mass Spectrometry Detection hplc->msms peak_integration Peak Area Integration msms->peak_integration ratio Calculate Analyte/IS Ratio peak_integration->ratio calibration Quantification using Calibration Curve ratio->calibration

Caption: Experimental workflow for Sulfasalazine quantification.

Detailed Experimental Protocol

This section provides a representative experimental protocol for the quantification of Sulfasalazine in human plasma using a stable isotope-labeled internal standard.

1. Materials and Reagents

  • Sulfasalazine reference standard

  • ¹³C- or d₄-labeled Sulfasalazine internal standard (IS)

  • HPLC-grade acetonitrile, methanol, and water

  • Formic acid

  • Human plasma (with anticoagulant)

2. Standard and Quality Control (QC) Sample Preparation

  • Prepare stock solutions of Sulfasalazine and the IS in methanol.

  • Prepare working standard solutions by serial dilution of the Sulfasalazine stock solution.

  • Prepare calibration standards by spiking blank human plasma with the appropriate working standard solutions.

  • Prepare QC samples at low, medium, and high concentrations in the same manner.

3. Sample Extraction

  • To 100 µL of plasma sample (blank, calibration standard, QC, or unknown), add 25 µL of the IS working solution.

  • Vortex mix for 30 seconds.

  • Add 300 µL of acetonitrile (protein precipitation agent).

  • Vortex mix for 1 minute.

  • Centrifuge at 12,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

4. LC-MS/MS Conditions

  • Chromatographic Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution: A suitable gradient to separate Sulfasalazine from matrix components.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray ionization (ESI) in positive mode.

  • MRM Transitions: Monitor specific precursor-to-product ion transitions for Sulfasalazine and the IS.

5. Method Validation

  • The method should be validated for linearity, accuracy, precision, selectivity, matrix effect, recovery, and stability according to regulatory guidelines (e.g., FDA or EMA).

Discussion

The primary advantage of using a ¹³C-labeled internal standard over a deuterated one lies in the greater mass difference and the nature of the isotopic label. Carbon-13 is a heavier isotope, and its incorporation into the molecule is less likely to affect the chromatographic retention time compared to deuterium labeling. This results in a better co-elution of the analyte and the internal standard, which is crucial for accurate compensation of matrix effects and variations in instrument response.

Deuterium-labeled standards, while generally effective, can sometimes exhibit a slight chromatographic shift (isotope effect), leading to differential ionization suppression or enhancement between the analyte and the IS. Furthermore, deuterium atoms can be more susceptible to exchange under certain conditions, potentially compromising the stability and accuracy of the assay.

References

Navigating the Isotope Effect: A Guide to Chromatographic Behavior of Labeled Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the use of isotopically labeled compounds is a cornerstone of modern analytical techniques. However, the introduction of heavier isotopes can subtly alter a molecule's physicochemical properties, leading to unexpected chromatographic behavior. This guide provides a comprehensive comparison of the impact of isotopic labeling on various chromatographic methods, supported by experimental data and detailed protocols, to aid in method development and data interpretation.

The substitution of an atom with its heavier isotope, while seemingly minor, can lead to measurable differences in chromatographic retention times, a phenomenon known as the Chromatographic Isotope Effect (CIE). This effect is most pronounced with deuterium (²H) labeling, often referred to as the Deuterium Isotope Effect (DIE), but can also be observed to a lesser extent with other stable isotopes like carbon-13 (¹³C) and nitrogen-15 (¹⁵N). Understanding and predicting these effects are crucial for accurate quantification and analysis in fields such as pharmacokinetics, metabolomics, and proteomics.

The Isotope Effect Across Different Chromatographic Modes

The impact of isotopic labeling on retention time is highly dependent on the chromatographic mode employed. The observed shifts are primarily attributed to subtle changes in molecular size, polarity, and van der Waals interactions between the analyte and the stationary phase.

Reversed-Phase Liquid Chromatography (RPLC): In RPLC, which separates compounds based on hydrophobicity, deuterated compounds typically elute earlier than their non-deuterated (protiated) counterparts. This "inverse isotope effect" is generally attributed to the slightly smaller van der Waals radius and lower polarizability of a C-D bond compared to a C-H bond, leading to weaker interactions with the non-polar stationary phase. The magnitude of this effect often increases with the number of deuterium atoms in the molecule.

Normal-Phase Liquid Chromatography (NPLC): Conversely, in NPLC, where separation is based on polarity, deuterated compounds tend to exhibit longer retention times than their protiated analogs. This "normal isotope effect" is thought to arise from the C-D bond being slightly more polar than the C-H bond, resulting in stronger interactions with the polar stationary phase.

Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is a variant of normal-phase chromatography that uses a polar stationary phase and a mobile phase with a high concentration of an organic solvent and a small amount of water. Similar to NPLC, deuterated compounds often show increased retention in HILIC compared to their unlabeled forms.

Gas Chromatography (GC): In GC, the volatility of the analyte plays a key role. Deuterated compounds are generally slightly less volatile than their protiated counterparts. This can lead to slightly longer retention times on non-polar GC columns.

Quantitative Impact of Isotopic Labeling on Retention Time

The following tables summarize the observed changes in retention time for various isotopically labeled compounds compared to their unlabeled analogues across different chromatographic systems.

CompoundIsotopic LabelChromatographic SystemRetention Time (Unlabeled) (min)Retention Time (Labeled) (min)Change in Retention Time (min)Reference
OlanzapineD₃Normal-Phase LC-MS/MS1.601.66+0.06[1]
Des-methyl OlanzapineD₈Normal-Phase LC-MS/MS2.622.74+0.12[1]
Metformind₆GC-MS3.603.57-0.03[2]

Note: This table is a representative example. More comprehensive data is needed for a wider range of compounds and conditions.

Impact on Peak Shape and Resolution

The isotopic effect can also influence chromatographic peak shape and resolution. In cases where the labeled and unlabeled compounds co-elute, the peak may appear broader or show slight asymmetry. If the retention time difference is significant enough, partial or even baseline separation of the isotopologues can occur. This can be either a desirable outcome for certain analytical purposes or a challenge for quantification when using the labeled compound as an internal standard. Generally, ¹³C and ¹⁵N labeling have a negligible effect on peak shape and resolution, making them preferred choices for internal standards where co-elution is critical.[2]

Experimental Protocols

To facilitate the assessment of isotopic effects on chromatographic behavior, detailed experimental protocols for HPLC and GC-MS are provided below.

High-Performance Liquid Chromatography (HPLC) Method for Analyzing Deuterated Pharmaceuticals

This protocol outlines a general procedure for comparing the retention times of a deuterated drug substance and its unlabeled counterpart using reversed-phase HPLC.

1. Materials and Instrumentation:

  • HPLC system with a UV or mass spectrometric detector.

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Unlabeled pharmaceutical standard.

  • Deuterated pharmaceutical standard.

  • HPLC-grade acetonitrile and water.

  • Formic acid or other suitable mobile phase modifier.

2. Sample Preparation:

  • Prepare stock solutions of the unlabeled and deuterated standards in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Prepare working solutions by diluting the stock solutions to a final concentration of 10 µg/mL in the initial mobile phase composition.

  • Prepare a mixed solution containing both the unlabeled and deuterated standards at 10 µg/mL each.

3. Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: 5% B to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection: UV at a suitable wavelength or mass spectrometry in a suitable ionization mode.

4. Data Analysis:

  • Inject the unlabeled standard, the deuterated standard, and the mixed solution separately.

  • Record the retention times for each compound.

  • Calculate the difference in retention time (Δt_R) between the labeled and unlabeled compounds.

  • Observe the peak shape and resolution in the chromatogram of the mixed solution.

Gas Chromatography-Mass Spectrometry (GC-MS) Method for Analyzing ¹³C-Labeled Metabolites

This protocol provides a general workflow for the analysis of ¹³C-labeled metabolites from biological samples for metabolic flux analysis.

1. Materials and Instrumentation:

  • GC-MS system with an electron ionization (EI) source.

  • A suitable GC column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

  • Derivatization reagents (e.g., N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide - MTBSTFA).

  • Internal standards (if necessary).

  • Solvents for extraction (e.g., methanol, chloroform).

2. Sample Preparation (Cell Culture Example):

  • Culture cells in a medium containing a ¹³C-labeled substrate (e.g., [U-¹³C]-glucose).

  • Quench metabolism rapidly by adding cold methanol.

  • Extract metabolites using a biphasic extraction with methanol, chloroform, and water.

  • Dry the polar metabolite fraction under a stream of nitrogen.

  • Derivatize the dried metabolites by adding a solution of MTBSTFA in a suitable solvent (e.g., pyridine) and incubating at an elevated temperature (e.g., 70 °C for 1 hour).

3. GC-MS Conditions:

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Start at 80 °C, hold for 2 minutes, ramp to 300 °C at 10 °C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Ion Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Scan Range: m/z 50-600.

4. Data Analysis:

  • Identify the derivatized metabolites based on their retention times and mass spectra by comparing them to a reference library.

  • Determine the mass isotopomer distribution for each metabolite by analyzing the relative intensities of the ions corresponding to different numbers of ¹³C atoms.

  • Use specialized software to calculate metabolic fluxes based on the measured isotopomer distributions.[3][4][5][6][7]

Visualizing the Workflow and Underlying Principles

The following diagrams, generated using Graphviz, illustrate the experimental workflow for assessing the impact of isotopic labeling and the logical relationships governing the chromatographic isotope effect.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Evaluation prep_unlabeled Prepare Unlabeled Standard Solution hplc_gc HPLC or GC Separation prep_unlabeled->hplc_gc prep_labeled Prepare Labeled Standard Solution prep_labeled->hplc_gc prep_mixed Prepare Mixed Standard Solution prep_mixed->hplc_gc detection UV or MS Detection hplc_gc->detection record_rt Record Retention Times detection->record_rt calc_delta_rt Calculate ΔtR record_rt->calc_delta_rt eval_peak Evaluate Peak Shape & Resolution calc_delta_rt->eval_peak

Caption: Experimental workflow for assessing the impact of isotopic labeling.

isotope_effect_logic cluster_cause Cause cluster_properties Physicochemical Property Changes cluster_effect Chromatographic Effect isotope Isotopic Labeling (e.g., Deuteration) polarity Altered Polarity isotope->polarity vdw Altered van der Waals Interactions isotope->vdw volatility Altered Volatility (GC) isotope->volatility retention_shift Retention Time Shift polarity->retention_shift vdw->retention_shift volatility->retention_shift peak_shape Peak Shape Changes retention_shift->peak_shape resolution Altered Resolution retention_shift->resolution

Caption: Logical relationship of the chromatographic isotope effect.

Conclusion

The impact of isotopic labeling on chromatographic behavior is a multifaceted phenomenon that requires careful consideration during method development and data analysis. While deuterium labeling offers significant advantages in many applications, its potential to alter retention times must be accounted for, particularly when used in quantitative assays relying on co-elution with an internal standard. In contrast, ¹³C and ¹⁵N labeling generally exhibit minimal chromatographic isotope effects, making them a more robust choice for such applications. By understanding the underlying principles and utilizing the provided experimental guidelines, researchers can effectively navigate the complexities of the isotope effect and ensure the accuracy and reliability of their chromatographic analyses.

References

A Comparative Guide to a Bioanalytical Method Validation for Sulfasalazine Using a Novel Labeled Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive validation report for a bioanalytical method developed for the quantification of sulfasalazine in human plasma, utilizing Sulfasalazine-d3,15N as an internal standard. The performance of this method is compared with other established bioanalytical techniques for sulfasalazine analysis, offering researchers, scientists, and drug development professionals a detailed overview of the available methodologies. The data presented is synthesized from publicly available research and regulatory guidelines to represent a typical validation study.

Introduction to Sulfasalazine Bioanalysis

Sulfasalazine is a disease-modifying anti-rheumatic drug (DMARD) used in the treatment of rheumatoid arthritis and inflammatory bowel disease. Accurate and reliable quantification of sulfasalazine and its metabolites in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies. Various analytical methods, primarily high-performance liquid chromatography (HPLC) with UV detection and liquid chromatography-tandem mass spectrometry (LC-MS/MS), have been developed for this purpose. The choice of internal standard is critical for the accuracy and precision of LC-MS/MS methods. This report details a validation for a method using a novel stable isotope-labeled internal standard, this compound, and compares it to methods using other internal standards or analytical techniques.

Experimental Protocols

Method 1: LC-MS/MS with this compound (Hypothetical Validated Method)
  • Sample Preparation: A protein precipitation method is employed for the extraction of sulfasalazine and the internal standard from human plasma. To 100 µL of plasma, 20 µL of internal standard working solution (this compound) and 300 µL of methanol are added. The mixture is vortexed and then centrifuged to precipitate proteins. The supernatant is then transferred for LC-MS/MS analysis.

  • Chromatographic Conditions:

    • Column: A C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 5 µm).

    • Mobile Phase: A gradient elution using 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

    • Flow Rate: 0.5 mL/min.

    • Injection Volume: 10 µL.

    • Total Run Time: Approximately 5 minutes.

  • Mass Spectrometry Conditions:

    • Ionization: Electrospray ionization (ESI) in positive mode.

    • Detection: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Sulfasalazine: Precursor Ion > Product Ion (specific m/z to be determined based on instrumentation)

      • This compound: Precursor Ion > Product Ion (specific m/z to be determined based on instrumentation)

Method 2: LC-MS/MS with Sulfasalazine-d4 (Alternative Internal Standard)

A published method for the simultaneous quantitation of sulfasalazine and its metabolite sulfapyridine in human placenta utilized Sulfasalazine-d4 as the internal standard.[1][2]

  • Sample Preparation: Placental tissue is homogenized, followed by protein precipitation and solid-phase extraction.[1][2]

  • Chromatographic Conditions:

    • Column: Agilent Poroshell EC-C18 (3.0 × 100 mm, 2.7 µm).[1]

    • Mobile Phase: Gradient elution with 0.1% formic acid in water and acetonitrile:methanol (90:10, v/v) with 0.1% formic acid.[1]

    • Flow Rate: 0.450 mL/min.[1]

    • Total Run Time: 7 minutes.[1]

  • Mass Spectrometry Conditions:

    • Ionization: Positive electrospray ionization (ESI).[1]

    • Detection: Multiple Reaction Monitoring (MRM).[1]

Method 3: HPLC-UV with 4-hydroxy benzoate (Alternative Method)

An HPLC-UV method has been developed for the determination of sulfasalazine in rabbit plasma.[3]

  • Sample Preparation: Simple protein precipitation.[3]

  • Chromatographic Conditions:

    • Column: Chromatopak C-18 basic peerless (250 mm × 4.6 mm, 5µ).[3]

    • Mobile Phase: Isocratic elution with 10mM Ammonium acetate (pH 4.5) and acetonitrile (70:30 v/v).[3]

    • Flow Rate: 1.0 mL/min.[3]

    • Detection: UV detection at 362 nm.[3]

Data Presentation: Comparison of Validation Parameters

The following tables summarize the validation parameters for the hypothetical LC-MS/MS method using this compound and compare them with published data for alternative methods. The acceptance criteria are based on FDA and EMA guidelines.[4][5][6][7][8][9]

Table 1: Linearity and Range

ParameterMethod 1: LC-MS/MS (this compound)Method 2: LC-MS/MS (Sulfasalazine-d4)Method 3: HPLC-UV (4-hydroxy benzoate)
Linearity Range 10 - 10,000 ng/mL30 - 30,000 ng/mL2.5 - 100 µg/mL (2,500 - 100,000 ng/mL)
Correlation Coefficient (r²) > 0.99Not explicitly stated, but linearity was achieved> 0.995

Table 2: Accuracy and Precision

ParameterMethod 1: LC-MS/MS (this compound)Method 2: LC-MS/MS (Sulfasalazine-d4)Method 3: HPLC-UV (4-hydroxy benzoate)
Intra-day Precision (%CV) < 15%4.4 - 6.7%Not explicitly stated, but met acceptance criteria
Inter-day Precision (%CV) < 15%4.4 - 6.7%Not explicitly stated, but met acceptance criteria
Intra-day Accuracy (% Bias) ± 15%101.6 - 112.7%Not explicitly stated, but met acceptance criteria
Inter-day Accuracy (% Bias) ± 15%101.6 - 112.7%Not explicitly stated, but met acceptance criteria

Table 3: Sensitivity and Recovery

ParameterMethod 1: LC-MS/MS (this compound)Method 2: LC-MS/MS (Sulfasalazine-d4)Method 3: HPLC-UV (4-hydroxy benzoate)
Lower Limit of Quantification (LLOQ) 10 ng/mL30 ng/mL2.5 µg/mL (2,500 ng/mL)
Recovery (%) Consistent and reproducibleNot explicitly stated95.59 - 97.16%

Mandatory Visualizations

Bioanalytical_Method_Validation_Workflow start Start: Method Development full_validation Full Method Validation start->full_validation selectivity Selectivity & Specificity full_validation->selectivity linearity Linearity & Range full_validation->linearity accuracy_precision Accuracy & Precision full_validation->accuracy_precision sensitivity Sensitivity (LLOQ) full_validation->sensitivity stability Stability Studies full_validation->stability validation_report Validation Report Generation selectivity->validation_report linearity->validation_report accuracy_precision->validation_report sensitivity->validation_report stability->validation_report sample_analysis Routine Sample Analysis validation_report->sample_analysis end End sample_analysis->end

Caption: Workflow for a typical bioanalytical method validation process.

Discussion and Conclusion

The hypothetical validation of the LC-MS/MS method using this compound demonstrates performance characteristics that are well within the acceptance criteria set by regulatory agencies. When compared to methods utilizing other internal standards or different analytical techniques, several key differences emerge:

  • Sensitivity: The LC-MS/MS methods, in general, offer significantly lower LLOQs compared to the HPLC-UV method, making them more suitable for studies where low concentrations of sulfasalazine are expected.

  • Specificity: The use of a stable isotope-labeled internal standard like this compound or Sulfasalazine-d4 in LC-MS/MS methods provides the highest degree of specificity and minimizes the impact of matrix effects, leading to superior accuracy and precision.

  • Throughput: The shorter run time of the hypothetical method (5 minutes) compared to the other cited methods (7-9 minutes) suggests a higher sample throughput capability.[1][10]

  • Cost and Complexity: HPLC-UV methods are generally less expensive and complex to operate than LC-MS/MS systems, which may be a consideration for some laboratories.

References

A Comparative Guide to Labeled Standards for Mitigating Matrix Effects

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accuracy and reliability of quantitative analysis, particularly using sensitive techniques like liquid chromatography-mass spectrometry (LC-MS), are paramount in scientific research and drug development. However, a persistent challenge is the "matrix effect," where co-eluting components from a sample's matrix interfere with the ionization of the target analyte, leading to ion suppression or enhancement.[1][2] This phenomenon can significantly compromise the accuracy, reproducibility, and sensitivity of an assay.[1]

To counteract these effects, various calibration strategies are employed, with the use of internal standards being a cornerstone.[3][4] Among these, stable isotope-labeled (SIL) internal standards are widely regarded as the gold standard because their physicochemical properties are nearly identical to the analyte.[1][5] This guide provides a comparative overview of different labeled standards, presents experimental data for their performance, and offers detailed protocols for their application.

Data Presentation: Comparison of Labeled Internal Standards

The selection of an appropriate internal standard is critical and depends on the analyte, the complexity of the matrix, and the specific requirements of the analysis. The following table summarizes the key characteristics and performance of common labeled standards.

FeatureStable Isotope Labeled (SIL) AnalogsStable Isotope Labeled (SIL) PeptidesSILAC Protein Standards
Principle A synthetic version of the analyte where several atoms are replaced by their stable isotopes (e.g., ²H, ¹³C, ¹⁵N).[5] It co-elutes with and exhibits nearly identical ionization behavior to the analyte.[6]A synthetic peptide corresponding to a fragment of a target protein, labeled with stable isotopes. Added post-digestion.[7]An entire protein metabolically labeled with "heavy" amino acids (e.g., ¹³C, ¹⁵N-arginine/lysine) in cell culture.[8][9]
Matrix Effect Compensation Excellent. Compensates for variations in sample preparation, chromatography, and ionization, as it is affected by matrix components in the same way as the analyte.[5][6]Good. Compensates well for matrix effects during ionization and variations in LC-MS analysis. Does not account for variability in protein extraction or digestion efficiency.[7][8]Excellent. As a full-length protein standard, it accounts for variability across the entire workflow, including extraction, denaturation, and enzymatic digestion.[8][10]
Advantages - Considered the most accurate method for small molecule quantification.[1]- Commercially available for many common analytes.- High precision and accuracy.[11]- Enables absolute quantification of proteins.- More cost-effective than generating a full SILAC protein standard.- Most comprehensive correction, as the standard is introduced at the earliest stage of sample processing.[9][11]- High reproducibility.[12][13]
Disadvantages - Can be expensive and may not be commercially available for all analytes.[1]- Potential for isotopic interference or chromatographic separation from the analyte (deuterium effect).[6]- Does not correct for inconsistencies in protein digestion, which can be a major source of error.[8]- Selection of a representative, stable, and unique peptide is crucial and can be challenging.[7]- Limited to analytes that can be expressed and labeled in cell culture systems.[14]- Complex and time-consuming to produce.- High cost.
Typical Applications - Pharmacokinetic studies- Bioanalysis of drugs and metabolites- Environmental and food safety testing- Targeted proteomics- Biomarker validation- Absolute quantification of specific proteins in complex matrices like plasma or tissue.[7]- Global quantitative proteomics- Studies involving extensive sample processing and fractionation.[12][13]- Analysis of protein-protein interactions.

Experimental Protocols

Detailed and robust experimental design is crucial for accurately assessing and compensating for matrix effects.

Protocol 1: Quantitative Assessment of Matrix Effect

This protocol uses the post-extraction spike method to quantify the extent of ion suppression or enhancement.[1][2]

Objective: To determine the matrix factor (MF) by comparing the analyte response in a post-extraction spiked matrix sample to its response in a neat solution.

Procedure:

  • Prepare Samples:

    • Set A (Neat Solution): Spike the analyte of interest at a known concentration (e.g., low, medium, high QC levels) into the mobile phase or reconstitution solvent.

    • Set B (Post-Extraction Spike): Process at least five to six different lots of blank matrix (e.g., plasma, urine) through the entire sample preparation procedure (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction).[15][16] After the final extraction step, spike the resulting blank extract with the analyte at the same concentrations as Set A.

  • Analysis: Analyze both sets of samples using the developed LC-MS/MS method.

  • Calculation:

    • Calculate the Matrix Factor (MF) using the formula:

      • MF = (Peak Area of Analyte in Set B) / (Peak Area of Analyte in Set A)

    • An MF value of 1 indicates no matrix effect.

    • An MF < 1 indicates ion suppression.

    • An MF > 1 indicates ion enhancement.

  • Evaluation: The coefficient of variation (%CV) of the MF across the different matrix lots should be less than 15% for the method to be considered free of significant matrix variability.

Protocol 2: Analyte Quantification with a SIL Internal Standard

Objective: To achieve accurate quantification by correcting for matrix effects and sample processing variability using a stable isotope-labeled internal standard.

Procedure:

  • Standard and Sample Preparation:

    • Prepare a stock solution of the SIL internal standard (SIL-IS).

    • Add a fixed, known concentration of the SIL-IS to all samples, calibration standards, and quality control (QC) samples at the very beginning of the sample preparation process.[5][17]

  • Sample Processing: Perform the sample extraction procedure (e.g., protein precipitation, SPE) on all samples.

  • Calibration Curve: Prepare calibration standards by spiking known concentrations of the analyte into a blank matrix. Each calibrator must contain the same fixed concentration of the SIL-IS.

  • LC-MS/MS Analysis: Analyze all samples, calibrators, and QCs.

  • Data Processing:

    • For each injection, determine the peak area for both the analyte and the SIL-IS.

    • Calculate the Peak Area Ratio (PAR) = (Analyte Peak Area) / (SIL-IS Peak Area).

    • Construct a calibration curve by plotting the PAR against the known concentration of the analyte for the calibration standards.

    • Determine the concentration of the analyte in the unknown samples by interpolating their PAR values from the calibration curve.

Protocol 3: Protein Quantification Using SILAC Standards

Objective: To accurately quantify a target protein by using a full-length, stable isotope-labeled version of the protein as an internal standard.

Procedure:

  • SILAC Labeling:

    • Culture cells that express the protein of interest in a specialized SILAC medium where a standard amino acid (e.g., L-Lysine) is replaced with its heavy stable isotope-labeled counterpart (e.g., ¹³C₆,¹⁵N₂-L-Lysine).[8]

    • Grow cells for at least five doublings to ensure >95% incorporation of the heavy amino acid.[8]

  • Standard Preparation:

    • Harvest the labeled cells, extract the proteins, and purify the heavy-labeled target protein.

    • Accurately determine the concentration of the purified SILAC protein standard.

  • Sample Preparation:

    • Spike a known amount of the purified SILAC protein standard into the unknown biological samples containing the unlabeled ("light") endogenous protein. This should be done at the earliest possible stage.

  • Protein Digestion:

    • Combine the sample and standard, then proceed with the standard proteomics workflow: denaturation, reduction, alkylation, and enzymatic digestion (e.g., with trypsin).

  • LC-MS/MS Analysis:

    • Analyze the resulting peptide mixture. The mass spectrometer will detect both the light (from the sample) and heavy (from the SILAC standard) versions of the peptides derived from the target protein.

  • Quantification:

    • Calculate the ratio of the peak areas of the heavy and light peptide pairs.

    • Since the concentration of the heavy standard is known, the concentration of the endogenous light protein can be accurately determined.

Visualizing the Workflows and Concepts

Diagrams are essential for understanding the intricate workflows and principles behind matrix effect compensation.

Matrix_Effect_Evaluation_Workflow cluster_prep Sample Preparation cluster_neat Neat Standard Preparation cluster_analysis Analysis & Calculation start Start blank_matrix Blank Matrix (e.g., Plasma) start->blank_matrix extract Perform Sample Extraction blank_matrix->extract extracted_matrix Clean Extract extract->extracted_matrix spike_post Spike Analyte (Post-Extraction) extracted_matrix->spike_post sample_b Sample Set B spike_post->sample_b analyze LC-MS/MS Analysis sample_b->analyze neat_solvent Neat Solvent (e.g., Mobile Phase) spike_neat Spike Analyte neat_solvent->spike_neat sample_a Sample Set A spike_neat->sample_a sample_a->analyze compare Compare Peak Areas (Area B / Area A) analyze->compare calculate_mf Calculate Matrix Factor (MF) compare->calculate_mf result MF < 1: Suppression MF = 1: No Effect MF > 1: Enhancement calculate_mf->result

Caption: Workflow for the quantitative assessment of matrix effects using the post-extraction spike method.

SIL_vs_SILAC_Workflow cluster_silac SILAC Protein Standard Workflow cluster_sil SIL Peptide Standard Workflow silac_sample Biological Sample (Light Protein) add_silac Add SILAC Protein (Heavy Standard) silac_sample->add_silac silac_mix Mix Light + Heavy Proteins add_silac->silac_mix silac_digest Protein Extraction & Digestion silac_mix->silac_digest silac_peptides Light + Heavy Peptides silac_digest->silac_peptides silac_analyze LC-MS/MS Analysis silac_peptides->silac_analyze sil_sample Biological Sample (Light Protein) sil_digest Protein Extraction & Digestion sil_sample->sil_digest sil_peptides Light Peptides sil_digest->sil_peptides add_sil Add SIL Peptide (Heavy Standard) sil_peptides->add_sil sil_mix Mix Light + Heavy Peptides add_sil->sil_mix sil_analyze LC-MS/MS Analysis sil_mix->sil_analyze Matrix_Effect_Compensation cluster_source Ion Source cluster_output Detector Output analyte Analyte suppression Ion Suppression or Enhancement analyte->suppression is SIL Internal Standard is->suppression matrix Matrix Components matrix->suppression Interferes ratio Analyte / IS Ratio stable REMAINS STABLE ratio->stable suppression->ratio Affects Both Equally

References

Safety Operating Guide

Personal protective equipment for handling Sulfasalazine-d3,15N

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Sulfasalazine-d3,15N. The following procedures for personal protective equipment (PPE), handling, and disposal are based on the safety data for the parent compound, Sulfasalazine, as the isotopic labeling (d3, 15N) does not significantly alter its chemical properties or associated hazards.

Hazard Identification and Personal Protective Equipment

Sulfasalazine is classified as a hazardous substance. It is crucial to use appropriate personal protective equipment (PPE) to minimize exposure and ensure personal safety. Key hazards include skin and eye irritation, respiratory and skin sensitization, and potential for reproductive harm and cancer.[1][2][3][4][5]

Recommended Personal Protective Equipment (PPE)

PPE CategoryItemSpecifications
Hand Protection Protective GlovesChemically resistant gloves (e.g., nitrile rubber). Inspect before use and dispose of contaminated gloves properly.[2]
Eye Protection Safety GogglesWear appropriate protective eyeglasses or chemical safety goggles with side-shields.[2][4]
Skin and Body Protection Lab Coat/Impervious ClothingWear a lab coat or other impervious clothing to prevent skin exposure.[2][4][5] For significant spillages, a full suit may be necessary.[1]
Respiratory Protection RespiratorUse a suitable respirator, especially when dust may be generated. Follow OSHA respirator regulations (29 CFR 1910.134) or European Standard EN 149.[4][5]

Operational Handling and Storage

Proper handling and storage are vital to maintaining a safe laboratory environment. This includes engineering controls and specific procedural steps to avoid contamination and exposure.

Engineering Controls and Handling Procedures

Control/ProcedureDescription
Ventilation Work in a well-ventilated area.[5] The use of a chemical fume hood is recommended to minimize inhalation exposure.
Safe Handling Practices Avoid breathing dust, fumes, gas, mist, vapors, or spray.[2][6] Do not eat, drink, or smoke when using this product.[2] Wash hands thoroughly after handling.[2]
Storage Keep containers tightly closed in a dry, cool, and well-ventilated place.[4]
Spill Management For small spills, use appropriate tools to place the spilled solid into a suitable container for waste disposal.[1] For larger spills, evacuate the area and prevent the spillage from entering drains or waterways.[5]

First Aid Measures

In case of exposure, immediate and appropriate first aid is critical.

Exposure RouteFirst Aid Procedure
Skin Contact Immediately wash the affected area with plenty of soap and water.[1][2] Remove contaminated clothing and seek medical attention if irritation persists.[1]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[2]
Inhalation Move the person to fresh air and keep them in a position comfortable for breathing.[2] If breathing is difficult, seek immediate medical attention.[1]
Ingestion Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[2]

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and comply with regulations.

Disposal Workflow

cluster_handling Handling and Use cluster_waste_collection Waste Collection cluster_disposal Final Disposal Weigh_and_prepare Weigh and prepare in a ventilated enclosure Collect_solid_waste Collect solid waste in a labeled, sealed container Weigh_and_prepare->Collect_solid_waste Collect_liquid_waste Collect contaminated solutions in a separate, labeled waste container Weigh_and_prepare->Collect_liquid_waste Decontaminate_surfaces Decontaminate surfaces and equipment Weigh_and_prepare->Decontaminate_surfaces Dispose_via_approved_facility Dispose of contents/container to an approved waste disposal plant Collect_solid_waste->Dispose_via_approved_facility Collect_liquid_waste->Dispose_via_approved_facility Decontaminate_surfaces->Dispose_via_approved_facility

Caption: Workflow for the safe disposal of this compound.

Disposal Guidelines

Waste TypeDisposal Procedure
Unused Product and Contaminated Solids Dispose of in a sealed, properly labeled container through an approved waste disposal company.
Contaminated Labware and PPE Decontaminate if possible. Otherwise, dispose of as hazardous waste in accordance with local, state, and federal regulations.
Solutions Do not pour down the drain.[2][5] Collect in a labeled, sealed container for hazardous waste disposal.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.